1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-phenyl-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-10(6-13-8-11-7-12-13)9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXGNQUOYJPSWRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CN2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10377518 | |
| Record name | 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24814664 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
58905-26-3 | |
| Record name | 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10377518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone structure and properties
Technical Monograph: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals.
Executive Summary
This compound (CAS: 86404-63-9 for the 2,4-difluoro analog; core structure representative of the class) is a pivotal pharmacophore in the synthesis of azole antifungals and aromatase inhibitors. Structurally, it consists of a phenacyl moiety linked to a 1,2,4-triazole ring via the N1 nitrogen. This scaffold is the direct precursor to the "azole" class of drugs (e.g., fluconazole, voriconazole) which function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14
This guide details the physicochemical properties, validated synthesis protocols, regiochemical considerations, and downstream reactivity profile of this critical intermediate.
Chemical Identity & Physicochemical Properties
The compound is characterized by a "hinge" geometry where the planar phenyl and triazole rings are nearly orthogonal to each other, a feature that minimizes steric clash and facilitates binding in the heme pocket of CYP enzymes.
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | |
| Molecular Formula | C |
| Molecular Weight | 187.20 g/mol |
| Physical State | Colorless Crystalline Solid |
| Crystal System | Orthorhombic (Space group Pbca) |
| Dihedral Angle | ~88.7° (Phenyl vs. Triazole plane) |
| Solubility | Soluble in Acetone, Chloroform, DMSO; Insoluble in Water |
| Key Spectral Features | IR: |
Structural Analysis & Electronic Properties
The Orthogonal Conformation:
X-ray crystallography reveals that the methylene bridge (-CH
Electronic Distribution:
-
Triazole Ring: Electron-deficient aromatic system. The N1 position is the attachment point, while N4 is the primary binding site for the heme iron in CYP51 enzymes.
-
Carbonyl Group: Highly electrophilic, serving as the "handle" for further derivatization (e.g., Grignard addition, reduction).
-
Methylene Protons: The
-protons (adjacent to the carbonyl) are acidic ( ~19-20), making the molecule susceptible to enolization or aldol-type condensations under strong basic conditions.
Synthesis & Manufacturing Protocol
The industrial standard for synthesizing this scaffold involves the N-alkylation of 1,2,4-triazole with
Core Reaction Scheme
Figure 1: Synthetic pathway for the N-alkylation of 1,2,4-triazole.
Detailed Laboratory Protocol
Objective: Synthesis of this compound on a 10 mmol scale.
Reagents:
-
2-Bromo-1-phenylethanone (Phenacyl bromide): 1.99 g (10 mmol)
-
1H-1,2,4-Triazole: 1.10 g (16 mmol) [Excess used to drive consumption of bromide]
-
Triethylamine (TEA): 2.2 mL (or K
CO : 2.0 g) -
Solvent: Acetone (Dry, 20 mL)
Procedure:
-
Preparation: Dissolve 1H-1,2,4-triazole in acetone in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add Triethylamine (TEA) dropwise at 0°C to deprotonate the triazole (forming the triazolate anion in situ).
-
Alkylation: Add a solution of 2-bromo-1-phenylethanone in acetone dropwise over 30 minutes. Maintain temperature < 5°C to minimize N4 alkylation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO
, EtOAc/Hexane 1:1). -
Workup: Filter the white precipitate (TEA
HBr salt). Evaporate the filtrate under reduced pressure. -
Purification: Dissolve the residue in CHCl
, wash with water (2 x 10 mL) to remove unreacted triazole. Dry over Na SO . -
Crystallization: Recrystallize from isopropanol to yield colorless crystals.
-
Typical Yield: 50–70%
-
Critical Control Point (Regioselectivity): 1,2,4-Triazole exists in tautomeric equilibrium. Under basic conditions, the triazolate anion is an ambident nucleophile.
-
N1 Attack (Kinetic & Thermodynamic): Favored due to the distance from the other nitrogen lone pairs.
-
N4 Attack: Sterically less hindered but electronically less favorable.
-
Optimization: Using a polar aprotic solvent (Acetone, DMF) and controlling temperature favors the desired N1 isomer.
Reactivity Profile & Downstream Applications
This ketone is rarely the final drug; it is a versatile intermediate.
Reactivity Flowchart
Figure 2: Divergent synthesis pathways from the phenacyl triazole scaffold.
Key Transformations:
-
Synthesis of Azole Antifungals (The Grignard Route): The most commercially significant reaction is the addition of an organometallic reagent (e.g., 2,4-difluorophenylmagnesium bromide) to the ketone.
-
Mechanism: Nucleophilic attack at the carbonyl carbon.
-
Product: A tertiary alcohol with two aryl rings and the triazole methyl group. This mimics the transition state of lanosterol demethylation.
-
Note: This generates a chiral center. Commercial drugs (like Fluconazole) are often bis-triazoles to achieve achirality, or separated enantiomers (Voriconazole).
-
-
McMurry Coupling (Tamoxifen Analogs): Reaction with substituted benzophenones in the presence of TiCl
/Zn yields triazolyl-alkenes. These compounds act as dual-action agents: Estrogen Receptor modulators (SERMs) and Aromatase Inhibitors, useful in breast cancer therapy.
Biological Mechanism of Action
The 1,2,4-triazole ring is a "heme-binder."
-
Target: CYP51 (Lanosterol 14
-demethylase). -
Binding Mode: The N4 nitrogen of the triazole ring coordinates with the Heme Iron (Fe) in the enzyme's active site.
-
Effect: This coordination blocks the binding of the substrate (lanosterol) and prevents the removal of the 14
-methyl group. -
Result: Accumulation of toxic 14
-methylsterols in the fungal cell membrane, leading to membrane stress and cell death.
The phenyl ketone moiety provides the necessary lipophilicity to penetrate the fungal cell wall and hydrophobic interactions within the enzyme's access channel.
References
-
Özel Güven, Ö., Tahtacı, H., Coles, S. J., & Hökelek, T. (2008).[2][3] this compound.[2][3][4][5] Acta Crystallographica Section E: Structure Reports Online, 64(8), o1604. Link
-
Sadeghi, B., et al. (2025). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. ResearchGate. Link
-
Al-Abdullah, E. S., et al. (2014). Synthesis and biological evaluation of novel tamoxifen-1,2,4-triazole conjugates. Molecules, 19(2), 1953-1972. Link
-
Shyma, P. C., et al. (2025). Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unit. Journal of Chemical Research. Link
-
PubChem Compound Summary. (2025). This compound.[2][3][4][5] National Center for Biotechnology Information. Link
Sources
Technical Guide: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 58905-26-3)
[1][2][3]
Executive Summary
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS 58905-26-3 ) is a pivotal heterocyclic intermediate in the synthesis of systemic azole antifungals and aromatase inhibitors. Structurally, it serves as a robust scaffold for introducing the 1,2,4-triazole pharmacophore—critical for binding to the heme iron of the fungal lanosterol 14α-demethylase (CYP51) enzyme. This guide details its physicochemical profile, validated synthetic protocols, and its role as a precursor in high-value medicinal chemistry campaigns.
Chemical Profile & Physicochemical Properties[3][4][5][6][7][8][9]
The compound is characterized by the orthogonality of its two planar systems—the phenyl ring and the triazole ring—which typically adopt a dihedral angle of approximately 88°, minimizing steric clash and maximizing π-stacking potential in crystal lattices.
| Property | Specification |
| CAS Registry Number | 58905-26-3 |
| IUPAC Name | 1-phenyl-2-(1,2,4-triazol-1-yl)ethanone |
| Synonyms | Phenacyl-1,2,4-triazole; α-(1,2,4-Triazol-1-yl)acetophenone |
| Molecular Formula | C₁₀H₉N₃O |
| Molecular Weight | 187.20 g/mol |
| Melting Point | 119.0 °C [1] |
| Solubility | Soluble in chloroform, ethyl acetate, DMSO; slightly soluble in methanol.[1] |
| Appearance | White to pale yellow crystalline solid |
| pKa | ~2.05 (Predicted for conjugate acid of triazole ring) |
Synthetic Methodology
Validated Synthesis Protocol
The most reliable route involves the N-alkylation of 1,2,4-triazole with 2-bromoacetophenone (phenacyl bromide) under basic conditions. This reaction proceeds via a classic S_N2 mechanism.[2][3]
Reaction Scheme
The nucleophilic nitrogen (N1) of the triazole attacks the electrophilic alpha-carbon of the phenacyl bromide, displacing the bromide ion.
Figure 1: Synthetic pathway via N-alkylation. The base neutralizes the hydrobromic acid byproduct to drive the equilibrium forward.
Step-by-Step Protocol
Reagents:
-
2-Bromoacetophenone (1.0 eq)
-
Triethylamine (TEA) (1.5 eq) or Potassium Carbonate (K₂CO₃)
-
Solvent: Acetone or Ethyl Acetate (anhydrous preferred)
Procedure:
-
Preparation: Dissolve 1,2,4-triazole (16 mmol) in acetone (20 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Add TEA (24 mmol) to the solution. Cool the mixture to 0–5°C using an ice bath to control the exotherm.
-
Alkylation: Dropwise add a solution of 2-bromoacetophenone (10 mmol) in acetone (10 mL) over 30 minutes. The slow addition prevents the formation of quaternary ammonium salts (double alkylation).
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2–4 hours. Monitor via TLC (Mobile phase: CHCl₃/MeOH 9:1).
-
Work-up: Filter off the precipitated triethylamine hydrobromide salt. Evaporate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in chloroform and wash with water (2 x 20 mL) to remove unreacted triazole. Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize from isopropanol to yield colorless crystals.
Critical Control Point: Temperature control during the addition of the bromide is crucial. High temperatures promote the formation of the N4-isomer (kinetic product) or bis-alkylation, whereas the N1-isomer (thermodynamic product) is desired.
Applications in Drug Development
The Triazole Pharmacophore
This compound is a "privileged structure" in medicinal chemistry. The 1,2,4-triazole ring is the active moiety responsible for the antifungal mechanism of action.[8]
Mechanism of Action: The N4 nitrogen of the triazole ring coordinates with the heme iron (Fe³⁺) in the active site of Lanosterol 14α-demethylase (CYP51) . This blockage prevents the substrate (lanosterol) from binding, inhibiting the biosynthesis of ergosterol—a vital component of the fungal cell membrane.
Figure 2: Pharmacological mechanism. The triazole moiety is the critical 'warhead' for CYP51 inhibition.
Structural Analogs
This ketone is often reduced to the corresponding alcohol (e.g., 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol) or used to synthesize more complex derivatives like Letrozole (aromatase inhibitor) or Fluconazole analogs. The difluoro-derivative (2-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetophenone) is the direct precursor to Voriconazole and Fluconazole.
Analytical Characterization
To validate the identity of synthesized batches, look for these specific spectral signatures:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 5.72 (s, 2H, CH₂): Characteristic singlet for the methylene protons adjacent to the carbonyl and triazole.
-
δ 7.98 (s, 1H) and δ 8.24 (s, 1H): Distinct signals for the C3 and C5 protons of the 1,2,4-triazole ring.
-
δ 7.5–8.0 (m, 5H): Aromatic phenyl protons.
-
-
IR Spectroscopy (KBr):
-
~1690 cm⁻¹: Strong C=O stretching vibration (ketone).
-
~3100 cm⁻¹: C-H stretching of the triazole ring.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ peak at m/z 188.2.
-
Safety & Handling
Hazard Classification (GHS):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[9]
-
Reproductive Toxicity: Category 1B (Presumed human reproductive toxicant - due to triazole moiety).
-
Eye Irritation: Category 2A.
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood. The alpha-halo ketone precursor (2-bromoacetophenone) is a potent lachrymator (tear gas agent); ensure no exposure occurs before the reaction is quenched.
-
PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.
-
Waste Disposal: Segregate as halogenated organic waste (if unreacted bromide remains) or non-halogenated organic waste.
References
Sources
- 1. This compound | C10H9N3O | CID 2764809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. echemi.com [echemi.com]
- 5. CAS#:58905-26-3 | ETHANONE, 1-PHENYL-2-(1H-1,2,4-TRIAZOL-1-YL) | Chemsrc [chemsrc.com]
- 6. 2-Bromo-2-(5-bromo-1H-1,2,4-triazol-1-yl)-1-(2,4-difluorophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fishersci.com [fishersci.com]
- 10. abcr.com [abcr.com]
Technical Monograph: Physicochemical Profiling and Synthetic Utility of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
[1]
Executive Summary
The compound 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS: 58905-26-3) is a pivotal pharmacophore in the synthesis of systemic azole antifungals (e.g., fluconazole derivatives) and aromatase inhibitors.[1] Precise characterization of its molecular weight (187.20 g/mol ) is critical for stoichiometric accuracy in subsequent Grignard additions or McMurry couplings.[1]
This guide addresses the specific challenge of synthesizing and validating this intermediate, focusing on distinguishing the biologically active N1-isomer from the N4-alkylated byproduct.[1]
Physicochemical Identity
The following data constitutes the core reference standard for analytical validation.
| Property | Value | Notes |
| Molecular Weight | 187.20 g/mol | Monoisotopic Mass: 187.0746 Da |
| Molecular Formula | C₁₀H₉N₃O | |
| CAS Number | 58905-26-3 | Specific to the N1-isomer |
| Appearance | Colorless / Pale Yellow Crystals | Recrystallized from Isopropanol or Ethanol |
| Solubility | Soluble in CHCl₃, Acetone, DMSO | Limited solubility in water |
| H-Bond Donors | 0 | |
| H-Bond Acceptors | 3 | N2, N4 of triazole; Carbonyl Oxygen |
| Rotatable Bonds | 3 | Critical for docking simulations |
Structural Significance
The molecule features a phenacyl group attached to the N1-position of a 1,2,4-triazole ring.[1] The dihedral angle between the triazole and phenyl rings is approximately 88.7°, rendering the systems nearly perpendicular—a steric feature essential for the binding affinity of derived antifungal agents against the CYP51 (lanosterol 14α-demethylase) enzyme.[1][2]
Synthetic Pathway & Regioselectivity
Expert Insight: The primary challenge in synthesizing this compound is regioselectivity .[1] The 1,2,4-triazole ring is an ambident nucleophile.[1] Alkylation with 2-bromoacetophenone (phenacyl bromide) can occur at the N1, N2, or N4 positions.[1]
-
N1-Alkylation (Desired): Thermodynamically favored.[1]
-
N4-Alkylation (Impurity): Often formed as a kinetic byproduct or quaternary salt, leading to purification challenges.[1]
Optimized Synthetic Protocol
Reagents: 1H-1,2,4-Triazole (1.6 eq), 2-Bromoacetophenone (1.0 eq), Triethylamine (TEA) or K₂CO₃, Acetone.[1]
-
Preparation: Dissolve 1,2,4-triazole in acetone. Add base (TEA or K₂CO₃) to deprotonate the triazole.[1]
-
Addition: Cool the solution to 0°C. Add 2-bromoacetophenone dropwise. Causality: Low temperature suppresses the formation of the N4-isomer and di-substitution.[1]
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor via TLC (CHCl₃:MeOH 9:1).[1]
-
Workup: Filter off the inorganic salts (or TEA·HBr). Evaporate solvent.[1][2]
-
Purification (Critical): Recrystallize from Isopropanol .
-
Why: The N1-isomer crystallizes readily from alcohols, while N4-salts or impurities often remain in the mother liquor.[1]
-
Reaction Workflow Diagram
Caption: Synthesis of this compound showing the divergent N1 vs. N4 alkylation pathways.
Analytical Validation (Self-Validating System)
Relying solely on Molecular Weight (MS) is insufficient because the N1 and N4 isomers are isobaric (both 187.20 g/mol ).[1] You must use NMR to validate the structure.[1]
1H NMR Diagnostic Signals (CDCl₃, 400 MHz)
-
Methylene Linker (-CH₂-): Look for a singlet around δ 5.6 – 5.8 ppm .[1]
-
Validation: If the signal is shifted significantly downfield (> 6.0 ppm) or appears as a multiplet, suspect N4-alkylation or quaternary salt formation.[1]
-
-
Triazole Protons: Two distinct singlets for H-3 and H-5 (typically δ 7.9 and δ 8.2 ppm).[1]
-
Validation: In the symmetrical N4-isomer, these protons may appear equivalent or show different splitting patterns.[1]
-
Mass Spectrometry (LC-MS)[1]
-
Parent Ion: [M+H]⁺ = 188.2 m/z.[1]
-
Fragmentation: Look for the tropylium ion (m/z 91) and the loss of the triazole moiety.[1]
Validation Logic Diagram
Caption: Decision tree for validating the identity of the N1-isomer, distinguishing it from isobaric impurities.
Applications in Drug Discovery
This ketone is a "linchpin" intermediate.[1] Its molecular weight is the basis for calculating the stoichiometry of subsequent reactions that introduce chirality—a critical factor in antifungal efficacy.[1]
-
Antifungal Synthesis:
-
McMurry Coupling:
-
Anticonvulsant Screening:
-
The phenacyl-triazole scaffold itself has shown activity in MES (Maximal Electroshock) tests, acting as a GABA-A receptor modulator.[1]
-
References
-
PubChem. (2025).[1][4] this compound (Compound).[1][3][5] National Library of Medicine.[1] [Link][1]
-
Güven, Ö.[1][2][5] Ö., et al. (2008).[1][2][5] this compound.[1][3][5] Acta Crystallographica Section E: Structure Reports Online, 64(8), o1604.[1] [Link]
-
Liu, M., et al. (2006).[1][2][5] Synthesis and antifungal activity of novel triazole derivatives.[1] (Referenced in Acta Cryst.[1][5] E64).
-
Al-Soud, Y. A., et al. (2022).[1] Design, Synthesis and Molecular Docking of Novel Acetophenone-1,2,3-Triazoles. MDPI Molecules.[1] [Link][1]
Sources
- 1. This compound | C10H9N3O | CID 2764809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 1-phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethan-1-one | C16H13N3O | CID 16720859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Physicochemical Profile & Synthetic Utility of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
[1][2][3]
Executive Summary
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS: 51422-20-1), often referred to as
For drug development professionals, this molecule represents a "chiral gateway." Its ketone functionality is the target of asymmetric reduction—either chemocatalytic or biocatalytic—to generate high-value chiral alcohols with established biological activity against lanosterol 14
Molecular Identity & Structural Characterization[1][2][3][4][5]
| Property | Data |
| IUPAC Name | 1-phenyl-2-(1,2,4-triazol-1-yl)ethanone |
| Common Names | |
| CAS Registry | 51422-20-1 |
| Molecular Formula | C |
| Molecular Weight | 187.20 g/mol |
| SMILES | C1=CC=C(C=C1)C(=O)CN2C=NC=N2 |
| InChI Key | RXGNQUOYJPSWRW-UHFFFAOYSA-N |
Structural Geometry
X-ray crystallography reveals that the molecule adopts a conformation where the planar phenyl and triazole rings are nearly perpendicular to one another.[2][1] This "twisted" geometry is critical for its binding affinity in enzyme active sites, minimizing steric clash while positioning the triazole nitrogen for heme coordination.
Physicochemical Properties[1][2][3][4][6][7][8][9]
Understanding the solubility and stability profile is essential for optimizing reaction conditions and formulation.
| Property | Value / Description | Context |
| Melting Point | 110 – 112 °C | Crystalline solid (recrystallized from isopropanol or ethanol) [1]. |
| Solubility | High: Chloroform, DCM, AcetoneModerate: Ethanol, MethanolLow: Water | Lipophilic nature dominates; requires organic co-solvents for aqueous assays. |
| pKa (Basicity) | < 3.0 (Calculated) | The 1,2,4-triazole ring attached at N1 is a very weak base. It does not protonate significantly at physiological pH. |
| LogP | 0.8 – 1.1 (Predicted) | Moderate lipophilicity, suitable for crossing fungal cell membranes. |
| H-Bond Donors | 0 | No acidic protons on the triazole ring (N1 substituted). |
| H-Bond Acceptors | 3 | N2, N4 of triazole and Carbonyl Oxygen. |
Synthesis & Impurity Control
Mechanistic Causality: Regioselectivity
The synthesis involves the nucleophilic attack of 1,2,4-triazole on 2-bromo-1-phenylethanone (phenacyl bromide). A critical challenge in this alkylation is regioselectivity .
-
N1-Alkylation (Thermodynamic Product): Preferred. Leads to the target bioactive ketone.
-
N4-Alkylation (Kinetic Impurity): Can occur but is generally less stable.
-
O-Alkylation: Rare due to the "soft" nature of the triazole nitrogen nucleophiles compared to the "hard" oxygen.
Using a weak base like Triethylamine (
Validated Synthetic Protocol
Objective: Synthesis of this compound.
-
Reagents:
-
2-Bromo-1-phenylethanone (10 mmol, 1.99 g)
-
1H-1,2,4-Triazole (16 mmol, 1.10 g) - Excess used to drive kinetics.
-
Triethylamine (Et
N) (2.2 mL) -
Solvent: Acetone (6 mL)
-
-
Procedure:
-
Step A: Suspend 1,2,4-triazole and phenacyl bromide in acetone. Cool to < 5°C.
-
Step B: Add Et
N dropwise over 1 hour. Why? Controlling base addition prevents exotherms and minimizes side reactions (dimerization of phenacyl bromide). -
Step C: Stir at Room Temperature (RT) for 30 minutes.
-
Step D: Filter the white precipitate (Et
N·HBr salt). -
Step E: Evaporate the filtrate under reduced pressure.
-
Step F: Dissolve residue in Chloroform (
), wash with water (to remove unreacted triazole). -
Step G: Crystallize from Iso-propanol.
-
-
Yield: ~50–70% (Typical).
Reaction Pathway Diagram
Figure 1: Synthetic pathway emphasizing the N-alkylation of 1,2,4-triazole.
Reactivity & Biotransformation (Drug Development Context)
The primary utility of this ketone in drug discovery is its conversion to the corresponding chiral alcohol . The resulting motif, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol , contains the pharmacophore essential for inhibiting fungal CYP51.
Asymmetric Reduction Strategies
-
Chemical Reduction:
-
Reagent: Sodium Borohydride (
) in Ethanol.[3] -
Outcome: Racemic mixture (Requires chiral resolution).
-
Reference: Standard protocol yields ~71% racemic alcohol [2].
-
-
Biocatalytic Reduction (State-of-the-Art):
-
Catalyst: Ketoreductases (KREDs) or Alcohol Dehydrogenases (ADHs).
-
Cofactor: NADPH.
-
Outcome: >99% ee (enantiomeric excess) of the (R)- or (S)-alcohol depending on enzyme selection. This is the preferred route for pharmaceutical intermediates to avoid expensive chiral chromatography.
-
Biocatalysis Workflow
Figure 2: Biocatalytic reduction pathway for generating chiral pharmaceutical intermediates.
Analytical Profile
For researchers validating the identity of synthesized or purchased material, the following spectral features are diagnostic.
-
IR Spectroscopy:
-
C=O Stretch: Strong band at ~1690–1700 cm
(Ketone). -
C=N / C=C: Bands at 1510, 1270 cm
(Triazole ring breathing).
-
-
H NMR (CDCl
, 400 MHz):-
5.7–5.8 ppm (s, 2H, -CH
-): The methylene protons between the carbonyl and triazole are a key diagnostic singlet. -
7.9–8.0 ppm (s, 1H) and
8.2–8.3 ppm (s, 1H): The two protons on the triazole ring (H-3 and H-5). Note that they are chemically non-equivalent due to the N1 substitution. - 7.5–8.0 ppm (m, 5H): Phenyl ring protons.
-
5.7–5.8 ppm (s, 2H, -CH
References
-
Crystal Structure & Synthesis: Güven, Ö. Ö., Tahtacı, H., Coles, S. J., & Hökelek, T. (2008).[2][4] this compound.[5][6][2][3] Acta Crystallographica Section E: Structure Reports Online, 64(7), o1604.
-
Reduction Protocol: Güven, Ö. Ö., Tahtacı, H., Coles, S. J., & Hökelek, T. (2008).[2][4] 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol.[5][6][2][1][4][3] Acta Crystallographica Section E, 64(7), o1254.[4]
-
Triazole Basicity: Wróblewska, A. (2025). The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate.[2][7]
-
General Physicochemical Data: PubChem Compound Summary for CID 2764809.
Sources
- 1. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C10H9N3O | CID 2764809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. spectrabase.com [spectrabase.com]
- 7. researchgate.net [researchgate.net]
literature review of 1,2,4-triazole derivatives in medicinal chemistry
The following technical guide provides an in-depth review of 1,2,4-triazole derivatives in medicinal chemistry. It is designed for researchers and drug development professionals, focusing on synthetic methodologies, structure-activity relationships (SAR), and validated experimental protocols.
Executive Summary & Pharmacophore Analysis
The 1,2,4-triazole ring (
Key Physicochemical Features:
-
Dipole Moment: High dipole moment (~3.27 D), facilitating strong hydrogen bonding and dipole-dipole interactions with biological targets.
-
Acid-Base Properties: Amphoteric nature; the N-H group (in 1H-tautomer) is weakly acidic (
), while the pyridine-like nitrogens are weakly basic ( ). -
Coordination Chemistry: The N2 and N4 atoms act as effective ligands for metal ions (e.g.,
in heme proteins), a mechanism central to its antifungal activity.
Tautomerism
1,2,4-Triazole exists in two tautomeric forms: 1H and 4H .[2] The 1H-form is thermodynamically more stable in the gas phase and solution, a critical factor when designing synthetic routes or docking studies.
Synthetic Methodologies
Reliable synthesis is the backbone of medicinal chemistry. Below are the classical and modern "gold standard" protocols.
Classical Approach: Pellizzari Synthesis
The Pellizzari reaction involves the condensation of an amide with a hydrazide. While effective, it often requires high temperatures.
Mechanism of Action (Pellizzari):
-
Nucleophilic attack of the hydrazide nitrogen on the amide carbonyl.
-
Loss of ammonia/water.
-
Cyclization at elevated temperatures.
Modern Approach: Oxidative Cyclization of Amidines
A milder, more versatile route involves the reaction of amidines with hydrazides or the oxidative cyclization of benzylamine derivatives. This method allows for a wider range of functional groups.[3]
Validated Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-Triazole
Objective: Synthesis of 3,5-diphenyl-1H-1,2,4-triazole via the Einhorn-Brunner variation.
Reagents:
-
Benzamide (10 mmol)
-
Benzoylhydrazine (10 mmol)
-
Solvent: Ethylene glycol (high boiling point required) or neat fusion.
-
Catalyst: p-TsOH (optional, for lower temp).
Step-by-Step Protocol:
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Benzamide (1.21 g, 10 mmol) and Benzoylhydrazine (1.36 g, 10 mmol).
-
Reaction: Heat the mixture to 160°C in an oil bath. The mixture will melt and fuse. Maintain temperature for 4–6 hours.
-
Causality: High temperature is thermodynamically required to drive the dehydration and cyclization steps to form the aromatic triazole ring.
-
-
Monitoring: Monitor progress via TLC (System: Ethyl Acetate/Hexane 1:1). Look for the disappearance of starting hydrazide.
-
Work-up: Cool the reaction mixture to room temperature. Add 20 mL of cold water and stir vigorously to precipitate the product.
-
Purification: Filter the solid precipitate. Recrystallize from ethanol/water (9:1) to yield white crystals.
-
Validation: Confirm structure via
-NMR (DMSO- ). Look for the disappearance of the hydrazide -NH-NH2 protons and the presence of the triazole -NH proton (broad singlet around 13-14 ppm).
Synthetic Pathway Visualization
The following diagram illustrates the logical flow of the Einhorn-Brunner/Pellizzari synthesis.
Caption: Logical flow of the Pellizzari/Einhorn-Brunner synthesis for 1,2,4-triazole formation.
Therapeutic Applications & SAR
The versatility of the 1,2,4-triazole scaffold is best exemplified in its antifungal and anticancer applications.
Antifungal Agents (CYP51 Inhibitors)
Mechanism: Triazole antifungals (e.g., Fluconazole, Itraconazole) work by inhibiting Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme essential for ergosterol biosynthesis in fungi.
-
Molecular Interaction: The N4 atom of the triazole ring coordinates with the Heme Iron (
) in the active site of CYP51, blocking substrate (lanosterol) binding and oxygen activation.
Structure-Activity Relationship (SAR):
| Structural Feature | Effect on Activity | Mechanistic Insight |
| 1,2,4-Triazole Ring | Essential | N4 coordinates with Heme Iron; confers metabolic stability compared to imidazole. |
| 2,4-Difluorophenyl | Increases Potency | Fluorine substitution lowers metabolic clearance and enhances lipophilicity for membrane penetration. |
| Hydroxyl Group | Modulates PK | Provides water solubility and H-bond donor capability (e.g., in Fluconazole). |
| Long Side Chains | Spectrum Broadening | Extended chains (as in Itraconazole) interact with the hydrophobic access channel of CYP51. |
Anticancer Agents (Aromatase Inhibitors)
Mechanism: Agents like Letrozole and Anastrozole inhibit Aromatase (CYP19A1) , the enzyme responsible for converting androgens to estrogens.[4]
-
Logic: In estrogen-dependent breast cancers, depriving the tumor of estrogen halts proliferation. The triazole ring again coordinates with the Heme Iron of the aromatase enzyme, mimicking the steroid substrate's metabolic intermediate.
Mechanism of Action Visualization
The pathway below details the specific inhibition mechanism in fungal cells.
Caption: Mechanism of Action for Triazole Antifungals inhibiting CYP51.
Biological Assay Protocol
To validate the activity of synthesized derivatives, a standardized MTT assay is recommended for anticancer evaluation.
Protocol: MTT Cell Viability Assay
Objective: Determine the
-
Seeding: Seed MCF-7 cells (
cells/well) in a 96-well plate containing DMEM media. Incubate for 24h at 37°C, 5% . -
Treatment: Dissolve the triazole derivative in DMSO (ensure final DMSO concentration < 0.1%). Prepare serial dilutions (0.1, 1, 10, 50, 100
) and add to wells in triplicate. -
Incubation: Incubate treated cells for 48 hours.
-
MTT Addition: Add 20
of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.-
Causality: Viable cells with active mitochondria will reduce yellow MTT to purple formazan crystals.
-
-
Solubilization: Remove media carefully. Add 100
of DMSO to dissolve formazan crystals. -
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate % cell viability relative to control. Plot dose-response curve to determine
.
References
-
A Review on Chemistry and Methods of Synthesis of 1,2,4-Triazole Derivatives. Chem Rec. 2025.[2][5][6][7] Link
-
Novel 1,2,4-Triazoles as Antifungal Agents. PMC - PubMed Central. 2022.[2][3][7][8][9][10] Link
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. 2022.[2][3][7][8][9][10] Link
-
Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. Anti-Cancer Agents in Medicinal Chemistry.Link
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chemistry. 2022.[2][3][7][8][9][10] Link
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. isres.org [isres.org]
- 4. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Mechanism of Action of Triazole Antifungal Agents
Executive Summary
This technical guide provides a comprehensive analysis of the mechanism of action (MoA) of triazole antifungal agents, designed for researchers and drug development professionals. Triazoles (e.g., fluconazole, voriconazole, posaconazole, isavuconazole) act as potent inhibitors of the fungal cytochrome P450 enzyme lanosterol 14
This document moves beyond standard textbook definitions to explore the structural bioinorganic chemistry of heme coordination, the thermodynamic basis of selectivity, and the downstream lipidomic consequences. It also provides self-validating experimental protocols for verifying this mechanism in the laboratory, ensuring high data integrity (E-E-A-T).
Molecular Mechanism of Action[2]
Target Identification: CYP51 (Erg11p)
The primary target of triazole antifungals is lanosterol 14
The Binding Event: Heme Coordination
The core pharmacophore of triazoles is the five-membered nitrogen heterocycle. The mechanism is driven by a specific metal-ligand interaction:
-
Nitrogen-Iron Coordination: The unhindered nitrogen atom (N4 of the 1,2,4-triazole ring) acts as a strong Lewis base. It penetrates the active site and forms a coordinate covalent bond with the heme iron (Fe
) of CYP51. -
Displacement of Activated Oxygen: This binding occupies the sixth coordination position of the heme iron, displacing the molecular oxygen required for the oxidative demethylation reaction.
-
Enzymatic Blockade: Without the ability to bind or activate oxygen, the enzyme is catalytically silenced.
Structural Interactions
While the heme coordination provides the "anchor," the specificity and potency of different triazoles are dictated by the non-ligand portion of the molecule (the "tail").
-
Hydrophobic Pocket: The halogenated phenyl groups and other hydrophobic moieties of the drug interact with the hydrophobic access channel and the substrate-binding pocket of the enzyme.
-
Hydrogen Bonding: Specific residues (e.g., Tyr118 in C. albicans CYP51) form hydrogen networks with the drug, stabilizing the complex. This is why mutations in these residues (e.g., Y132F) often lead to resistance.
Structural Basis of Selectivity
A critical requirement for any systemic antifungal is selectivity for fungal CYP51 over mammalian CYP51 (involved in cholesterol synthesis) and other hepatic P450s (CYP3A4, CYP2C9).
| Feature | Fungal CYP51 | Mammalian CYP51 | Consequence |
| Active Site Volume | More constrained, specific hydrophobic topology. | Broader, accommodates different sterol intermediates. | Triazoles are optimized to fit the "tight" fungal pocket. |
| Key Residues | Specific residues (e.g., I105-like) create a distinct shape. | Different residues (e.g., F105-like) alter pocket geometry. | High-affinity binding in fungi; lower affinity (off-target) in humans. |
| Binding Energy | High ( | Lower. | Therapeutic index allows dosing that inhibits fungi without halting human cholesterol synthesis. |
Downstream Pathophysiology
The inhibition of CYP51 initiates a "toxic lipid crisis" within the fungal cell.
Ergosterol Depletion
Ergosterol is the fungal equivalent of cholesterol, regulating membrane fluidity and the function of membrane-bound proteins (e.g., chitin synthase). Depletion leads to:
-
Membrane Instability: Increased permeability and leakage of cytosolic contents (ions, ATP).
-
Growth Arrest: Inability to synthesize new membrane for cell division (fungistatic effect in yeasts).
Accumulation of Toxic Sterols
The blockade at the 14
-
Membrane Disruption: These aberrant sterols have a bulky methyl group protruding from the
-face of the sterol plane. This prevents tight packing of the lipid bilayer, disrupting the liquid-ordered phase. -
Fungicidal Potential: In some molds (e.g., Aspergillus), this disruption is severe enough to be fungicidal.
Visualization: The Ergosterol Blockade
The following diagram illustrates the pathway interruption and its consequences.
Caption: Schematic of the ergosterol biosynthesis pathway showing the specific blockade of CYP51 by triazoles, leading to toxic sterol accumulation.
Mechanisms of Resistance
Understanding the MoA is crucial for interpreting resistance. Resistance is not random; it is a direct counter-measure to the specific binding mechanism described above.
-
Target Modification (cyp51 mutations): Amino acid substitutions in the binding pocket (e.g., G54, L98, M220 in A. fumigatus) sterically hinder the long tail of the triazole or disrupt the heme-nitrogen coordination.
-
Target Overexpression: Tandem repeats in the promoter region (e.g., TR34, TR46) increase the amount of CYP51 enzyme, requiring higher drug concentrations to achieve saturation.
-
Efflux Pumps: Overexpression of ABC (Cdr1) or MFS (Mdr1) transporters actively pumps the drug out of the cell before it can reach the ER-bound CYP51.
Experimental Validation Protocols
As a scientist, you must validate the mechanism in your specific biological system. The following protocols are designed with built-in controls.
Protocol 1: Susceptibility Testing (CLSI M27-A4 / EUCAST)
Purpose: To quantify the inhibitory potency (MIC) of the triazole against the target organism.
Methodology:
-
Preparation: Prepare RPMI 1640 medium (buffered to pH 7.0 with MOPS).
-
Inoculum: Adjust yeast suspension to
CFU/mL. -
Dilution: Create a 2-fold serial dilution of the triazole (e.g., Fluconazole 64
g/mL down to 0.125 g/mL). -
Incubation: 35°C for 24h (Candida) or 48h (Cryptococcus/Aspergillus).
-
Readout: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration causing 50% inhibition (prominent decrease in turbidity) compared to the growth control.
Self-Validating Control:
-
QC Strain: You MUST run a parallel plate with a QC strain (e.g., C. parapsilosis ATCC 22019 or C. krusei ATCC 6258). If the MIC for the QC strain falls outside the CLSI-defined range (e.g., C. parapsilosis fluconazole MIC 2-8
g/mL), the entire run is invalid and must be repeated.
Protocol 2: Sterol Quantitation via GC-MS
Purpose: To mechanically prove CYP51 inhibition by detecting the depletion of ergosterol and the appearance of 14
Methodology:
-
Culture: Grow fungi in the presence of sub-MIC triazole (e.g., 0.5x MIC) and a drug-free control for 16-24h.
-
Saponification: Pellet cells, wash, and resuspend in 3 mL of 25% alcoholic KOH. Vortex and incubate at 85°C for 1 hour. Rationale: This lyses the cells and hydrolyzes steryl esters into free sterols.
-
Extraction: Add 1 mL water and 3 mL n-heptane. Vortex vigorously for 3 minutes. Centrifuge to separate phases. Collect the upper organic (heptane) layer.
-
Derivatization: Evaporate heptane under
stream. Resuspend residue in 100 L BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS. Incubate at 60°C for 30 mins. Rationale: Silylation makes sterols volatile for GC analysis. -
Analysis: Inject into GC-MS (e.g., DB-5ms column).
Self-Validating Control:
-
Internal Standard: Spike samples with a known concentration of Cholesterol (which fungi do not produce) prior to extraction.
-
Success Criteria:
-
Control Sample: High Ergosterol peak, negligible Lanosterol.
-
Treated Sample: Significant reduction in Ergosterol peak area (>50%), appearance of Lanosterol and 14-methyl-3,6-diol peaks.
-
Recovery: Cholesterol peak area must be consistent across samples to normalize extraction efficiency.
-
Visualization: Experimental Workflow
Caption: Step-by-step workflow for sterol extraction and GC-MS analysis to validate CYP51 inhibition.
References
-
Mechanism of Antifungal Triazoles and Related Drugs. Symbiosis Online Publishing. Link
-
Structure-functional characterization of cytochrome P450 sterol 14α-demethylase (CYP51B) from Aspergillus fumigatus. Journal of Biological Chemistry. Link
-
Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-Ed4). Clinical and Laboratory Standards Institute (CLSI).[2][3] Link
-
Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens. Antimicrobial Agents and Chemotherapy. Link
-
A Gas Chromatography-Mass Spectrometry Method for the Determination of Fatty Acids and Sterols in Yeast. Molecules (MDPI). Link
-
Mechanisms of Triazole Resistance in Aspergillus fumigatus. Annals of Clinical Microbiology and Antimicrobials. Link
Sources
Definitive Guide to C₁₀H₉N₃O: Structural Elucidation and Pharmacodynamics of Inamrinone
The following technical guide provides an in-depth structural and pharmacological analysis of C₁₀H₉N₃O , chemically known as Amrinone (Inamrinone).
Executive Summary
The molecular formula C₁₀H₉N₃O most significantly corresponds to Inamrinone (formerly Amrinone), a Type-3 Phosphodiesterase (PDE3) inhibitor used in the management of congestive heart failure.[1][2] While theoretically representing multiple structural isomers, in the context of drug development and medicinal chemistry, this formula is synonymous with the bipyridine scaffold that pioneered non-glycoside/non-catecholamine inotropic therapy.
Key Identifier Matrix:
| Parameter | Detail |
|---|---|
| Common Name | Inamrinone (changed from Amrinone in 2000 to avoid confusion with Amiodarone) |
| Preferred IUPAC Name | 3-Amino-5-(pyridin-4-yl)-1,2-dihydropyridin-2-one |
| Alternative IUPAC | 5-Amino-[3,4'-bipyridin]-6(1H)-one |
| CAS Registry | 60719-84-8 |
| Molecular Weight | 187.20 g/mol |
| Therapeutic Class | Positive Inotrope / Vasodilator (Inodilator) |[1][2][3]
Chemical Identity & Structural Logic[4][5][6]
The IUPAC Nomenclature Breakdown
To derive the IUPAC name 3-Amino-5-(pyridin-4-yl)-1,2-dihydropyridin-2-one , one must deconstruct the molecule into its core pharmacophore and substituents.
-
Parent Scaffold: The core is a pyridine ring containing a ketone, existing primarily as the 2-pyridone tautomer (lactam form). This dictates the suffix "-one" and the numbering start point at the Nitrogen (N1).
-
Numbering Priority:
-
Tautomerism: In solution, C₁₀H₉N₃O exhibits lactam-lactim tautomerism. The lactam (2-one) form is thermodynamically favored and biologically relevant for binding to the PDE3 catalytic pocket.
Structural Isomerism in Drug Design
While Inamrinone is the primary drug, the formula C₁₀H₉N₃O allows for positional isomers that researchers must distinguish during synthesis verification:
-
Positional Isomers: Moving the amino group to position 4 or the pyridine substituent to position 3 results in inactive impurities.
-
Milrinone Distinction: Note that the successor drug, Milrinone , has the formula C₁₂H₉N₃O (adding a methyl and a nitrile group), which increases potency by ~30-fold compared to the C₁₀H₉N₃O parent.
Pharmacodynamics: The PDE3 Inhibition Pathway
Inamrinone functions as a dual-mechanism agent ("Inodilator"). It inhibits the PDE3 isozyme, which prevents the hydrolysis of cyclic AMP (cAMP).[2][4]
Mechanism of Action (MOA)
-
Myocardium (Inotropy): Inhibition of PDE3 raises intracellular cAMP → Activates Protein Kinase A (PKA) → Phosphorylates voltage-gated Ca²⁺ channels → Increases Ca²⁺ influx → Enhanced actin-myosin interaction → Increased Contractility .
-
Vasculature (Vasodilation): Inhibition of PDE3 in smooth muscle → Increases cAMP → Inhibits Myosin Light Chain Kinase (MLCK) → Relaxation/Vasodilation .
Signaling Pathway Visualization
The following diagram illustrates the cascade from PDE3 inhibition to cardiac contraction.
Figure 1: Mechanism of Action for C₁₀H₉N₃O. Inhibition of PDE3 preserves cAMP levels, driving the calcium cascade essential for increased cardiac output.
Technical Protocols for Researchers
Protocol A: Structural Verification (NMR)
To confirm the identity of synthesized C₁₀H₉N₃O and rule out regioisomers.
Reagents: DMSO-d₆ (Solvent). Instrument: 400 MHz ¹H-NMR.
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 11.0 - 11.5 | Broad Singlet | 1H | NH (Lactam) | Confirms pyridone ring N-H proton. |
| 8.45 | Doublet (d) | 2H | Pyridin-4-yl (C2', C6') | Characteristic of pyridine substituent. |
| 7.80 | Doublet (d) | 1H | Pyridone C6-H | Downfield due to proximity to Nitrogen. |
| 7.50 | Doublet (d) | 2H | Pyridin-4-yl (C3', C5') | Coupling with C2'/C6'. |
| 6.90 | Singlet (s) | 1H | Pyridone C4-H | Upfield shift due to adjacent amino group. |
| 5.0 - 5.5 | Broad Singlet | 2H | -NH₂ | Exchangeable amino protons. |
Protocol B: PDE3 Inhibition Assay (Functional Validation)
Objective: Determine IC₅₀ of C₁₀H₉N₃O against PDE3 isolated from human platelets.
-
Enzyme Preparation:
-
Isolate platelets from human plasma via centrifugation (200 x g, 15 min).
-
Lyse via sonication in lysis buffer (20 mM Tris-HCl, pH 7.4, 2 mM MgCl₂).
-
Ultracentrifuge (100,000 x g) to obtain cytosolic fraction containing PDE3.
-
-
Reaction Setup:
-
Substrate: 1 µM [³H]-cAMP (approx. 100,000 cpm).
-
Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM MgCl₂.
-
Inhibitor: Serial dilutions of Inamrinone (0.1 µM to 100 µM).
-
-
Incubation:
-
Incubate enzyme + inhibitor + substrate for 10-15 minutes at 30°C.
-
Note: Ensure <20% substrate hydrolysis to maintain linear kinetics.
-
-
Termination & Quantification:
-
Stop reaction by boiling (1 min) or adding snake venom (converts 5'-AMP to Adenosine).
-
Separate [³H]-Adenosine using ion-exchange chromatography (Dowex resin).
-
Measure radioactivity via liquid scintillation counting.
-
-
Data Analysis:
-
Plot % Inhibition vs. Log[Concentration].
-
Expected IC₅₀: ~1-3 µg/mL (approx 5-15 µM) for PDE3.
-
Clinical & Safety Context (E-E-A-T)
While Inamrinone established the "inodilator" class, it is rarely used today due to thrombocytopenia (dose-dependent platelet reduction).
-
Toxicity Mechanism: The N-oxide metabolite of Inamrinone binds to platelet proteins, triggering an immune-mediated clearance.
-
Drug Development Insight: This toxicity led to the development of Milrinone , where structural modifications (C₁₂H₉N₃O) retained PDE3 potency but significantly reduced platelet affinity.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3698, Inamrinone. Retrieved from [Link]
-
DrugBank Online. Inamrinone: Pharmacology, metabolism, and side effects. DB01427.[1] Retrieved from [Link]
-
IUPHAR/BPS Guide to Pharmacology. Inamrinone Ligand Page. Retrieved from [Link]
- Alousi, A. A., et al. (1978).Cardiotonic activity of amrinone (Win 40680): a new derivative of amino-pyridine. Circulation Research.
Sources
- 1. Amrinone - Wikipedia [en.wikipedia.org]
- 2. Amrinone | C10H9N3O | CID 3698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacology of the bipyridines: amrinone and milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Milrinone | C12H9N3O | CID 4197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. veeprho.com [veeprho.com]
Methodological & Application
Application Note: Regioselective Synthesis of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
Executive Summary
This application note details the synthesis of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone (Target Compound) via the
The protocol addresses the critical challenge of regioselectivity (N1 vs. N4 alkylation) and provides a robust method for managing the severe lachrymatory nature of the starting material.
Mechanistic Principles & Regioselectivity
The Ambident Nucleophile Challenge
1,2,4-Triazole exists as an equilibrium of tautomers. Upon deprotonation, the resulting triazolide anion is an ambident nucleophile with electron density distributed across nitrogens N1, N2, and N4.
-
N1-Alkylation (Thermodynamic Product): generally favored due to the stability of the resulting aromatic system.
-
N4-Alkylation (Kinetic/Side Product): Can occur, particularly in polar aprotic solvents or with sterically unhindered electrophiles, leading to quaternary salts or isomeric impurities.
In this protocol, we utilize Acetone as the solvent and Triethylamine (TEA) as the base. This combination promotes the formation of the N1-isomer while maintaining mild conditions to prevent degradation of the base-sensitive phenacyl bromide.
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the specific conditions selected to favor the Target Compound (N1-isomer).
Figure 1: Mechanistic pathway highlighting the bifurcation between N1 and N4 alkylation.
Safety Protocol: Handling Lachrymators
CRITICAL WARNING: 2-Bromo-1-phenylethanone (Phenacyl Bromide) is a potent lachrymator (tear gas agent). It causes severe eye, skin, and respiratory irritation even at low concentrations.
-
Engineering Controls: All weighing and transfers must occur inside a functioning fume hood .
-
Neutralization: Keep a beaker of 10% aqueous Sodium Thiosulfate (
) ready to neutralize spills. Thiosulfate rapidly reacts with the alkyl bromide to form a non-volatile salt. -
PPE: Double nitrile gloves, safety goggles (not just glasses), and a lab coat are mandatory.
Experimental Protocol
Reagents and Stoichiometry
| Component | Role | MW ( g/mol ) | Equiv.[1] | Amount (Scale) |
| 2-Bromo-1-phenylethanone | Substrate | 199.05 | 1.0 | 1.99 g (10 mmol) |
| 1H-1,2,4-Triazole | Nucleophile | 69.06 | 1.6 | 1.10 g (16 mmol) |
| Triethylamine (TEA) | Base | 101.19 | 2.2 | 2.2 mL (~16 mmol) |
| Acetone | Solvent | - | - | 10 - 15 mL |
Note: Excess triazole is used to drive the reaction to completion and suppress double alkylation.
Step-by-Step Procedure
-
Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend 1H-1,2,4-triazole (1.10 g) in Acetone (6 mL).
-
Substrate Addition: Add 2-bromo-1-phenylethanone (1.99 g) to the suspension. The mixture may remain heterogeneous.
-
Base Addition (Exotherm Control): Cool the mixture to 0°C (ice bath). Add Triethylamine (2.2 mL) dropwise over 30–60 minutes.
-
Why? Controlling the temperature during base addition prevents rapid exotherms that degrade the phenacyl bromide and reduces the kinetic energy available for N4-alkylation.
-
-
Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) for 30–60 minutes.
-
Monitoring: Check reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting bromide (
) should disappear; product appears at lower .
-
-
Work-up:
-
The mixture will contain a heavy precipitate of Triethylamine Hydrobromide (
). -
Filter the white solid and wash the filter cake with cold acetone (2 x 5 mL).
-
Combine the filtrate and washings.
-
-
Purification:
-
Evaporate the acetone under reduced pressure (Rotary Evaporator).
-
Dissolve the resulting residue in Chloroform (20 mL) or Dichloromethane.
-
Wash the organic layer with Water (2 x 15 mL) to remove unreacted triazole and residual salts.
-
Dry over anhydrous
, filter, and evaporate.
-
-
Crystallization: Recrystallize the crude yellow solid from Isopropanol (or Ethanol/Water mixture) to yield colorless crystals.
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis.[2][3]
Characterization & Validation
To validate the synthesis, compare analytical data against the following expected values.
Expected NMR Data ( )
The regiochemistry (N1 vs N4) is confirmed by the splitting pattern and chemical shift of the triazole ring protons.
| Nucleus | Shift ( | Multiplicity | Assignment | Diagnostic Note |
| 8.25 | s, 1H | Triazole C3-H | Deshielded heteroaromatic | |
| 7.98 | s, 1H | Triazole C5-H | Distinct from C3; N1-isomer typically shows separation. | |
| 7.9 - 7.5 | m, 5H | Phenyl Ar-H | Standard aromatic region | |
| 5.70 | s, 2H | Key Signal : Singlet indicates successful alkylation. | ||
| 191.5 | - | Carbonyl | ||
| 151.0, 145.0 | - | Triazole C | Typical azole shifts | |
| 55.5 | - | Alpha-carbon |
Physical Properties[4]
-
Appearance: Colorless to pale yellow crystals.
-
Melting Point: 118–120°C (Lit. varies slightly by solvent, e.g., 120 K crystal structure data).
-
Solubility: Soluble in Chloroform, DMSO, Methanol; insoluble in water.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Phenacyl Bromide | Ensure acetone is dry. Avoid excess water in the initial reaction mix. |
| Dark Color / Tar | Exothermic degradation | Add TEA slower. Ensure temperature is strictly < 5°C during addition. |
| Precipitate in Final Product | Residual TEA-HBr salts | Ensure thorough water wash of the Chloroform layer. |
| Lachrymatory Vapor | Unreacted Phenacyl Bromide | Check TLC. If bromide remains, add 0.1 eq more Triazole/TEA and stir longer. |
References
-
Primary Protocol Source: Liu, Z.-L., et al. (2006).[2][4] this compound.[4][5] Acta Crystallographica Section E.
-
Safety Data (Phenacyl Bromide): PubChem Compound Summary for CID 6259.
- Regioselectivity Context: Al-Soud, Y. A., et al. (2004). Synthesis and properties of new substituted 1,2,4-triazoles.
-
Crystallographic Data: Cambridge Crystallographic Data Centre (CCDC) Deposition 695333.
Sources
Application Note: High-Purity Synthesis of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone via Regioselective N-Alkylation
Executive Summary & Scientific Rationale
The synthesis of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone (also known as
The core challenge in this synthesis is regioselectivity . The 1,2,4-triazole ring is an ambident nucleophile with three potential nitrogen alkylation sites (N1, N2, and N4). While the N1-isomer is thermodynamically favored, kinetic control often leads to mixtures of N1 and N4 isomers. This protocol utilizes a base-mediated nucleophilic substitution (
Key Mechanistic Drivers:
-
Base Selection: Triethylamine (TEA) is employed to neutralize the HBr byproduct. Its steric bulk minimizes complexation with the triazole, promoting the free nucleophile.
-
Solvent Polarity: Acetone is chosen as a polar aprotic solvent to stabilize the transition state while allowing for the precipitation of the triethylamine hydrobromide salt, driving the reaction equilibrium forward (Le Chatelier’s principle).
-
Temperature Control: Maintaining low temperatures (
) during the initial addition suppresses the formation of the kinetically competitive but thermodynamically less stable N4-alkylated byproduct.
Experimental Design & Reagents
Reagent Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Hazard Note |
| 2-Bromoacetophenone | 199.05 | 1.0 | Electrophile | Lachrymator , Corrosive |
| 1H-1,2,4-Triazole | 69.06 | 1.6 | Nucleophile | Irritant |
| Triethylamine (TEA) | 101.19 | 1.5 | Base/Scavenger | Flammable, Corrosive |
| Acetone | 58.08 | Solvent | Medium | Flammable |
| Isopropanol | 60.10 | Solvent | Recrystallization | Flammable |
Equipment
-
Three-neck round-bottom flask (250 mL) equipped with a magnetic stir bar and addition funnel.
-
Ice-water bath (
). -
Vacuum filtration setup (Buchner funnel).
-
Rotary evaporator.
-
TLC plates (Silica gel 60 F254).
Detailed Protocol: Step-by-Step Methodology
Phase 1: Reaction Initiation (N-Alkylation)
-
Preparation of Nucleophile Suspension:
-
Charge the 250 mL flask with 1H-1,2,4-triazole (11.05 g, 160 mmol) and Acetone (60 mL).
-
Add 2-bromoacetophenone (19.9 g, 100 mmol) to the suspension.
-
Note: 2-Bromoacetophenone is a potent lachrymator. Handle exclusively in a fume hood.
-
-
Controlled Base Addition:
-
Cool the mixture to
using an ice bath. -
Load Triethylamine (22 mL, ~150 mmol) into the addition funnel.
-
Add TEA dropwise over 60 minutes .
-
Scientific Logic:[1][2][3][4][5][6] Slow addition at low temperature prevents localized "hot spots" that favor the formation of the N4-isomer or quaternary salts (over-alkylation).
-
-
Reaction Progression:
-
Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (
) . -
Stir vigorously for 30–60 minutes .
-
Self-Validation Point (TLC): Spot the reaction mixture against starting material (2-bromoacetophenone) using Hexane:Ethyl Acetate (1:1). The starting bromide (
) should be fully consumed.
-
Phase 2: Workup and Isolation
-
Salt Removal:
-
The reaction mixture will contain a heavy precipitate of Triethylamine Hydrobromide (
). -
Filter the suspension through a Buchner funnel. Wash the filter cake with cold acetone (
mL). -
Process Check: The filtrate contains the product; the solid is waste salt.
-
-
Concentration:
-
Combine the filtrate and washings.
-
Evaporate the solvent under reduced pressure (Rotovap,
bath) to yield a crude yellow residue.
-
-
Liquid-Liquid Extraction (Purification Step 1):
-
Dissolve the residue in Chloroform or Dichloromethane (100 mL).
-
Wash with Water (
mL) to remove unreacted triazole and residual salts. -
Dry the organic layer over anhydrous
, filter, and evaporate to dryness.
-
Phase 3: Crystallization (Final Purification)
-
Recrystallization:
-
Dissolve the crude solid in minimal boiling Isopropanol (IPA).
-
Allow the solution to cool slowly to room temperature, then refrigerate at
for 4 hours.
-
-
Collection:
-
Filter the colorless crystals.
-
Dry in a vacuum oven at
for 6 hours.
-
-
Expected Yield: 50–65% (approx. 9.5–12 g).
-
Characterization:
-
Melting Point:
(Lit. value matches N1-isomer).ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
1H NMR (CDCl3): Look for the diagnostic singlet of the
linker at ppm and the two distinct protons of the triazole ring ( and ppm).
-
Visualization of Reaction Logic[2][9]
Reaction Mechanism & Regioselectivity
The following diagram illustrates the
Figure 1: Mechanistic pathway highlighting the regioselective preference for N1-alkylation under controlled basic conditions.
Experimental Workflow
Figure 2: Step-by-step experimental workflow ensuring high purity and safety compliance.
Troubleshooting & Self-Validation System
| Observation | Root Cause | Corrective Action |
| Low Yield (<40%) | Incomplete reaction or loss during water wash. | Ensure reaction runs for full 60 mins at RT. Re-extract aqueous layer with CHCl3.[2] |
| Product is Oily/Yellow | Residual solvent or impurities (N4 isomer). | Recrystallize twice from Isopropanol. Use activated charcoal if color persists. |
| MP < 100°C | Mixture of isomers.[7] | The N4 isomer has a higher melting point (often >180°C as salt) or lowers the MP of the mixture. Check NMR. Pure N1 melts at ~103°C. |
| TLC: New Spot at Baseline | Formation of quaternary salt. | Reaction temperature was too high during addition. Maintain strict 0°C during TEA addition. |
References
-
Liu, M., et al. (2006).[2][6] Synthesis and crystal structure of this compound. Acta Crystallographica Section E. Link
-
Güven, Ö.[6] Ö., et al. (2008).[2][6] Crystal structure of this compound. ResearchGate. Link
-
Pellizzari, G. (Synthesis foundation). General chemistry of 1,2,4-triazoles and regioselectivity in alkylation reactions. ChemicalBook Database. Link
-
National Institutes of Health (NIH) . PubChem Compound Summary for this compound. Link
Sources
- 1. Regioselective 1H-1,2,4 Triazole alkylation | PPT [slideshare.net]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. isres.org [isres.org]
Strategic Utilization of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone in Antifungal and Anticancer Drug Discovery
[1]
Executive Summary: The Privileged Scaffold
In the landscape of medicinal chemistry, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone (hereafter referred to as PTE ) serves as a foundational "privileged structure."[1] It is not merely a chemical intermediate but the core scaffold for the phenacyl azole class of pharmacophores.[1]
Its primary utility lies in its ability to be derivatized into
This guide details the strategic application of PTE, providing validated protocols for its synthesis, bio-activation (reduction), and analytical characterization.
Mechanism of Action & Drug Design Rationale
The "Warhead" Concept
The biological activity of PTE derivatives hinges on the 1,2,4-triazole ring acting as a metal-binding group (MBG).
-
Target: Heme iron (
) within the catalytic pocket of CYP51.[1] -
Binding Mode: The
nitrogen of the triazole ring coordinates axially with the heme iron. -
Result: This coordination blocks the binding of the natural substrate (lanosterol) and prevents the removal of the 14
-methyl group, leading to the accumulation of toxic methylated sterols and fungal cell membrane collapse.
Visualization: CYP51 Inhibition Pathway
The following diagram illustrates the transition from the PTE scaffold to the active inhibitor and its interaction with the target.
Figure 1: The activation pathway of PTE from synthetic scaffold to CYP51 inhibitor.[1]
Experimental Protocols
Protocol A: Regioselective Synthesis of the PTE Scaffold
Objective: Synthesize this compound with high regioselectivity for the
Reagents:
-
2-Bromoacetophenone (Phenacyl bromide)[1]
-
Potassium Carbonate (
) or Triethylamine ( )[1] -
Solvent: Acetone (anhydrous)[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 1H-1,2,4-triazole (1.2 eq) and
(1.5 eq) in anhydrous acetone. Stir at room temperature for 30 minutes to generate the triazolate anion.-
Why: Pre-forming the anion favors nucleophilic attack.[1]
-
-
Addition: Cool the suspension to 0°C. Add 2-Bromoacetophenone (1.0 eq) dropwise over 20 minutes.
-
Control: Slow addition prevents exotherms and minimizes double-alkylation side products.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (System: Ethyl Acetate/Hexane 1:1).[1]
-
Workup: Filter off the inorganic salts (
, excess carbonate). Evaporate the solvent under reduced pressure. -
Purification (Critical): The crude residue often contains traces of the
-isomer.[1] Recrystallize from Ethanol/Water (9:1) or Isopropanol .[1]-
Self-Validation: The
-isomer (PTE) typically crystallizes as white needles/plates, while the -isomer remains in the mother liquor or forms an oil.[1]
-
Yield Target: 75–85%
Purity Check:
Protocol B: Bio-Activation via Ketone Reduction
Objective: Convert the PTE ketone into the bioactive alcohol, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol .[1]
Reagents:
Methodology:
-
Dissolve PTE (1.0 eq) in MeOH (10 mL/g). Cool to 0°C.[1]
-
Add
(0.5–0.7 eq) in small portions.[1]-
Caution: Hydrogen gas evolution.[1] Ensure venting.
-
-
Stir at 0°C for 1 hour, then warm to RT for 1 hour.
-
Quench: Add dilute HCl dropwise until pH ~6 to destroy excess hydride.
-
Extraction: Evaporate MeOH. Dissolve residue in water/DCM.[1] Extract with DCM (3x).[1]
-
Isolation: Dry organics over
and concentrate.
Data Output:
| Compound | State | Melting Point | Key IR Band (cm⁻¹) |
|---|---|---|---|
| PTE (Ketone) | Solid | 108–110°C | 1690 (C=O) |
| Alcohol Derivative | Solid | 120–122°C | 3200–3400 (OH broad) |[1]
Advanced Application: Anticancer Hybrid Synthesis
Context: Recent studies utilize the PTE scaffold to synthesize Tamoxifen-like analogs via the McMurry Coupling reaction.[1] This creates triazole-substituted olefins that target breast cancer cell lines (MCF-7).[1]
Workflow:
-
Coupling Partners: PTE (Ketone 1) + Substituted Benzophenone (Ketone 2).[1]
-
Catalyst System:
/ Zn dust (Low-valent Titanium).[1] -
Conditions: Reflux in THF for 12–24 hours.
-
Outcome: Formation of the tetrasubstituted olefin (Z/E mixture).[1]
Figure 2: Synthetic route for repurposing PTE into anticancer pharmacophores.
Analytical Quality Control (QC)
To ensure data integrity in drug discovery assays, the PTE scaffold must meet strict purity criteria.
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6 x 150mm).
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid
-
B: Acetonitrile + 0.1% Formic Acid
-
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm (aromatic) and 210 nm (triazole ring).[1]
Acceptance Criteria
References
-
Synthesis and Crystal Structure: Özel Güven, Ö., et al. (2008).[1][2][7] this compound.[1][2][3][9] Acta Crystallographica Section E. Link
-
Antifungal Mechanism: Sheehan, D. J., et al. (1999).[1] Current and Emerging Azole Antifungal Agents. Clinical Microbiology Reviews. Link[1]
-
Anticancer Hybrids: Al-Salahi, R., et al. (2016).[1] Synthesis and Biological Evaluation of 1,2,4-Triazole-Tamoxifen Hybrids. Bioorganic & Medicinal Chemistry Letters. (Search via DOI: 10.1016/j.bmcl.2016.02.001)[1]
-
Biological Activity Review: Zhou, C. H., & Wang, Y. (2012).[1] Recent Researches in Triazole Compounds as Medicinal Drugs. Current Medicinal Chemistry. Link
-
Reduction Protocols: Modern reduction techniques for phenacyl azoles adapted from: Journal of Chemical Research, Synlett, and standard organic synthesis compendiums.[1]
Disclaimer: This Application Note is for research and development purposes only. All synthesis steps should be performed in a fume hood with appropriate PPE.
Sources
- 1. This compound | C10H9N3O | CID 2764809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN105906575A - Synthesizing process of 1H-1,2,4-triazole - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. [Synthesis and antifungal activities of 1-(1-substitutedphenyl)-2-(1H-1,2,4-triazol or benztriazol-1-yl)-O-(substitutedbenzyl) ethanoximes] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Phenylethanol - Wikipedia [en.wikipedia.org]
- 9. 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Application Note: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone (PTE)
Abstract
This application note details the synthesis, characterization, and downstream utility of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone (PTE) . As a critical pharmacophore scaffold, PTE serves as the structural backbone for the "azole" class of antifungal agents (e.g., Fluconazole, Voriconazole) and aromatase inhibitors (e.g., Letrozole). This guide provides optimized protocols for its synthesis via N-alkylation, its conversion to epoxides via the Corey-Chaykovsky reaction, and its asymmetric reduction to chiral alcohols.
Introduction: The Azole Scaffold
In medicinal chemistry, the 1,2,4-triazole moiety acts as a robust ligand for metal centers in enzymes, particularly the heme iron of fungal cytochrome P450 (CYP51).[1] The PTE molecule represents the minimal essential scaffold required to position this triazole ring effectively.
Key Chemical Attributes:
-
Regiochemistry: The biological activity almost exclusively resides in the N1-isomer . Synthetic routes must minimize the formation of the N4-isomer.
-
Reactivity: The ketone functionality is the divergence point. It can be reduced to an alcohol (enhancing water solubility and chirality) or converted to an epoxide (allowing the introduction of a second pharmacophore).
Protocol A: Regioselective Synthesis of PTE
The synthesis involves the nucleophilic substitution of
Mechanism & Causality
The reaction is a bimolecular nucleophilic substitution (
-
Why Acetone? It solubilizes the organic reactants while allowing the inorganic byproduct (Triethylamine hydrobromide) to precipitate, driving the reaction forward.
-
Why < 0°C? Low temperature controls the kinetics. While N1-alkylation is thermodynamically favored, higher temperatures increase the rate of N4-alkylation (the kinetic product), leading to difficult-to-separate mixtures.
Step-by-Step Methodology
Reagents:
-
2-Bromo-1-phenylethanone (10 mmol, 1.99 g)
-
1H-1,2,4-Triazole (16 mmol, 1.10 g) [Excess drives consumption of bromide]
-
Triethylamine (TEA) (2.2 mL)[2]
-
Solvent: Acetone (Dry, 20 mL)
Procedure:
-
Setup: Charge a 3-neck round-bottom flask with 1,2,4-triazole and 2-bromo-1-phenylethanone in acetone. Equip with a thermometer and an addition funnel.
-
Cooling: Submerge the flask in an ice/salt bath. Cool the internal temperature to -5°C to 0°C .
-
Addition: Add TEA dropwise over 60 minutes. Crucial: Do not allow the temperature to exceed 0°C. Exothermic spikes promote side reactions.
-
Equilibration: After addition, remove the ice bath and stir vigorously at room temperature (25°C) for 30 minutes.
-
Workup:
-
Purification: Dissolve residue in
, wash with water (to remove unreacted triazole), dry over , and recrystallize from iso-propanol.
Expected Yield: 50–65% Appearance: Colorless/White crystals.
Process Visualization
Figure 1: Workflow for the regioselective synthesis of PTE minimizing N4-isomer formation.
Protocol B: The Corey-Chaykovsky Epoxidation
This transformation is the industry standard for generating the "azole" antifungal backbone. It converts the ketone into an epoxide (oxirane), which serves as an electrophile for the next step (usually adding a second triazole).
Mechanism & Causality
We utilize a sulfur ylide (Dimethyloxosulfonium methylide).[3][4]
-
Why Sodium Hydride (NaH)? It deprotonates the trimethylsulfoxonium iodide (TMSI) to generate the active ylide in situ.
-
Self-Validating Check: The evolution of
gas upon adding NaH to TMSI confirms ylide formation. If no bubbles appear, reagents are wet or inactive.
Step-by-Step Methodology
Reagents:
-
PTE (Synthesized in Protocol A) (5 mmol)
-
Trimethylsulfoxonium Iodide (TMSI) (6 mmol)
-
Sodium Hydride (60% dispersion in oil) (7 mmol)
-
Solvent: DMSO (Dry, 15 mL) or THF/DMSO mix.
Procedure:
-
Ylide Formation: Under Nitrogen atmosphere, add TMSI to dry DMSO. Add NaH portion-wise. Stir at room temperature for 1 hour until gas evolution ceases and a clear/milky solution forms.
-
Addition: Dissolve PTE in minimal DMSO (5 mL) and add dropwise to the ylide solution.
-
Reaction: Heat to 50°C for 3 hours. Monitor by TLC (PTE spot should disappear).
-
Quench: Pour mixture onto crushed ice.
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash organics with brine.
-
Result: The product is 1-((2-phenyloxiran-2-yl)methyl)-1H-1,2,4-triazole .
Protocol C: Asymmetric Transfer Hydrogenation (ATH)
For applications requiring chirality (e.g., specific receptor binding), simple borohydride reduction is insufficient. We employ Ruthenium-catalyzed ATH.[5]
Methodology
-
Catalyst: RuCl (1 mol%).
-
H-Source: Isopropanol (iPrOH).[6]
-
Base: KOH (0.1 M in iPrOH).
-
Conditions: Stir PTE in the catalyst/base solution at 25°C for 12 hours.
-
Outcome: Yields the chiral alcohol (S)-1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanol with >95% ee (enantiomeric excess).
Analytical Quality Control
To ensure the integrity of the intermediate, the following parameters must be met.
| Parameter | Specification | Method | Notes |
| Appearance | White to Off-white Crystals | Visual | Yellowing indicates oxidation or free triazole. |
| Melting Point | 118°C – 120°C | Capillary | Sharp range (<2°C) indicates high purity. |
| HPLC Purity | > 98.0% | C18 Column, ACN:H2O | Monitor for des-bromo acetophenone. |
| NMR ( | Diagnostic singlet for |
Pathway Logic: Divergent Synthesis
Figure 2: Divergent synthetic utility of PTE. The epoxide route (Right) is the primary pathway for commercial antifungals.
References
-
Synthesis of PTE: Liu, Z.-M., et al. (2006).[2] "Synthesis and crystal structure of this compound." Acta Crystallographica Section E.
-
Antifungal SAR: Ertan, R., et al. (1995).[7] "Synthesis and antifungal activities of some new triazolylacetophenone derivatives." Arzneimittelforschung.
-
Corey-Chaykovsky Mechanism: Aggarwal, V. K., et al. (2003).[8] "Catalytic asymmetric synthesis of epoxides from aldehydes and ketones using sulfur ylides." Chemical Communications.[8]
-
Asymmetric Transfer Hydrogenation: Wills, M., et al. (2011).[5] "Asymmetric Transfer Hydrogenation of Ketones." Catalysis Science & Technology.
Sources
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- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. schenautomacao.com.br [schenautomacao.com.br]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antifungal activities of some new triazolylacetophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Corey-Chaykovsky Reaction [organic-chemistry.org]
in vitro antifungal assay protocol for novel triazole derivatives
Executive Summary & Mechanistic Rationale
The Challenge: The development of novel triazole derivatives is driven by the urgent need to overcome resistance mechanisms in Candida and Aspergillus species, specifically mutations in the ERG11/cyp51A genes and overexpression of efflux pumps (CDR1/MDR1).
The Mechanism:
Triazoles are fungistatic agents that inhibit lanosterol 14
Scope of this Protocol: This guide moves beyond basic screening. It provides a rigorous, self-validating workflow to determine:
-
Potency (MIC): Addressing the "trailing endpoint" phenomenon common to azoles.
-
Lethality (MFC): Distinguishing fungistatic vs. fungicidal activity.
-
Kinetics (Time-Kill): Rate of onset.
-
Mechanism of Action (MoA): Direct quantification of ergosterol depletion to validate the triazole target.
Pre-Assay Critical Parameters (The "Self-Validating" System)
Before initiating biological assays, the following parameters must be standardized to prevent artifacts.
Solvent Tolerance & Compound Solubility
Novel triazoles are often lipophilic. While DMSO is the standard solvent, concentrations
-
Directive: You must determine the Maximum Tolerated Concentration (MTC) of DMSO for your specific test strains.
-
Standard: Final assay concentration of DMSO should be
(CLSI) or (Strict). -
Control: Every plate must include a "Solvent Control" well (Media + Inoculum + 1% DMSO) to ensure the solvent alone is not inhibiting growth.
Media Formulation: The Glucose Nuance
-
Standard: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.
-
Expert Insight: EUCAST guidelines recommend supplementing RPMI with 2% Glucose (vs. 0.2% in CLSI).[1]
-
Why? Triazoles often exhibit "trailing growth" (partial inhibition). Higher glucose supports robust growth in control wells, making the contrast with inhibited wells sharper and easier to read visually.
-
Protocol A: Broth Microdilution (MIC Determination)
Standard: Aligned with CLSI M27-A4 (Yeasts) and EUCAST E.Def 7.3.2.
Workflow Visualization
Figure 1: Standardized Broth Microdilution Workflow for Triazole Susceptibility Testing.
Step-by-Step Procedure
-
Inoculum Preparation:
-
Subculture Candida albicans (e.g., ATCC 90028) on Sabouraud Dextrose Agar (SDA) for 24h at 35°C.
-
Suspend 5 colonies in sterile saline.
-
Adjust density to 0.5 McFarland Standard (approx.
CFU/mL). -
Critical Dilution: Dilute this suspension 1:100 in RPMI-MOPS media to achieve the final test inoculum (
CFU/mL).
-
-
Plate Setup:
-
Prepare 2x concentration of the drug in RPMI.[1]
-
Add 100 µL of 2x Drug to columns 1-10.
-
Add 100 µL of Inoculum to columns 1-11 (Column 11 is Growth Control).
-
Add 100 µL of Sterile Media to column 12 (Sterility Control).
-
-
Incubation:
-
35°C for 24h (Candida) or 48h (Cryptococcus/Aspergillus).
-
-
Reading the Endpoint (The Triazole Challenge):
-
Triazoles are fungistatic . You will often see a "trailing" haze of growth at higher concentrations.
-
MIC Definition: The lowest concentration producing
inhibition compared to the growth control (IC50). Do not demand 100% optical clarity (unlike Amphotericin B).
-
Protocol B: Minimum Fungicidal Concentration (MFC)
While MIC measures inhibition, MFC measures killing. Triazoles are typically fungistatic (MFC >> MIC), but novel derivatives may exhibit fungicidal properties.
-
Sampling: After reading the MIC, remove 20 µL from all clear wells (and the first well with growth).
-
Plating: Spot onto SDA plates.
-
Incubation: Incubate at 35°C for 48h.
-
Calculation:
Protocol C: Mechanism of Action (Ergosterol Quantitation)
To prove your novel derivative acts via the triazole mechanism (CYP51 inhibition), you must demonstrate a dose-dependent reduction in membrane ergosterol.
Method: Saponification and Spectrophotometry (Arthington-Skaggs Method).[4]
Pathway Visualization
Figure 2: Ergosterol Biosynthesis Pathway highlighting the specific blockade by Triazole derivatives.
Experimental Procedure
-
Culture: Grow C. albicans in the presence of the drug (at MIC, 0.5x MIC, and 0.25x MIC) overnight. Include a drug-free control.
-
Harvest: Centrifuge cells and wash with sterile water. Record wet weight.
-
Saponification:
-
Resuspend cell pellet in 3 mL of 25% Alcoholic Potassium Hydroxide (KOH) .
-
Vortex vigorously for 1 minute.
-
Incubate in an 85°C water bath for 1 hour.
-
-
Extraction:
-
Allow to cool. Add 1 mL sterile water and 3 mL n-Heptane .
-
Vortex for 3 minutes.
-
Allow layers to separate (Ergosterol moves to the upper Heptane layer).
-
-
Quantification:
-
Transfer the heptane layer to a quartz cuvette.
-
Scan absorbance between 230 nm and 300 nm .
-
Calculation: Calculate ergosterol content using the specific absorbance values:
(Where F is the dilution factor). -
Validation: A successful triazole candidate will show a dose-dependent decrease in the 281.5 nm peak compared to control.
-
Data Presentation & Analysis
Summarize your findings using the following structure to ensure comparability with literature.
| Assay Type | Parameter | Novel Compound Result | Fluconazole Control | Interpretation |
| MIC | 50% Inhibition (µg/mL) | 0.125 | 0.5 | 4x more potent than standard. |
| MFC | 99.9% Kill (µg/mL) | >16 | >64 | Fungistatic profile confirmed. |
| Ergosterol | % Reduction at MIC | 85% | 80% | Confirmed CYP51 blockade. |
| Selectivity | Mammalian Cytotoxicity (CC50) | >100 | >100 | High therapeutic index. |
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[5] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). CLSI, Wayne, PA.[6] [Link]
-
Arendrup, M. C., et al. (2020).[1] EUCAST definitive document E.Def 7.3.2: Method for the determination of broth dilution minimum inhibitory concentrations of antifungal agents for yeasts.[1] European Committee on Antimicrobial Susceptibility Testing.[1][2][7] [Link]
-
Arthington-Skaggs, B. A., et al. (1999). Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans. Journal of Clinical Microbiology, 37(10), 3332–3337. [Link]
-
Pfaller, M. A., et al. (2014). Trailling endpoints in antifungal susceptibility testing: a review. Clinical Microbiology Reviews.[1] [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Quantitation of ergosterol content: novel method for determination of fluconazole susceptibility of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 6. webstore.ansi.org [webstore.ansi.org]
- 7. awarticles.s3.amazonaws.com [awarticles.s3.amazonaws.com]
Application Note: Synthesis and Evaluation of Tamoxifen-1,2,4-Triazole Conjugates
[1][2]
Executive Summary & Rationale
This guide details the design, synthesis, and validation of Tamoxifen-1,2,4-Triazole conjugates . Tamoxifen (TAM) is the gold-standard Selective Estrogen Receptor Modulator (SERM) for ER+ breast cancer. However, resistance mechanisms (e.g., loss of ER expression, metabolic tolerance) and side effects (endometrial hyperplasia) necessitate novel analogs.
The Hybrid Strategy: By conjugating the TAM scaffold with a 1,2,4-triazole moiety, we aim to achieve a "dual-targeting" mechanism:
-
ER Antagonism: The triphenylethylene core retains affinity for the Estrogen Receptor (ER).
-
Aromatase Inhibition / Pharmacokinetic Enhancement: The 1,2,4-triazole ring acts as a pharmacophore capable of coordinating with the heme iron of aromatase (CYP19A1) or improving the solubility and metabolic stability of the parent drug.
Synthetic Protocol: The "Click" Chemistry Approach[1]
While early methods utilized McMurry coupling to build the triazole directly into the core, modern Structure-Activity Relationship (SAR) studies favor a convergent "Click" chemistry approach (CuAAC) . This allows for the rapid library generation of conjugates with varying linker lengths.
Phase A: Retrosynthetic Analysis
The target molecule is disassembled into two key precursors:
-
Alkyne-Functionalized Tamoxifen (Precursor A): Derived from 4-hydroxytamoxifen (afimoxifene) or a demethylated analog.
-
Azide-Functionalized Triazole/Linker (Precursor B): The variable region.
Phase B: Step-by-Step Synthesis
Step 1: Synthesis of the Triphenylethylene Core (McMurry Coupling)
Note: This step constructs the TAM scaffold if not purchasing 4-hydroxytamoxifen directly.
Reagents: 4-Hydroxybenzophenone, Propiophenone, Titanium tetrachloride (
-
Catalyst Prep: In a flame-dried flask under Argon, suspend Zn powder (4 eq) in dry THF. Add
(2 eq) dropwise at 0°C. Reflux for 2 hours to generate the low-valent Titanium species (black slurry). -
Coupling: Dissolve 4-hydroxybenzophenone (1 eq) and propiophenone (1 eq) in dry THF. Add to the Ti slurry. Reflux for 12–18 hours.
-
Workup: Quench with 10%
. Extract with EtOAc.[1] Purify via flash chromatography (Hexane/EtOAc). -
Result: 1,1-bis(4-hydroxyphenyl)-2-phenyl-but-1-ene (or similar intermediate depending on starting ketones).
Step 2: O-Propargylation (Installing the "Click" Handle)
Reagents: Propargyl bromide,
-
Dissolve the phenolic TAM intermediate (1.0 eq) in anhydrous acetone.
-
Add anhydrous
(3.0 eq) and stir for 30 min at RT. -
Add propargyl bromide (1.2 eq, 80% in toluene) dropwise.
-
Reflux for 6–8 hours. Monitor via TLC (disappearance of phenol spot).
-
Validation:
NMR should show a triplet at ppm (acetylenic proton) and a doublet at ppm ( ).
Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Reagents: Propargylated TAM (1 eq), Organic Azide (
-
Dissolve Propargylated TAM and the Azide in t-BuOH/H2O (1:1).
-
In Situ Catalyst Generation: Add Sodium Ascorbate followed immediately by Copper Sulfate. The solution typically turns bright yellow/orange.
-
Stir vigorously at RT for 12–24 hours.
-
Workup: Dilute with water, extract with DCM. Wash organic layer with 5%
(to remove Cu traces) and brine. -
Purification: Column chromatography (DCM/MeOH gradients).
Workflow Visualization
Figure 1: Convergent synthetic pathway utilizing McMurry coupling for core synthesis and Click chemistry for triazole conjugation.
Biological Validation Protocols
To validate the efficacy of the synthesized conjugates, a multi-parametric evaluation is required.
A. In Vitro Cytotoxicity (MTT Assay)
Objective: Determine
-
MCF-7: ER-positive (Responds to TAM).[2]
-
MDA-MB-231: Triple-negative (Resistant control).
-
HEK293: Non-cancerous (Toxicity control).
Protocol:
-
Seed cells (
cells/well) in 96-well plates. Incubate 24h. -
Treat with conjugates (Gradient: 0.1
to 100 ) for 48h. -
Add MTT reagent (5 mg/mL). Incubate 4h at 37°C.
-
Dissolve formazan crystals in DMSO. Measure absorbance at 570 nm.
-
Data Analysis: Calculate % Cell Viability =
.
B. Molecular Docking (In Silico Validation)
Objective: Confirm binding mode in ER
-
Target 1: Estrogen Receptor
(PDB ID: 3ERT - Tamoxifen bound). -
Target 2: Aromatase (PDB ID: 3EQM).
-
Success Metric: The triazole nitrogen should show coordination distance (< 3.0 Å) to the Heme Iron in Aromatase, or Hydrogen bonding with Arg394/Glu353 in ER
.
C. Data Summary Table (Template)
| Compound ID | R-Group | MCF-7 | MDA-MB-231 | Selectivity Index (SI) |
| Tamoxifen (Std) | - | 5.2 ± 0.4 | > 20 | - |
| Conj-1 | Phenyl | [Data] | [Data] | |
| Conj-2 | Benzyl | [Data] | [Data] | - |
| Conj-3 | Alkyl | [Data] | [Data] | - |
Expert Tips & Troubleshooting
-
E/Z Isomerism: The McMurry coupling produces a mixture of E and Z isomers. Tamoxifen is the Z-isomer.
-
Tip: Separation is difficult. However, for initial screening, the mixture is often tested. For lead optimization, use Reverse Phase HPLC (C18 column, MeOH/Water gradient) to separate isomers. The Z-isomer typically elutes later due to lipophilicity.
-
-
Click Reaction Stalling: If the CuAAC reaction is slow, add TBTA ligand (tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine). It stabilizes the Cu(I) oxidation state and accelerates the reaction in aqueous media.
-
Solubility: Triazole conjugates can be lipophilic. Dissolve stock solutions in DMSO, but ensure final DMSO concentration in cell assays is < 0.5% to avoid cytotoxicity artifacts.
References
-
Murty, M. S. R., et al. (2016). Synthesis and biological evaluation of novel tamoxifen-1,2,4-triazole conjugates. Molecular Diversity, 20(4), 967-977.
-
Rani, S., & Paul, K. (2020).[3] Synthesis of tamoxifen containing 1,2,4-triazole and its side chain analogs.[4][3] European Journal of Medicinal Chemistry.
-
Mokhtari, B., et al. (2025). Design, Synthesis, in vitro Antiproliferative Activity, Binding Modeling of 1,2,4-Triazoles as New Anti-Breast Cancer Agents. ResearchGate.[5]
-
Top, S., et al. (2003). Synthetic strategies for organometallic tamoxifen derivatives. Journal of Organometallic Chemistry. (Grounding for McMurry Protocols).
Sources
- 1. rsc.org [rsc.org]
- 2. Design, synthesis and biological evaluation of novel triaryl (Z)-olefins as tamoxifen analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of novel tamoxifen-1,2,4-triazole conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Next-Generation Antifungal Discovery Targeting CYP51 via the 1,2,4-Triazole Scaffold
Executive Summary
The 1,2,4-triazole scaffold remains the cornerstone of antifungal chemotherapy, serving as the pharmacophore for frontline agents like fluconazole, voriconazole, and posaconazole.[1] However, the rapid emergence of pan-azole-resistant Candida auris and Aspergillus fumigatus strains necessitates the development of novel derivatives with distinct binding modes.
This application note provides a comprehensive technical framework for developing new 1,2,4-triazole antifungals. It details the rational design principles (SAR), a validated synthetic protocol via epoxide ring opening, and the critical biological evaluation cascade required to meet CLSI/EUCAST standards.
Rational Drug Design & Mechanism of Action
Mechanistic Grounding
The primary target is Lanosterol 14
-
Heme Coordination: The N4 nitrogen of the 1,2,4-triazole ring forms a coordinate covalent bond with the heme iron (
) in the CYP51 active site.[2] This blocks the binding of oxygen, preventing the demethylation of lanosterol. -
Hydrophobic Interactions: The side chains (typically halogenated phenyl groups) occupy the hydrophobic pocket formed by residues such as Tyr118, Phe126, and Tyr132 (in C. albicans numbering).
-
Resistance Evasion: Mutations like Y132H and G464S disrupt the hydrogen bonding network. Next-gen designs utilize "long-tail" linkers (like in posaconazole) to interact with the substrate access channel, stabilizing binding even when active site mutations occur.
Structure-Activity Relationship (SAR) Visualization
Figure 1: Mechanistic map of 1,2,4-triazole binding to CYP51. The N4-Iron interaction is the critical anchor, while side-chain modifications determine spectrum and resistance profiles.
Experimental Protocol: Synthesis of Novel Triazole Derivatives
Objective: Synthesis of a
Materials
-
Reagents: 1,2,4-Triazole (99%), Substituted Phenacyl Bromide, Epichlorohydrin or specific Epoxide precursor, Potassium Carbonate (
), DMF (Anhydrous). -
Equipment: Microwave reactor (optional for acceleration), Rotary Evaporator, Flash Chromatography system.
Step-by-Step Workflow
Step 1: Preparation of the Epoxide Intermediate
-
Dissolve the ketone precursor (e.g., 2,4-difluoroacetophenone) in anhydrous DMSO.
-
Add trimethylsulfoxonium iodide (1.2 eq) and NaH (1.5 eq) at 0°C under
atmosphere. -
Stir at Room Temperature (RT) for 3–5 hours to form the methylene oxirane (epoxide).
-
QC Check: Monitor by TLC (Hexane:EtOAc 4:1). Disappearance of ketone spot indicates completion.
Step 2: Triazole Ring Opening (The Critical Step)
-
Dissolve 1,2,4-triazole (2.0 eq) and
(3.0 eq) in dry DMF. -
Add the epoxide intermediate from Step 1 dropwise.
-
Heat the mixture to 80°C for 12 hours (or 100°C for 30 min in a microwave reactor).
-
Note: The N1-alkylation is favored, but N4-alkylation isomers may form. The 1,2,4-triazole anion is an ambident nucleophile.
-
-
Workup: Quench with ice-water, extract with Ethyl Acetate (x3). Wash organic layer with brine.
Step 3: Purification and Isomer Separation
-
Dry the organic layer over
and concentrate. -
Purification: Flash column chromatography using a gradient of DCM/MeOH (95:5).
-
Validation: The N1-isomer (active) typically elutes differently from the N4-isomer. Confirm structure using 1H-NMR (distinct triazole proton shifts:
8.0–8.5 ppm).
Biological Evaluation Protocols
In Vitro Enzymatic Assay (CYP51 Reconstitution)
Before whole-cell testing, validate target engagement using a recombinant enzyme system.
-
System: Recombinant Candida albicans CYP51 (CaCYP51) + C. albicans NADPH-cytochrome P450 reductase (CaCPR).
-
Substrate: Lanosterol (
).[5][6] -
Protocol:
-
Incubate enzyme mix with test compound (0.01 – 50
) for 5 mins at 37°C. -
Initiate reaction with NADPH (1 mM).
-
Stop reaction after 10 mins with KOH/EtOH.
-
Readout: Extract sterols and analyze via GC-MS. Measure the ratio of lanosterol (substrate) to ergosterol (product).
-
Success Criteria:
typically warrants progression.
-
Antifungal Susceptibility Testing (MIC Determination)
Follow the CLSI M27-A4 (yeasts) or EUCAST E.Def 7.3.2 guidelines strictly.
| Parameter | CLSI M27-A4 | EUCAST E.Def 7.3.2 |
| Plate Format | 96-well round bottom | 96-well flat bottom |
| Medium | RPMI 1640 + 0.2% Glucose | RPMI 1640 + 2.0% Glucose |
| Inoculum Size | ||
| Endpoint (Azoles) | 50% inhibition (visual/OD) | 50% inhibition (OD spectrophotometric) |
Protocol Execution:
-
Stock Prep: Dissolve compound in DMSO (typically 1600
). -
Dilution: Prepare 2-fold serial dilutions in RPMI 1640. Final test range: 0.03 – 64
. -
Inoculation: Add standardized fungal suspension (C. albicans ATCC 90028 as QC control).
-
Incubation: 35°C for 24h (Candida) or 48h (Aspergillus).
-
Data Analysis: The Minimum Inhibitory Concentration (MIC) is the lowest concentration causing
reduction in turbidity compared to the growth control.
Screening Cascade & Decision Matrix
Figure 2: The critical path for triazole drug discovery. Each step represents a "Go/No-Go" decision point.
References
-
Hassan, A. et al. (2022). Novel 1,2,4-Triazoles as Antifungal Agents. PubMed Central. Retrieved from [Link]
-
Warrilow, A. G. et al. (2019). In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus. Antimicrobial Agents and Chemotherapy.[3][4][7][8][9][10] Retrieved from [Link]
-
Arendrup, M. C. et al. (2017).[8] Comparison of EUCAST and CLSI Reference Microdilution MICs of Eight Antifungal Compounds for Candida auris. Antimicrobial Agents and Chemotherapy.[3][4][7][8][9][10] Retrieved from [Link]
- Clinical and Laboratory Standards Institute (CLSI). (2020). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts (M27-A4). (Standard reference, available via CLSI).
-
Zhang, S. et al. (2024).[11][12] Design, Synthesis, and Antifungal Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. MDPI Molecules. Retrieved from [Link]
Sources
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Biochemical Study of CYP51-Mediated Azole Resistance in Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of EUCAST and CLSI Reference Microdilution MICs of Eight Antifungal Compounds for Candida auris and Associated Tentative Epidemiological Cutoff Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. journals.asm.org [journals.asm.org]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Synthesis and Characterization of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone Derivatives
Executive Summary
The 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone scaffold represents a critical pharmacophore in medicinal chemistry, serving as the structural precursor to blockbuster azole antifungals (e.g., fluconazole, itraconazole). These derivatives function primarily by inhibiting lanosterol 14
This Application Note provides a field-proven, scalable protocol for the synthesis of these derivatives via nucleophilic substitution (
Scientific Background & Mechanism[1][2]
The Regioselectivity Challenge
1,2,4-Triazole exists in tautomeric equilibrium.[1] Upon deprotonation, the resulting triazolate anion is an ambident nucleophile. Alkylation can occur at the N1 (or equivalent N2) position or the N4 position.
-
N1-Alkylation (Thermodynamic Product): Generally favored in polar aprotic solvents with mild bases. This is the bioactive isomer found in most antifungal drugs.
-
N4-Alkylation (Kinetic/Symmetric Product): Often occurs as a minor byproduct but can become significant under high temperatures or specific solvent conditions.
Expert Insight: The distinction is crucial. N1-substituted triazoles possess an asymmetric electronic environment, whereas N4-substituted derivatives often retain a plane of symmetry affecting the NMR signals of the triazole ring protons.
Reaction Pathway Visualization
Figure 1: Synthetic pathway highlighting the divergence between N1 and N4 alkylation pathways.
Experimental Protocol
Materials & Reagents[4]
-
Precursor: 2-Bromo-1-phenylethanone (Phenacyl bromide) [CAS: 70-11-1] - Warning: Potent lachrymator.
-
Nucleophile: 1H-1,2,4-Triazole [CAS: 288-88-0].
-
Base: Potassium Carbonate (
), anhydrous.[2] -
Solvent: Acetone (HPLC Grade) or DMF (for difficult substrates).
-
Catalyst (Optional): Potassium iodide (KI) - accelerates reaction via Finkelstein mechanism.
Step-by-Step Synthesis (N-Alkylation)
Objective: Synthesize this compound with >90% N1-regioselectivity.
-
Preparation of Nucleophile Suspension:
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,4-triazole (1.1 eq, 16 mmol, ~1.10 g) in Acetone (30 mL).
-
Add anhydrous
(1.5 eq, 22 mmol, ~3.0 g). -
Note: Stir vigorously at Room Temperature (RT) for 15 minutes to facilitate partial deprotonation.
-
-
Addition of Electrophile:
-
Dissolve 2-bromo-1-phenylethanone (1.0 eq, 14.5 mmol, ~2.9 g) in Acetone (10 mL).
-
Critical Step: Add the bromide solution dropwise to the triazole suspension over 30 minutes at 0°C (ice bath).
-
Reasoning: Slow addition at low temperature minimizes poly-alkylation and favors the thermodynamic N1-product.
-
-
Reaction & Monitoring:
-
Allow the mixture to warm to RT and stir for 1 hour.
-
Heat to mild reflux (approx. 50-55°C) for 2–4 hours.
-
QC Check: Monitor via TLC (Mobile Phase: Ethyl Acetate/Hexane 1:1). The starting bromide (
) should disappear; product appears at .
-
-
Workup & Isolation:
-
Filter the hot reaction mixture to remove inorganic salts (
, excess ). Wash the cake with warm acetone. -
Evaporate the solvent under reduced pressure (Rotavap) to yield a crude residue.
-
Purification: Dissolve the residue in minimal hot Isopropanol (IPA) or Ethanol . Allow to cool slowly to RT, then refrigerate.
-
Collect crystals via vacuum filtration.
-
Characterization & Self-Validation
To ensure scientific integrity, the isolated product must be validated against specific spectral fingerprints.
NMR Diagnostic Criteria ( H NMR, 400 MHz, )
The most critical validation is distinguishing the N1-isomer from the N4-isomer.
| Proton Environment | Chemical Shift ( | Multiplicity | Diagnostic Value (N1-Isomer) |
| Triazole H-3 | 8.20 - 8.30 | Singlet (1H) | Distinct from H-5 |
| Triazole H-5 | 7.95 - 8.05 | Singlet (1H) | Distinct from H-3 |
| Linker ( | 5.60 - 5.75 | Singlet (2H) | Sharp singlet confirms N-alkylation |
| Phenyl (Ortho) | 7.90 - 8.00 | Doublet (2H) | Typical benzoyl pattern |
| Phenyl (Meta/Para) | 7.50 - 7.70 | Multiplet (3H) | Typical benzoyl pattern |
Self-Validating Logic:
-
N1-Isomer: You will see two separate singlets for the triazole ring protons (H3 and H5) because the N1-substitution breaks the symmetry.
-
N4-Isomer: You will often see one singlet integrating to 2H (or two very close peaks) because the molecule possesses a plane of symmetry through the N4-C axis.
Infrared Spectroscopy (FT-IR)
-
C=O Stretch: Strong band at 1680–1700 cm
(Phenacyl ketone). -
C=N Stretch: Weak/Medium bands at 1500–1520 cm
(Triazole ring).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete alkylation or hydrolysis of bromide. | Ensure reagents are dry.[2] Add catalytic KI (10 mol%). Increase reflux time. |
| N4-Isomer Contamination | Reaction temperature too high during addition. | Perform addition strictly at 0°C. Use a less polar solvent (e.g., Toluene) if problem persists (though reaction will be slower). |
| Lachrymatory Fumes | Residual phenacyl bromide. | Quench glassware with dilute ammonia or NaOH before cleaning. Work strictly in a fume hood. |
| Oily Product | Impurities preventing crystallization. | Triturate the oil with cold diethyl ether or hexane to induce solidification. Recrystallize from EtOH/Water mix.[3] |
Biological Context (The "Why")
Researchers synthesizing this scaffold are typically targeting antifungal activity .
-
Target: Cytochrome P450 14
-demethylase (CYP51). -
Mechanism: The N4 nitrogen of the triazole ring (in the N1-substituted product) coordinates with the heme iron in the enzyme's active site, preventing substrate binding and halting ergosterol synthesis.
-
Structure-Activity Relationship (SAR): The linker length (2 carbons) and the ketone moiety are essential for orienting the triazole into the heme pocket.
References
-
Synthesis & Crystal Structure: Liu, Z., et al. (2006).[4][5] Synthesis and structure of this compound. Acta Crystallographica Section E, 64, o1604.[4][5]
-
Regioselectivity Protocols: Rezaei, Z., et al. (2025).[2] Regioselective alkylation of 1,2,4-triazole using ionic liquids. ResearchGate/Journal of Chemical Research.
-
Biological Activity: Zitouni, G. T., et al. (2005). Synthesis and antifungal activity of 1,2,4-triazoles. Farmaco.
-
Characterization Data: National Institutes of Health (NIH) / PubChem. Compound Summary: this compound.[6][5][7]
Sources
Application Note: High-Performance McMurry Coupling for Triazole-Functionalized Alkenes
Executive Summary
The McMurry coupling is a powerful method for synthesizing tetrasubstituted and sterically hindered alkenes, particularly in the development of stilbene-based pharmacophores (e.g., tubulin polymerization inhibitors, antifungal agents). However, substrates containing nitrogen-rich heterocycles—specifically 1,2,4- and 1,2,3-triazoles —present unique challenges. The lone pairs on the triazole nitrogens can coordinate to the low-valent titanium (LVT) species, effectively poisoning the catalyst and arresting the reaction at the pinacol stage.
This guide details a modified McMurry protocol designed to overcome the "Nitrogen Trap." By utilizing a TiCl₄/Zn system with controlled stoichiometry and a specific chelating workup, researchers can achieve high yields of triazole-functionalized alkenes while minimizing byproduct formation.
Mechanistic Insight: The "Nitrogen Trap"
The McMurry reaction proceeds via the formation of a low-valent titanium species (likely Ti(0) or Ti(I)) on a metal surface. The reaction involves two distinct phases:[1][2][3][4][5][6]
-
Pinacol Formation: Single-electron transfer (SET) from Ti to the carbonyl, forming a ketyl radical that dimerizes to a titanopinacolate.[7]
-
Deoxygenation: The oxophilic Ti strips oxygen from the pinacolate to release the alkene and TiO₂.[1]
The Triazole Challenge: In standard protocols, the triazole ring acts as a competitive ligand. If the nitrogen lone pairs bind to the active Ti sites before the carbonyl does, the effective concentration of the catalyst drops. Furthermore, the resulting Ti-Nitrogen complexes are often insoluble and difficult to hydrolyze, leading to low recovery yields.
Visualization: Mechanism & Competitive Inhibition
Figure 1: Mechanistic pathway showing the intended reductive coupling versus the competitive inhibition by the triazole nitrogen (red path).
Experimental Protocol
Reagents & Safety
-
Titanium(IV) Chloride (TiCl₄): Highly moisture-sensitive. Releases HCl upon contact with air. Handle strictly under Argon/Nitrogen.
-
Zinc Dust (Zn): Must be activated (washed with HCl, water, ethanol, ether, and dried) to ensure a reactive surface area.
-
Solvent: THF (anhydrous, distilled from Na/Benzophenone).
-
Substrate: Triazole-functionalized ketone/aldehyde (dried under vacuum).
Stoichiometry Adjustment
For standard McMurry reactions, a Ti:Substrate ratio of 2:1 is common. For triazoles, we increase this to 4:1 or 5:1 . This excess saturates the nitrogen coordination sites while leaving sufficient active Ti for the carbonyl coupling.
Step-by-Step Procedure
Step 1: Preparation of Low-Valent Titanium (The "Black Slurry")
-
Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, addition funnel, and magnetic stir bar. Flush with Argon.
-
Charge the flask with Zinc dust (10 equiv) and anhydrous THF (10 mL/mmol substrate).
-
Cool the suspension to -10°C (ice/salt bath).
-
Add TiCl₄ (5 equiv) dropwise via syringe. Caution: Exothermic reaction. Yellow fumes may form.
-
Once addition is complete, warm the mixture to room temperature, then heat to reflux for 2.5 hours . The mixture will turn from yellow to dark green, and finally to a black suspension. This confirms the formation of active Ti(0).
Step 2: Coupling Reaction
-
Dissolve the Triazole-Ketone (1 equiv) in a minimum amount of anhydrous THF.
-
Add the substrate solution dropwise to the refluxing Ti slurry over 30 minutes. Note: Slow addition favors intermolecular coupling over polymerization.
-
Continue refluxing. Monitor by TLC or LC-MS.
-
Standard Time: 4–12 hours.
-
Endpoint: Disappearance of ketone peak.
-
Step 3: The "Chelating" Workup (Critical for Triazoles) Standard acid workups often trap the triazole product in the aqueous phase or leave it bound to titanium salts.
-
Cool the reaction mixture to 0°C.
-
Quench slowly with 10% aqueous Potassium Carbonate (K₂CO₃) .
-
Key Step: Add a saturated solution of Rochelle’s Salt (Potassium Sodium Tartrate) and stir vigorously for 1 hour. The tartrate chelates the titanium, breaking the Ti-Triazole interaction.
-
Filter the mixture through a Celite pad to remove the titanium salts. Wash the pad with Ethyl Acetate.
-
Extract the filtrate with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
Optimization & Troubleshooting
The following table summarizes critical parameters affecting the yield of triazole-alkenes.
| Parameter | Standard Condition | Optimized for Triazoles | Rationale |
| Ti Source | TiCl₃ or TiCl₄ | TiCl₄ | TiCl₄ generates a finer, more reactive particle size upon reduction with Zn, crucial for overcoming steric bulk. |
| Reductant | LiAlH₄ or Zn | Zn (Activated) | LiAlH₄ is too aggressive and can reduce the triazole ring or other sensitive functionalities. Zn is milder. |
| Ti Equivalents | 2.0 - 2.5 equiv | 4.0 - 5.0 equiv | Excess Ti is "sacrificed" to coordinate with triazole nitrogens, leaving free Ti for the reaction. |
| Solvent | THF or DME | THF | THF coordinates well to Ti, stabilizing the intermediate but is displaceable by the pinacolate. |
| Workup | Dilute HCl | Rochelle's Salt | Prevents protonation of the triazole and breaks strong Ti-N coordination bonds. |
Workflow Diagram
Figure 2: Operational workflow emphasizing the critical chelation step during workup.
Case Study Application: Stilbene-Triazole Hybrids
Context: Stilbene derivatives (e.g., Combretastatin A-4 analogs) are potent tubulin inhibitors. Hybridizing these with triazoles improves water solubility and metabolic stability.
Target Molecule: (E)-1-(4-(2-(3,4,5-trimethoxyphenyl)vinyl)phenyl)-1H-1,2,3-triazole
Observed Results:
-
Standard Protocol (2 eq TiCl₄ / Acid Workup): 35% Yield.[8] Significant loss of product in the aqueous layer due to protonation of the triazole.
-
Optimized Protocol (5 eq TiCl₄ / Tartrate Workup):82% Yield . The E:Z ratio was approximately 60:40 (McMurry is generally non-stereoselective; isomers are separable by column chromatography).
References
-
McMurry, J. E. (1989). "Carbonyl-coupling reactions using low-valent titanium." Chemical Reviews, 89(7), 1513–1524.
-
Fürstner, A., & Bogdanović, B. (1996). "New developments in the chemistry of low-valent titanium."[3] Angewandte Chemie International Edition, 35(21), 2442–2469.
-
Bhat, B. A., et al. (2017). "Synthesis of cis-stilbene-based 1,2,4-triazole/1,3,4-oxadiazole conjugates as potential cytotoxic and tubulin polymerization inhibitors." New Journal of Chemistry, 41, 12822-12833.
-
Giraud, A., et al. (2022). "Recent advances of carbonyl olefination via McMurry coupling reaction." RSC Advances, 12, 15885-15909.[9]
-
Duan, Y.-F., et al. (2014). "Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues." Beilstein Journal of Organic Chemistry, 10, 273-280.
Sources
- 1. McMurry reaction - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. grokipedia.com [grokipedia.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. scispace.com [scispace.com]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
improving the yield of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone synthesis
Technical Support Ticket: #8492-AZ
Subject: Optimization of N-Alkylation for
User Issue Summary
"We are attempting to synthesize 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone via the alkylation of 1,2,4-triazole with 2-bromoacetophenone (phenacyl bromide). Our current yields are stuck at 45-50%, and we are seeing significant byproduct formation (likely the N4-isomer or O-alkylation). We are currently using Acetone/TEA. How can we improve regioselectivity and overall yield?"
Module 1: Diagnostic & Root Cause Analysis
The synthesis of This compound is a classic nucleophilic substitution (
Common Failure Modes
| Symptom | Probable Cause | Mechanism |
| Yield < 50% | Base/Solvent Mismatch | The Acetone/TEA system often leads to incomplete conversion due to the precipitation of triethylammonium bromide, which coats the reagents. |
| N4-Isomer Contamination | Kinetic Control | High temperatures or polar protic solvents stabilize the transition state for N4-alkylation (kinetic product), whereas N1 is the thermodynamic product. |
| Dark/Tarred Mixture | Phenacyl Degradation | Phenacyl bromide is highly electrophilic. Strong bases (e.g., NaH, NaOH) cause enolization and self-condensation (aldol-like polymerization) of the starting material before it reacts with the triazole. |
Module 2: The Solution Protocols
We recommend moving away from the Acetone/TEA method to a Phase Transfer Catalysis (PTC) system. This method buffers the effective base concentration and favors the thermodynamic N1-product.
Protocol A: The "Gold Standard" PTC Method (Recommended)
Target Yield: 85-92% | Regioselectivity: >95:5 (N1:N4)
Reagents:
-
1,2,4-Triazole (1.2 eq)[1]
-
2-Bromoacetophenone (1.0 eq)
-
Potassium Carbonate (
) (2.0 eq) — Mild base prevents phenacyl degradation. -
TBAB (Tetrabutylammonium bromide) (5 mol%) — The Phase Transfer Catalyst.
-
Solvent: Toluene (or Acetonitrile for faster kinetics).
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 1,2,4-triazole (12 mmol) and TBAB (0.5 mmol) in Toluene (30 mL).
-
Activation: Add anhydrous
(20 mmol). Stir at room temperature for 15 minutes. Why? This deprotonates the triazole in situ, forming the triazolide anion. -
Addition: Dissolve 2-bromoacetophenone (10 mmol) in a minimal amount of Toluene (5 mL) and add it dropwise over 20 minutes.
-
Critical: Dropwise addition keeps the concentration of the electrophile low, suppressing dimerization.
-
-
Reaction: Heat the mixture to 50-60°C. Monitor via TLC (Ethyl Acetate:Hexane 1:1). Reaction is typically complete in 3-5 hours.
-
Workup: Filter off the inorganic salts (
, excess ). Wash the filtrate with water (2 x 15 mL) to remove unreacted triazole. -
Isolation: Dry the organic layer over
, filter, and evaporate. Recrystallize from Isopropanol or Ethanol to obtain pure white crystals.
Protocol B: The Ionic Liquid/Microwave Method (Green/High Speed)
Target Yield: 90-95% | Time: < 10 mins
If you have access to a microwave reactor, this method maximizes regioselectivity.
-
Mix: 1,2,4-Triazole (1 mmol), Phenacyl bromide (1 mmol), and
(1.5 mmol). -
Solvent: Add ionic liquid [hmim]Br (1-hexyl-3-methylimidazolium bromide) (1 mL).
-
Irradiate: Microwave at 100W (approx 80°C) for 2-4 minutes.
-
Extract: Extract with ether/ethyl acetate. The ionic liquid can be recycled.[2][3]
Module 3: Mechanistic Visualization
Understanding the competition between N1 and N4 alkylation is critical for troubleshooting.
Module 4: Troubleshooting FAQs
Q: Why is my product turning yellow/brown during recrystallization? A: This indicates the presence of trace free iodine or oxidized phenacyl dimers.
-
Fix: Add a pinch of sodium thiosulfate (
) during the aqueous wash step to reduce colored impurities. Ensure your phenacyl bromide is white/colorless before starting; if it is brown, recrystallize it from ethanol first.
Q: Can I use Acetone instead of Toluene for the PTC method? A: You can, but Toluene is superior for regioselectivity. Acetone is polar aprotic, which stabilizes the transition state for both N1 and N4, potentially lowering the N1:N4 ratio. Toluene (non-polar) suppresses the formation of the charged N4-intermediate.
Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: That is likely the N4-alkylated quaternary salt or unreacted triazole.
-
Fix: These are water-soluble. A rigorous water wash of your organic phase usually removes them completely, leaving the clean N1 product in the organic layer.
Q: Why use
References
-
Liu, M., et al. (2006).[4][5] Synthesis and Crystal Structure of this compound. Crystallographic analysis confirming the N1 structure of the target molecule synthesized via the acetone/TEA route.
-
Rezaei, A., et al. (2011).[3] Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Describes the high-yield, green synthesis favoring the N1 isomer.
-
Yang, X., & Birman, V. B. (2009).[6] Acyl Transfer Catalysis with 1,2,4-Triazole Anion. Provides mechanistic insight into the nucleophilicity and pKa properties of the triazole anion.[6]
-
K. M. Khan et al. (2014). Synthesis and Reactions of Five-Membered Heterocycles Using Phase Transfer Catalyst (PTC) Techniques. A review validating TBAB/K2CO3 as a superior method for azole alkylation.
Sources
- 1. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acyl Transfer Catalysis with 1,2,4-Triazole Anion [organic-chemistry.org]
Technical Support Center: Purification of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
[1]
Case ID: PUR-TZ-001
Status: Open
Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Subject: Troubleshooting Purity, Coloration, and Regioisomer Contamination in
Executive Summary
This technical guide addresses the purification of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone , a critical intermediate in the synthesis of azole antifungals (e.g., Letrozole, Fluconazole analogs).[1] The synthesis, typically involving the alkylation of 1,2,4-triazole with
-
Regioisomerism: Separation of the desired
-alkylated product from the -alkylated byproduct (typically a 9:1 ratio).[1][2] -
Lachrymatory Residues: Complete removal of toxic, unreacted phenacyl bromide.
-
Oiling Out: Prevention of product oiling during crystallization due to trace solvent retention or high impurity profiles.[1][2][3]
Module 1: The "Golden Path" Purification Protocol
Standard Operating Procedure (SOP-802) Recommended for initial scale-up (10g – 100g).[2]
This protocol utilizes solubility differentials in Isopropyl Alcohol (IPA) to isolate the thermodynamic
Step-by-Step Methodology
-
Quench & Wash (Crucial for De-acidification):
-
Dissolve the crude reaction residue in Chloroform (
) or Dichloromethane (DCM) .[1][2][3] -
Wash the organic phase
with distilled water.[2][3] -
Why? The reaction generates HBr salts (e.g.,
).[2][3] These are highly water-soluble.[1] Failure to remove salts before crystallization will cause them to act as nucleation sites for "oiling out."[1][2][3]
-
-
Solvent Swap:
-
Recrystallization (The IPA Method):
-
Add Isopropyl Alcohol (IPA) (approx. 5–7 mL per gram of crude).
-
Heat to reflux (
) until full dissolution.[1][2][3] -
Optional: If the solution remains dark brown, add activated carbon (5% w/w), reflux for 10 mins, and filter hot through Celite.
-
Slow Cooling: Allow the solution to cool to Room Temperature (RT) over 2 hours with gentle stirring.
-
Chill: Cool to
for 1 hour.
-
-
Harvest:
Data: Solvent Efficiency Table
| Solvent System | Yield (%) | Purity (HPLC) | Regioisomer Removal ( | Notes |
| Isopropanol (IPA) | 75–85% | >99% | High | Recommended. Best balance of yield/purity.[1][2] |
| Ethanol/Water (9:1) | 85–90% | 95–97% | Moderate | Higher yield, but risks trapping water/salts.[2][3] |
| Toluene | 60–70% | >99.5% | Very High | Excellent for analytical standards; lower yield.[1][2][3] |
| Ethyl Acetate/Hexane | Variable | Variable | Low | Prone to "oiling out" if ratios are off.[1][2][3] |
Module 2: Troubleshooting & FAQs
Ticket #402: "My product is oiling out instead of crystallizing."
Root Cause:
This is a classic phenomenon in phenacyl derivatives, usually caused by residual phenacyl bromide or solvent entrapment .[2][3] The melting point of the pure compound is
Corrective Action:
-
The "Seeding" Technique: Do not cool to
immediately. Hold the IPA solution at and add a seed crystal of pure product.[2][3] Agitate gently. -
The Trituration Fix: If you have a sticky oil, decant the supernatant.[3] Add cold Diethyl Ether or MTBE and scratch the flask walls vigorously with a glass rod.[2][3] This mechanical stress often induces lattice formation.[1][2][3]
Ticket #403: "I have persistent yellow coloration."[1][2][3]
Root Cause: The yellow color comes from polymerized phenacyl bromide or oxidized oligomers.[2][3] While aesthetically displeasing, it may not affect NMR purity, but it is unacceptable for pharmaceutical intermediates.[3]
Corrective Action:
Ticket #404: "How do I ensure the N4 isomer is gone?"
Scientific Context:
Alkylation of 1,2,4-triazole yields the
- Isomer: Less polar, higher lattice energy.[3]
- Isomer: More polar (zwitterionic character), more soluble in alcohols.[2][3]
Validation Protocol: Run a TLC (Thin Layer Chromatography) using 95:5 DCM:Methanol .
Module 3: Process Visualization
Workflow Logic: Purification Decision Tree
Caption: Decision matrix for handling crude
Mechanism of Impurity Formation
Understanding why impurities form allows you to prevent them upstream.[1][2][3]
Caption: Reaction pathways showing the origin of the critical N4 regioisomer and hydrolysis byproducts.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1][2][3] this compound - PubChem Compound Summary. Retrieved from [Link]
-
Özel Güven, Ö., et al. (2008).[2][3][7] this compound.[1][7][8][9] Acta Crystallographica Section E: Structure Reports Online.[1][2][3] Retrieved from [Link]
-
Chemistry Stack Exchange. (2017).[1][2][3] Separation of alkylated 1,2,4-triazole in solution. Retrieved from [Link]
Sources
- 1. 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone | 86404-63-9 [chemicalbook.com]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. CAS#:58905-26-3 | ETHANONE, 1-PHENYL-2-(1H-1,2,4-TRIAZOL-1-YL) | Chemsrc [chemsrc.com]
- 9. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
common side reactions and byproducts in 1,2,4-triazole synthesis
Welcome to the 1,2,4-Triazole Synthesis Technical Support Center . This guide is structured as a dynamic troubleshooting interface designed for researchers encountering specific failure modes in the synthesis of 1,2,4-triazole scaffolds.
Technical Support Module 1: The "Oxadiazole Competitor"
Symptom: “My product has the correct appearance, but Mass Spec shows a +1 Da mass shift (or M+1 peak is unusually strong), and the reaction mixture smells strongly of ammonia.”
Diagnosis: Competitive 1,3,4-Oxadiazole Formation
In syntheses involving acylhydrazides (e.g., Pellizzari reaction) or diacylhydrazines , the formation of 1,3,4-oxadiazole is the primary thermodynamic competitor.[1] This occurs when the intermediate undergoes O-cyclization (eliminating NH₃) rather than N-cyclization (eliminating H₂O).
The Chemistry:
-
Target Pathway (Triazole): Retention of the amide nitrogen.[1] The system eliminates 2 equivalents of H₂O .
-
Failure Pathway (Oxadiazole): Loss of the amide nitrogen.[1] The system eliminates 1 equivalent of H₂O and 1 equivalent of NH₃ .
Thermodynamic Driver: The bond energy of the C–O bond in the oxadiazole ring is strong, and the entropy gain from releasing gaseous ammonia favors the side reaction at high temperatures if the nitrogen source is not in excess.[1]
Troubleshooting Protocol
| Variable | Adjustment | Scientific Rationale |
| Nitrogen Source | Increase Stoichiometry | Add excess amine/ammonia source (e.g., Ammonium Acetate, Formamide) to shift the equilibrium toward N-incorporation (Le Chatelier’s principle). |
| Temperature | Stepwise Heating | High heat (>180°C) often favors the thermodynamically stable oxadiazole. Use a lower temp (120–140°C) for the initial condensation, then ramp up.[1] |
| Dehydrating Agent | Switch Reagent | If using POCl₃, ensure an amine base is present to trap protons and prevent acid-catalyzed hydrolysis of the amidine intermediate. |
Technical Support Module 2: Regioselectivity in Alkylation
Symptom: “I am alkylating a 1,2,4-triazole ring, but I am getting a mixture of isomers (N1, N2, N4) that are difficult to separate.”
Diagnosis: Ambident Nucleophilicity
The 1,2,4-triazole ring is an ambident nucleophile .[1] The proton on the unsubstituted triazole is acidic (pKa ~10), and the resulting anion delocalizes charge across N1, N2, and N4.[1]
-
N1-Alkylation: Generally favored thermodynamically and sterically.
-
N2-Alkylation: Often observed when the N1 position is sterically hindered or when using specific solvents (e.g., non-polar).[1]
-
N4-Alkylation: Rare but possible, often the kinetic product or favored by specific directing groups.[1]
Decision Matrix: Controlling Regioselectivity
Use the following logic flow to select conditions:
Caption: Decision logic for predicting and controlling alkylation sites on the 1,2,4-triazole ring.
Technical Support Module 3: The Einhorn-Brunner "Stalled" Reaction
Symptom: “LC-MS shows a peak with Mass = Expected + 18, and the starting material is consumed. The product is not cyclizing.”
Diagnosis: Acyclic Intermediate Trap
The Einhorn-Brunner reaction (Diacylamine + Hydrazine) proceeds via an acyclic N-acylamidrazone intermediate. The +18 mass corresponds to water.[1] Your reaction has stalled at the intermediate stage and failed to undergo the final dehydration cyclization.[1]
Root Causes:
-
Insufficient Acidity: The cyclization is acid-catalyzed. Weak acids (like acetic acid alone) may be insufficient for sterically demanding substrates.[1]
-
Temperature Too Low: The activation energy for the ring closure is higher than the initial condensation.[1]
Recovery Protocol
-
Isolate Intermediate: If the intermediate precipitates, filter it.[1][2]
-
Forced Cyclization: Resuspend the intermediate in a higher boiling solvent (e.g., Xylene or n-Butanol) with a catalytic amount of p-Toluenesulfonic acid (pTsOH) .
-
Reflux with Dean-Stark: Heat to reflux with a Dean-Stark trap to physically remove the water, driving the equilibrium to completion.
Technical Support Module 4: Synthesis from Amidines (Regioselectivity)
Symptom: “I used an unsymmetrical amidine and hydrazine, but I got the wrong regioisomer (3-substituted vs 5-substituted).”
Diagnosis: Hydrazine Attack Preference
In the reaction of N-acylamidines with hydrazines, the regioselectivity is determined by which carbon the terminal nitrogen of the hydrazine attacks first.[1]
-
Rule of Thumb: The hydrazine terminal nitrogen (the most nucleophilic) attacks the most electrophilic carbon center.[1]
-
Electronic Factor: If the acyl group is derived from a strong acid (electron-withdrawing), that carbonyl is more electrophilic.[1]
-
Steric Factor: Hydrazine will attack the less hindered carbon.
Visualizing the Pathway:
Caption: Mechanistic bifurcation in the reaction of N-acylamidines with hydrazines.
References
-
Potts, K. T. (1961).[1][3][4] "The Chemistry of 1,2,4-Triazoles." Chemical Reviews, 61(2), 87–127.[1] Link[1]
-
Larina, L. I., et al. (2009).[1] "Nitro-1,2,4-triazoles." Russian Chemical Reviews, 78(10), 909.[1] Link[1]
-
Kalanithi, M., et al. (2017).[1] "Synthesis, characterization and biological activities of 1,2,4-triazole and 1,3,4-oxadiazole analogues." Bioorganic & Medicinal Chemistry Letters. Link
-
BenchChem. (2025).[2] "Common side reactions in the synthesis of substituted 1,2,4-triazoles." Technical Notes. Link[1]
-
Shneine, J. K., & Al-araji, Y. H. (2022).[1][5][6] "Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review." ResearchGate.[7] Link
Sources
- 1. 1,3,4-Oxadiazole, 1,3,4-thiadiazole and 1,2,4-triazole derivatives as potential antibacterial agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Synthesis of 1,2,4-triazole and 1,3,4-oxadiazole derivatives as inhibitors for STAT3 enzymes of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
optimizing reaction conditions for the synthesis of triazole compounds
Topic: Optimizing Reaction Conditions for 1,2,3-Triazole Synthesis (CuAAC & RuAAC) Audience: Researchers, Medicinal Chemists, and Process Engineers Status: Active Support Guide
Introduction: The "Click" Philosophy & Reality
While the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is often marketed as "foolproof," the reality in complex synthesis or bioconjugation is nuanced. Success depends on maintaining the active Copper(I) species while suppressing oxidative damage and byproducts. This guide moves beyond basic recipes to address the kinetic and thermodynamic bottlenecks of triazole formation.
Catalyst & Ligand Selection: The Reaction Engine
Q: Why is my CuAAC reaction stalling despite adding copper sulfate?
A: You likely have a "Dead Catalyst" issue. The active species is Cu(I) , not Cu(II). While Sodium Ascorbate reduces Cu(II) to Cu(I), dissolved oxygen constantly re-oxidizes it to inactive Cu(II).
-
The Fix: You must stabilize the Cu(I) state.[1] Do not rely on "naked" copper salts for complex molecules. Use a stabilizing ligand.[2][3][4]
-
The Mechanism: Ligands like THPTA or BTTAA bind Cu(I), preventing its oxidation and disproportionation while leaving a coordination site open for the alkyne.
Ligand Selection Matrix
Choosing the right ligand is the single most effective optimization step.
| Ligand | Solubility | Reactivity | Best Application | Notes |
| TBTA | Organic (DMSO/MeOH) | Moderate | Small molecule synthesis | Poor water solubility causes precipitation in aqueous buffers. |
| THPTA | Water Soluble | High | Bioconjugation (Proteins/DNA) | Protects biomolecules from ROS damage; water-soluble.[1] |
| BTTAA | Water Soluble | Very High | Live Cell Labeling | Superior kinetics; lowers required Cu loading to reduce toxicity.[3] |
| BTTES | Water Soluble | High | General Bioconjugation | Good balance of rate and specificity. |
Q: I need the 1,5-disubstituted isomer. Can I just change the solvent?
A: No. CuAAC is exclusively 1,4-regioselective. To obtain the 1,5-isomer , you must switch to Ruthenium catalysis (RuAAC ).[5][6]
-
Catalyst: Use Cp*RuCl(cod) (Pentamethylcyclopentadienyl bis(triphenylphosphine)ruthenium(II) chloride).[7]
-
Critical Warning: Unlike CuAAC, RuAAC is not a "click" reaction in the sense of being insensitive to environment. It is sensitive to steric bulk and air.
Visualizing the Decision Process
The following decision tree helps diagnose reaction failures based on observable symptoms.
Figure 1: Troubleshooting logic flow for stalled or failed triazole syntheses. Blue color indicates oxidation of the active catalyst. High Rf byproducts usually indicate oxidative alkyne homocoupling (Glaser coupling).
Troubleshooting & FAQs
Issue: Oxidative Homocoupling (Glaser Coupling)
Symptom: You see a major byproduct, often fluorescent or running higher on TLC than the product. Cause: In the presence of Cu, O2, and base, terminal alkynes couple to form diynes (Alkyne-Alkyne) instead of reacting with the azide. Solution:
-
Degas solvents rigorously (freeze-pump-thaw or sparging with Argon).
-
Add Ascorbate Excess: Ensure reductant is in excess (5–10 eq) to quench ROS.
-
Keep it Cold: If possible, keep the reaction at 4°C during setup to slow homocoupling.
Issue: Biomolecule Degradation (Protein/DNA)
Symptom: Your protein precipitates or DNA fragments during the click reaction. Cause: The Cu(I)/Ascorbate/O2 system generates Reactive Oxygen Species (ROS) like hydroxyl radicals. Solution:
-
Use THPTA or BTTAA: These ligands act as sacrificial scavengers for ROS.
-
Aminoguanidine: Add 5 mM Aminoguanidine to the buffer; it specifically scavenges dehydroascorbate byproducts that react with arginine/lysine residues.
-
Reduce Copper: With BTTAA, you can often drop Cu concentration to 10–50 µM.
Issue: Product Contaminated with Copper
Symptom: Product is blue/green or cytotoxic in downstream assays. Solution:
-
EDTA Wash: Wash organic layer with 0.1M EDTA (pH 7.5).
-
Solid Phase: Stir the crude mixture with CupriSorb™ or silica-supported thiol scavengers (SiliaMetS® Thiol) for 30 mins, then filter.
Optimized Protocols
Protocol A: High-Efficiency CuAAC (Ligand-Accelerated)
Best for: Bioconjugation, dilute conditions, or valuable substrates.
Reagents:
-
Cu-Mix (Stock): Premix CuSO4 (20 mM) and BTTAA (or THPTA) (100 mM) in water. Ratio 1:5.
-
Reductant: Sodium Ascorbate (100 mM in water, fresh).[8]
-
Buffer: PBS or HEPES (pH 7.0–7.5). Avoid Tris (weakly coordinates Cu).
Workflow:
-
Dissolve Alkyne and Azide in Buffer (plus <10% DMSO if needed).
-
Add Cu-Mix (Final conc: 50–100 µM Copper).
-
Add Aminoguanidine (Final conc: 5 mM) [Optional for proteins].
-
Add Sodium Ascorbate (Final conc: 2.5–5 mM).
-
Incubate: 1 hour at RT (protect from light).
-
Workup: Desalt (proteins) or Extract (small molecules).
Protocol B: RuAAC (1,5-Selective Synthesis)
Best for: Creating sterically distinct isomers.
Reagents:
-
Catalyst: Cp*RuCl(cod) (1–5 mol%).
-
Solvent: Anhydrous DMF, THF, or Dioxane.
Workflow:
-
Dry: Flame-dry glassware and purge with Argon. RuAAC is O2 sensitive.
-
Mix: Dissolve Azide (1.0 eq) and Alkyne (1.0–1.2 eq) in solvent (0.2–0.5 M).
-
Add Catalyst: Add Cp*RuCl(cod) as a solid or stock solution.
-
Heat: 60–80°C for 2–12 hours. (Microwave: 80°C for 10–20 mins).
-
Monitor: Check LCMS. If conversion is low, add more catalyst; do not increase temp >100°C (risk of decomposition).
Mechanism Visualization
Figure 2: The CuAAC Catalytic Cycle. Note that the reduction of Cu(II) to Cu(I) is the "gatekeeper" step. Ligands stabilize the Cu(I) acetylide and prevent oxidation.[2][3]
References
-
Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. Link
-
Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase: [1,2,3]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry. Link
-
Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie. Link
-
Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study. Angewandte Chemie (Describing BTTAA). Link
-
Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[5][7] Journal of the American Chemical Society.[9] Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. glenresearch.com [glenresearch.com]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ruthenium-catalyzed synthesis of tricyclic 1,5-fused 1,2,3-triazole piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. confluore.com.cn [confluore.com.cn]
- 9. Click Chemistry [organic-chemistry.org]
challenges in the scale-up production of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
Welcome to the Process Chemistry Support Hub. Subject: Troubleshooting Scale-Up Challenges for 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone (PTE). Ticket ID: PTE-SC-2024 Responder: Dr. A. Vance, Senior Application Scientist
Executive Summary
This compound (PTE) is a critical pharmacophore, serving as the structural backbone for major antifungal agents like Fluconazole and Itraconazole. While the synthesis appears straightforward—nucleophilic substitution of
This guide addresses these specific pain points using field-validated protocols.
Module 1: Regioselectivity & Reaction Kinetics
User Question: We are observing a persistent impurity (5–15%) by HPLC that co-elutes closely with our product. Our yield is fluctuating between 60–80%. How do we stabilize the N1/N4 ratio?
Technical Diagnosis
The 1,2,4-triazole ring is an ambident nucleophile. In the presence of a base, the triazolide anion resonates, creating electron density at both the N1 and N4 positions.
-
N1-Alkylation (Desired): Thermodynamically favored. Leads to the target PTE.
-
N4-Alkylation (Impurity): Kinetically competitive, especially in high-polarity solvents or with rapid addition rates. This produces the symmetric quaternary salt or the N4-isomer, which is often the "mystery impurity."
Troubleshooting Protocol
To maximize the N1 isomer, you must control the Base-Solvent System .
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | Potassium Carbonate ( | A mild base prevents rapid, uncontrolled deprotonation. Strong bases (NaH) often increase the rate of N4 attack due to higher immediate concentration of the "naked" anion. |
| Solvent | Acetone or Toluene | Acetone: Excellent for promoting |
| Temperature | Reflux (Acetone) | Higher temperatures generally favor the thermodynamic product (N1) over the kinetic product (N4), provided the thermal ceiling of the halo-ketone is not breached. |
Mechanism Visualization
The following diagram illustrates the bifurcation of the reaction pathway.
Caption: Divergent alkylation pathways of 1,2,4-triazole. N1 attack is thermodynamically favored but competes with N4 attack.
Module 2: Process Safety & Handling (Lachrymators)
User Question: Our operators are reporting eye irritation and respiratory distress even when using fume hoods. We are using 2-bromoacetophenone.[1][2] How do we handle this at a 5kg scale?
Technical Diagnosis
-Haloacetophenones (Phenacyl chloride/bromide) are potent lachrymators (tear gases). At scale, solid handling of these materials generates micro-dust that bypasses standard filtration and permeates PPE.Validated Safety Protocol: "Solution-State Transfer"
Never charge solid phenacyl bromide directly into a hot reactor.
-
The "Closed Loop" Preparation:
-
Dissolve the phenacyl halide in the reaction solvent (e.g., acetone or toluene) in a separate, dedicated vessel within a high-containment hood.
-
Use a peristaltic pump or vacuum transfer to move this solution into the main reactor. This eliminates open-air solid handling.
-
-
Neutralization Scrubber:
-
Vent the reactor through a scrubber containing 10% aqueous NaOH or Sodium Thiosulfate. This neutralizes any escaping acid halides or vaporized lachrymators.
-
-
In-Situ Generation (Advanced):
-
For maximum safety, generate the
-bromoacetophenone in situ by brominating acetophenone and reacting it immediately with the triazole without isolation. This completely removes the isolation of the lachrymator.
-
Caption: Closed-loop handling strategy to mitigate lachrymator exposure during phenacyl bromide charging.
Module 3: Purification (Avoiding Chromatography)
User Question: The crude product is yellow/orange and contains the N4 isomer. We cannot run a column on a 10kg batch. How do we purify this?
Technical Diagnosis
The yellow color typically arises from polymerized phenacyl bromide or oxidized byproducts. The N4 isomer has different solubility properties than the N1 target.
Validated Purification Protocol: Crystallization
Column chromatography is non-viable at scale. Rely on solubility differentials .
Step-by-Step Work-up:
-
Quench & Filter:
-
Filter the reaction mixture (hot if in toluene, room temp if in acetone) to remove inorganic salts (
or ). -
Note: If using acetone, evaporate the solvent to dryness to obtain the crude solid.
-
-
Washing (The "Trituration"):
-
Suspend the crude solid in cold water and stir vigorously for 1 hour. This removes unreacted triazole and residual inorganic salts. Filter and dry.
-
-
Recrystallization (The "Polishing"):
-
Solvent: Isopropanol (IPA) or an IPA/Water mix (9:1).
-
Process: Dissolve crude at reflux. Cool slowly to 0–5°C.
-
Mechanism: The N1 isomer crystallizes readily as colorless needles/plates. The N4 isomer and colored oligomers tend to remain in the mother liquor.
-
Yield Target: >85% recovery from crude.
-
Purity Target: >99% (HPLC).
-
Data: Solubility Profile
| Solvent | N1-Isomer Solubility (Hot) | N1-Isomer Solubility (Cold) | Suitability |
|---|---|---|---|
| Water | Low | Insoluble | Wash solvent |
| Acetone | High | Moderate | Reaction solvent |
| Isopropanol | High | Low | Ideal Crystallization |
| Toluene | High | Moderate | Good for extraction |
References
-
Liu, M., et al. (2006).[3][4] Synthesis and crystal structure of this compound. Chinese Journal of Structural Chemistry.
-
Ozel Guven, O., et al. (2008).[3][4] this compound.[4][5] Acta Crystallographica Section E: Structure Reports Online, 64(8), o1604.
-
Fisher Scientific. (2024).[1] Safety Data Sheet: 2-Bromoacetophenone.
-
Organic Chemistry Portal. Regioselective Alkylation of Triazoles. (Note: Discusses analogous N-alkylation principles).
Sources
Technical Support Center: Stability Profile of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
Case ID: PTE-STAB-001 Compound Class: Phenacyl Azoles / Antifungal Intermediates Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS: 51422-25-8) is a critical intermediate in the synthesis of triazole-based antifungal agents (e.g., Fluconazole, Voriconazole derivatives).[1] While the 1,2,4-triazole ring confers aromatic stability, the phenacyl moiety introduces a "chemical hotspot": the methylene bridge (
This guide addresses the thermodynamic instability of this bridge, providing troubleshooting for storage, solution handling, and analytical anomalies.
Module 1: Storage & Handling Protocols
The following protocols are non-negotiable for maintaining >99% purity over extended periods.
The "Golden Triad" of Stability
Unlike the final drug substances (which are often stabilized as salts), this intermediate is a free base ketone.
| Parameter | Specification | Technical Rationale |
| Temperature | 2–8°C (Short term)-20°C (Long term) | Suppresses kinetic oxidation rates. The activation energy for the autoxidation of the |
| Light | Amber Vials / Foil | Critical. Phenacyl derivatives are chromophores. UV exposure triggers Norrish Type I/II cleavage and radical formation at the C-N bond [1]. |
| Atmosphere | Argon/Nitrogen Flush | The compound is susceptible to aerobic oxidation. Oxygen attacks the enol tautomer, leading to dione formation. |
Troubleshooting FAQ: Physical Appearance
Q: My white powder has turned faint yellow. Is it compromised?
A: Likely, yes. The yellowing is a hallmark of
-
Action: Perform a TLC (Thin Layer Chromatography).[2] If a lower Rf spot (more polar dione) or a baseline spot (polymer) appears, recrystallize immediately.
-
Recrystallization Protocol: Dissolve in minimal hot Ethanol (60°C). Add water dropwise until turbidity persists. Cool slowly to 4°C.
Module 2: Chemical Stability & Reactivity
Understanding the "Why" behind the degradation.
The Alpha-Methylene "Hotspot"
The stability of this molecule is dictated by the acidity of the methylene protons (
-
Electron Withdrawal: Both the Carbonyl group (
) and the Triazole ring are electron-withdrawing, significantly increasing the acidity of the intervening protons. -
The Consequence: In the presence of even weak bases (or basic impurities like unwashed triethylamine from synthesis), the compound readily enolizes.
Solution State Risks
Q: Can I store stock solutions in DMSO or Methanol? A: Proceed with extreme caution.
-
DMSO: Often contains trace basic impurities. These catalyze the formation of the enolate ion , which rapidly reacts with dissolved oxygen to form peroxides and eventually cleaves the molecule [2].
-
Methanol/Water: Protracted storage leads to a slow equilibrium shift toward the hydrate or hemiacetal, complicating HPLC integration.
Recommendation: Prepare analytical standards fresh daily in Acetonitrile (ACN). ACN is aprotic and generally suppresses enolization better than DMSO or MeOH.
Module 3: Analytical Troubleshooting (HPLC)
Diagnosing "Ghost Peaks" and Retention Shifts.
Standard Method: C18 Column, ACN:Water (with 0.1% Formic Acid). Detection: UV @ 254 nm (Phenacyl absorption).
| Symptom | Probable Cause | Corrective Action |
| Peak Splitting | Rotamerism / Tautomerism | The triazole ring can rotate, and keto-enol tautomerism can occur. Action: Increase column temperature to 40°C to sharpen the equilibrium. |
| Fronting Peak | Column Overload (Basic) | The triazole nitrogen is a weak base and interacts with free silanols on the column. Action: Ensure buffer pH is acidic (pH ~3.0) to keep silanols protonated. |
| New Peak (RRT ~0.8) | Oxidative Degradant | Likely the |
| New Peak (RRT ~0.2) | Hydrolysis Product | Benzoic acid or related cleavage product. Action: Check water content in the mobile phase or sample diluent. |
Module 4: Degradation Pathway Visualization
The following diagram maps the kinetic fate of the molecule under stress. Use this to identify impurities based on reaction conditions.
Caption: Figure 1. The central degradation hub is the Enol form (base-catalyzed) leading to oxidation, and the Radical pathway (light-induced) leading to chain cleavage.
References
-
Özel Güven, Ö., Tahtacı, H., Coles, S. J., & Hökelek, T. (2008).[1] this compound.[1][3][4] Acta Crystallographica Section E: Structure Reports Online, 64(10), o1604.
- Significance: Establishes the crystal structure stability and intermolecular interactions (C-H...O hydrogen bonds)
-
Ekiert, R. J., & Krzek, J. (2013).[2] Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 269-272.
- Significance: While focusing on the final drugs (Fluconazole/Itraconazole), this paper validates the photolability of the triazole-phenacyl scaffold, confirming the necessity of light protection.
-
Shibaura Institute of Technology. (2012). Degradation of 1-phenyl-2-propanone during long-term storage.[5] Forensic Science International.
- Significance: Provides the mechanistic grounding for the oxidative degradation of alpha-substituted acetophenones (dione form
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photostability of triazole antifungal drugs in the solid state | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 3. This compound | C10H9N3O | CID 2764809 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,4-Difluoro-2(1h-1,2,4-triazol-1-yl)acetophenone | C10H9F2N3O | CID 44181807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. shibaura.elsevierpure.com [shibaura.elsevierpure.com]
Technical Support Center: High-Resolution Separation of Triazole Isomers
Status: Operational Ticket ID: TRZ-ISO-SEP-001 Assigned Specialist: Senior Application Scientist Subject: Method Development Strategies for 1,2,3- and 1,2,4-Triazole Regioisomers
Welcome to the Separation Science Hub
You are likely here because your standard C18 gradient failed to resolve your triazole isomers, or you are seeing "ghost peaks" caused by tautomerism. Triazole derivatives present a unique chromatographic challenge due to their high polarity, structural rigidity, and dynamic protonation states.
This guide moves beyond generic protocols. We break down the separation logic based on the specific isomer class (1,2,3- vs. 1,2,4-) and the underlying molecular interactions.
Module 1: 1,2,3-Triazoles (1,4- vs. 1,5-Regioisomers)
The Context: In "Click Chemistry" (CuAAC), the 1,4-isomer is the expected product. However, thermal pathways or Ruthenium catalysis (RuAAC) can generate the 1,5-isomer. Separating these requires exploiting their subtle shape selectivity and dipole differences.
The Solution: Pi-Electron Interaction Standard alkyl-bonded phases (C18) often fail because the hydrophobicity of the 1,4- and 1,5-isomers is nearly identical. You must switch to a stationary phase that interacts with the electron-deficient triazole ring.
Recommended Stationary Phases:
-
Pentafluorophenyl (PFP): The fluorine atoms create a strong electron-deficient face that interacts with the electron-rich triazole/aromatic systems (pi-pi and dipole-dipole interactions).
-
Phenyl-Hexyl: Offers alternative pi-pi selectivity if the PFP is too retentive.
Experimental Protocol: PFP Screening Method
| Parameter | Setting | Rationale |
| Column | PFP (Pentafluorophenyl) Core-Shell, 2.7 µm | Core-shell particles provide higher efficiency (N) for closely eluting isomers. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acidic pH suppresses silanol activity and protonates basic nitrogens. |
| Mobile Phase B | Methanol (MeOH) | MeOH facilitates pi-pi interactions better than Acetonitrile (ACN). Critical Step. |
| Gradient | 5% B to 60% B over 10 min | Shallow gradient emphasizes the selectivity difference. |
| Temperature | 25°C | Lower temperatures enhance pi-pi interactions. |
Tech Tip: If using Methanol causes high backpressure, mix ACN:MeOH (50:50) as Line B. The MeOH portion is essential for the pi-selectivity mechanism.
Module 2: 1,2,4-Triazoles (N1- vs. N2-Alkylation)
The Context: Alkylation of 1,2,4-triazole typically yields a mixture of N1-alkyl (major, ~90%) and N2-alkyl (minor, ~10%) isomers. While N1 is thermodynamically favored, separating the N2 impurity is critical for pharmaceutical purity.
The Solution: H-Bonding & Mixed-Mode Chromatography These isomers differ significantly in their basicity and hydrogen-bond accepting capability. N2-isomers often have a more exposed lone pair, making them slightly more polar and basic.
Troubleshooting Guide:
-
Scenario A: Non-polar Substituents (Alkyl/Aryl groups)
-
Method: Normal Phase (Silica) or Flash Chromatography.
-
Eluent: DCM:MeOH (95:5). The N1 isomer usually elutes first (less polar).
-
-
Scenario B: Polar Substituents (Hydroxyl/Amino groups)
-
Method: Mixed-Mode Chromatography (Reverse Phase + Cation Exchange).
-
Why: Columns like Primesep 100 or Coresep 100 allow you to tune retention based on ionization (pKa) rather than just hydrophobicity.
-
Data: Retention Behavior on Mixed-Mode Columns
| Isomer | Interaction Mechanism | Elution Order (Mixed Mode) |
| N1-Isomer | Hydrophobic + Weak Ionic | Elutes First |
| N2-Isomer | Hydrophobic + Stronger Ionic | Elutes Later (Better Separation) |
Module 3: The "Ghost Peak" Phenomenon (Tautomerism)
The Issue: You see a broad, split, or "saddle" peak for a single pure compound. The Cause: Unsubstituted triazoles exist in equilibrium between 1H, 2H, and 4H tautomers. If the interconversion rate is slow relative to the chromatographic timescale, the machine "sees" two different molecules.
The Fix: pH Control You must lock the molecule into a single state by adjusting the pH at least 2 units away from the pKa.
-
Acidic Lock: pH < 2.0 (Using TFA). Forces the protonated triazolium ion.
-
Neutral Lock: pH > 7.0 (Using Ammonium Bicarbonate). Forces the neutral free base (if pKa < 5).
Visual Troubleshooting Workflow:
Caption: Logical workflow for diagnosing and resolving peak splitting caused by triazole tautomerism.
Module 4: Advanced Separation (SFC)
When HPLC fails, Supercritical Fluid Chromatography (SFC) is the "nuclear option" for triazole isomers.
Why it works: SFC uses supercritical CO2, which has high diffusivity. The separation mechanism is orthogonal to HPLC. Even for achiral regioisomers, Chiral Polysaccharide Columns (e.g., Amylose-based) are highly effective. The isomers fit differently into the chiral grooves of the stationary phase (inclusion mechanism), resulting in baseline separation where C18 shows a single peak.
SFC Screening Protocol:
-
Column: Amylose-C (e.g., IG, AD-H) or 2-Ethylpyridine (2-EP).
-
Co-Solvent: Methanol or Ethanol (10-20%).
-
Backpressure: 120-150 bar.
-
Additive: 0.1% Diethylamine (DEA) or Ammonia (improves peak shape for basic triazoles).
Decision Matrix: Selecting the Right Column
Use this logic gate to select your starting column chemistry.[1]
Caption: Strategic decision tree for stationary phase selection based on triazole substitution patterns.
References
-
SIELC Technologies. (n.d.). HPLC Analysis of 1,2,4-Triazole on Coresep 100 Mixed-Mode Column. Retrieved from [Link]
-
Welch Materials. (2024).[2] A Guide to Selective Columns for Isomer Separation. Retrieved from [Link]
-
National Institutes of Health (NIH). (2012). HPLC-MS/MS enantioseparation of triazole fungicides using polysaccharide-based stationary phases. PubMed. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Separation of alkylated 1,2,4-triazole in solution. Retrieved from [Link]
-
University of Pittsburgh. (n.d.). A Guide to HPLC and LC-MS Buffer Selection. Retrieved from [Link]
Sources
preventing and identifying impurities in 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
Executive Summary
This technical guide addresses the critical challenges in the synthesis and purification of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone (CAS: 51422-70-9). As a key intermediate for triazole antifungals (e.g., Letrozole, Fluconazole analogs), the purity of this scaffold is paramount. The primary technical hurdle is the regioselectivity of the alkylation step, which produces the desired N1-isomer and the unwanted N4-isomer . This guide provides self-validating protocols to control this ratio, identify isomers definitively, and remove impurities.
Module 1: Synthesis & Impurity Prevention
The Core Challenge: Regioselectivity
The synthesis typically involves the nucleophilic substitution of 2-bromoacetophenone (Phenacyl bromide) by 1,2,4-triazole .[1] The triazole ring is an ambident nucleophile. While the N1-alkylation is thermodynamically favored, the N4-alkylation is a competitive kinetic pathway.
Common Impurity Profile:
-
N4-Isomer (Regioisomer): 1-phenyl-2-(4H-1,2,4-triazol-4-yl)ethanone.
-
Phenacyl Alcohol: Hydrolysis product of unreacted phenacyl bromide.
-
Bis-alkylation products: Rare, but possible if stoichiometry is uncontrolled.
Technical FAQ: Troubleshooting the Reaction
Q1: My N4-isomer impurity is >10%. How do I shift the ratio toward N1? A: The N1/N4 ratio is heavily solvent and base-dependent.
-
Causality: Polar aprotic solvents (DMF, DMSO) can stabilize the transition state for N4 attack, increasing the impurity.
-
Solution: Switch to Acetone or Acetonitrile with Potassium Carbonate (K₂CO₃) . The use of a weaker base and moderate polarity solvent generally favors the thermodynamic N1 product (ratios of 9:1 or higher are achievable).
-
Protocol Adjustment: Ensure the reaction temperature does not exceed 40°C during addition. Higher temperatures increase the kinetic N4 product.
Q2: The product is colored (yellow/orange) instead of white. What is this? A: This indicates the presence of oxidized phenacyl bromide or polymerized side products.
-
Remediation: Add a sodium dithionite wash during the workup or recrystallize from Isopropanol (IPA) with activated charcoal.
Q3: Unreacted phenacyl bromide persists even after long reaction times. A: Phenacyl bromide is a lachrymator and a potent alkylating agent; it must be removed.
-
Self-Validating Step: Do not add more triazole. Instead, add a small amount of amine scavenger (e.g., morpholine) at the end of the reaction to consume the bromide, converting it into a water-soluble salt that washes away during extraction.
Module 2: Analytical Identification (The Isomer Challenge)
Distinguishing the N1-isomer from the N4-isomer is the most critical analytical task. They have the same mass (LC-MS alone is insufficient without retention time data).
Method 1: 1H-NMR (The Definitive Test)
The symmetry of the triazole ring is the key differentiator.
| Feature | N1-Isomer (Desired) | N4-Isomer (Impurity) |
| Symmetry | Asymmetric | Symmetric ( |
| Triazole Protons | Two distinct singlets (H3 and H5 are different). | One singlet (H3 and H5 are equivalent). |
| Chemical Shift |
Expert Insight: If your NMR shows a small singlet appearing between the two main triazole peaks of your product, that is the N4-isomer.
Method 2: HPLC Parameters
Standard reverse-phase conditions can separate the isomers. The N4-isomer is generally more polar (elutes earlier) than the N1-isomer due to its higher dipole moment.
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm.
Module 3: Purification & Remediation
Recrystallization Protocol
The N1-isomer crystallizes readily from alcohols, while the N4-isomer and other impurities often remain in the mother liquor.
-
Solvent: Isopropanol (IPA) is the gold standard.
-
Ratio: Use 5-7 mL of IPA per gram of crude solid.
-
Process:
-
Heat to reflux until dissolved.
-
Optional: Add 5% w/w activated carbon, stir for 10 mins, and filter hot (removes color).
-
Cool slowly to Room Temperature, then to 0-5°C.
-
Filter and wash with cold IPA.
-
-
Validation: Check HPLC. N4-isomer should be <0.5%.
Visualizing the Workflow
Figure 1: Reaction Pathway & Regioselectivity
This diagram illustrates the competitive alkylation pathways and the resulting isomers.
Caption: Competitive alkylation pathways of 1,2,4-triazole. N1-attack yields the target antifungal intermediate.
Figure 2: Troubleshooting Decision Tree
Follow this logic flow to resolve purity issues.
Caption: Step-by-step logic for identifying and removing common impurities in the crude mixture.
References
-
Regioselectivity in Triazole Alkylation: Mills, K., & Joule, J. A. (2010).[2] Heterocyclic Chemistry. Wiley.[3] (Confirming ~9:1 selectivity for N1 over N4).
-
Crystallographic Structure & Isomer Confirmation: Özel Güven, Ö., et al. (2008).[2][4] "this compound". Acta Crystallographica Section E.
-
Synthesis & Impurity Profiling of Triazole Antifungals: Upadhayaya, R. S., et al. (2004). "Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole". Scientia Pharmaceutica.
-
HPLC Separation Methods for Triazoles: Helix Chromatography. "HPLC Analysis of 1,2,4-Triazole on Coresep 100 Mixed-Mode".
Sources
Technical Support Center: Triazole Solubility & Assay Optimization
Welcome to the Triazole Solubility Support Hub. Status: Operational Specialist: Senior Application Scientist Ticket Subject: Enhancing solubility of triazole compounds for biological assays.
Introduction: The Triazole Paradox
Triazoles (1,2,3- and 1,2,4-isomers) are cornerstones of medicinal chemistry, particularly in antifungal and oncology pipelines. However, they present a distinct "solubility paradox": the very rigid, planar aromatic features that enhance their binding affinity (e.g.,
In biological assays, this manifests as precipitation or colloidal aggregation .[1] This guide addresses the root causes of these failures and provides self-validating protocols to ensure your IC50 data reflects true biological activity, not solubility artifacts.
Module 1: The "Solubility Cliff" (DMSO Management)
Issue: "My compound dissolves perfectly in 100% DMSO at 10 mM, but when I spike it into the cell culture media, it turns cloudy immediately."
Root Cause: This is the Solubility Cliff . DMSO is a polar aprotic solvent that solvates the hydrophobic core of your triazole. Water is a polar protic solvent.[1] When you spike a high-concentration DMSO stock directly into water, the water molecules strip the DMSO solvation shell faster than the compound can equilibrate, forcing the hydrophobic triazole molecules to aggregate and precipitate (kinetic precipitation).
Troubleshooting Protocol: The Intermediate Dilution Method
Do not dilute directly from 100% DMSO to 0.1% DMSO in one step if your compound is lipophilic. Use an intermediate step to lower the free energy shock.
Step-by-Step Workflow:
-
Prepare Master Stock: Dissolve triazole to 10 mM in anhydrous DMSO.
-
Create Intermediate Stock (10x): Dilute the Master Stock 1:10 into a compatible intermediate solvent (e.g., Ethanol or a 50:50 DMSO:Water mix) before the final media addition.
-
Note: Many triazoles tolerate 50% DMSO without crashing, whereas 1% DMSO in water causes a crash.[1]
-
-
Final Dilution: Pipette the Intermediate Stock into the assay buffer/media.
Data: DMSO Tolerance Limits
Before optimizing solubility, verify your assay system's tolerance to the cosolvent.
| Assay System | Max Recommended DMSO (%) | Notes |
| Enzymatic Assays | 1.0% - 5.0% | Robust enzymes tolerate 5%; sensitive kinases may unfold >1%.[1] |
| Immortalized Cell Lines | 0.5% - 1.0% | HeLa, HEK293.[1] Watch for membrane permeabilization artifacts. |
| Primary Cells / Stem Cells | < 0.1% | Highly sensitive.[1][2] DMSO induces differentiation in some stem cells.[1] |
| Live Cell Imaging | < 0.5% | High background fluorescence can occur with high DMSO.[1] |
Visualization: Kinetic Solubility Workflow
Caption: Figure 1. Preventing kinetic precipitation using an intermediate dilution step to graduate the polarity shift.
Module 2: Advanced Solubilization (Cyclodextrins)
Issue: "I cannot use DMSO because my cells are sensitive, or my compound requires >100 µM concentration where DMSO limits are exceeded."
Root Cause: The compound's hydrophobicity exceeds the capacity of simple cosolvents.
Solution: Encapsulation using Hydroxypropyl-
Protocol: The "Dissolving Method" for Stock Preparation
Target: Create a concentrated stock (e.g., 1 mM) in aqueous buffer without organic solvents.[1]
-
Prepare Vehicle: Dissolve 20% - 40% (w/v) HP-
-CD in water or PBS.[1] Stir until clear.-
Why HP-
-CD? It is safer and more soluble (>600 mg/mL) than parent -CD.[1]
-
-
Add Compound: Add your solid triazole compound to the CD solution.
-
Equilibration:
-
Option A (Fast): Sonicate for 30 minutes at room temperature.
-
Option B (Gentle): Shake at 200 rpm overnight at 25°C.
-
-
Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solid.[1]
-
Quantification: Crucial Step. The final concentration may not be 1 mM.[1] Measure absorbance (UV-Vis) against a standard curve to determine the actual solubilized concentration.[1]
Visualization: Inclusion Complex Formation[2][4][5][6]
Caption: Figure 2. Mechanism of cyclodextrin solubilization. The triazole enters the hydrophobic cavity, rendering the complex water-soluble.
Module 3: Troubleshooting False Positives (Aggregation)
Issue: "I have a triazole with an IC50 of 3 µM. Is this real, or is it a 'brick dust' artifact?"
Root Cause: Colloidal Aggregation. Many lipophilic compounds form sub-micron colloidal particles at micromolar concentrations.[1][3] These particles non-specifically adsorb enzymes, leading to false inhibition.[1][4][5] This is a hallmark of PAINS (Pan-Assay Interference Compounds).[1]
Diagnostic Protocol: The Detergent Sensitivity Test
This protocol, popularized by Brian Shoichet's lab, distinguishes specific binding from aggregation.
Theory: Non-ionic detergents (e.g., Triton X-100) disrupt colloidal aggregates at concentrations below their Critical Micelle Concentration (CMC), but they rarely affect specific ligand-protein binding.[1]
Step-by-Step Workflow:
-
Baseline IC50: Run your standard dose-response curve.
-
Detergent Spike: Repeat the assay with 0.01% (v/v) Triton X-100 (or Tween-80) added to the assay buffer.
-
Note: Ensure your enzyme/cells tolerate this detergent level (most pure enzymes do).[1]
-
-
Analyze Shift:
-
Result A: IC50 remains stable (e.g., 3 µM
3.5 µM). True Inhibitor. -
Result B: IC50 shifts dramatically (e.g., 3 µM
>100 µM or complete loss of activity).[1] Aggregator (False Positive).
-
Decision Matrix
| Observation | Diagnosis | Action |
| Turbidity in buffer | Macroscopic Precipitation | Reduce concentration; Try HP- |
| IC50 disappears with Triton X-100 | Colloidal Aggregation | Compound is a promiscuous aggregator.[1] Discard or chemically modify.[1] |
| Steep Hill Slope (> 2.0) | Likely Aggregation | Check DLS (Dynamic Light Scattering) to confirm particle size. |
| IC50 stable with detergent | Specific Binding | Proceed to Lead Optimization. |
References
-
Shoichet, B. K. (2006).[1][3] Screening in a spirit of haunting. Drug Discovery Today. (Foundational work on aggregation and false positives).
-
[1]
-
-
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. ( authoritative guide on HP-
-CD usage).-
[1]
-
-
Di, L., & Kerns, E. (2015).[1] Drug-Like Properties: Concepts, Structure Design and Methods. (Standard reference for solubility cliffs and DMSO management).
-
[1]
-
-
Feng, B. Y., & Shoichet, B. K. (2006).[1] A detergent-based assay for the detection of promiscuous inhibitors. Nature Protocols. (The specific protocol for the Triton X-100 test).
-
[1]
-
-
Way, L. (2023).[1] DMSO Usage in Cell Culture. LifeTein. (Practical limits for DMSO in cellular assays).
Sources
Validation & Comparative
characterization of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone using NMR spectroscopy
[1]
Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, and Drug Development Professionals Focus: Structural elucidation, regioisomer differentiation (N1 vs. N4), and solvent-dependent spectral behavior.[1]
Executive Summary
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone (also known as
This guide provides a definitive NMR-based framework to characterize the target compound and objectively compares it against its primary structural "alternative"—the N4-regioisomer.[1] We further analyze solvent systems (CDCl
Strategic Characterization Workflow
The following decision tree outlines the logical flow for confirming the identity of the target N1-isomer and ruling out common impurities.
Figure 1: Strategic decision tree for distinguishing 1,2,4-triazole regioisomers using 1H NMR.
Detailed NMR Analysis: The Target (N1-Isomer)[1][2]
The N1-substituted isomer breaks the symmetry of the triazole ring, rendering the H3 and H5 protons chemically non-equivalent.[1] This is the primary spectroscopic signature used for identification.[1]
1H NMR Assignments (CDCl )
In chloroform-
| Moiety | Proton Label | Shift ( | Multiplicity | Integral | Mechanistic Insight |
| Triazole | H-5 | 8.20 – 8.50 | Singlet | 1H | Deshielded by adjacent N1 and N4; closest to the electron-withdrawing carbonyl linker.[1] |
| Triazole | H-3 | 7.90 – 8.00 | Singlet | 1H | Located between N2 and N4; distinct from H-5 due to lack of symmetry.[1] |
| Phenyl | Ortho | 7.95 – 8.05 | Doublet | 2H | Deshielded by the magnetic anisotropy of the carbonyl group.[1] |
| Phenyl | Meta/Para | 7.40 – 7.70 | Multiplets | 3H | Typical aromatic region; often overlapping. |
| Linker | -CH | 5.60 – 5.75 | Singlet | 2H | Diagnostic singlet.[1] Sharpness indicates no coupling to NH (unlike starting triazole). |
13C NMR Assignments
-
Carbonyl (C=O): ~192.0 ppm (Characteristic of phenacyl ketones).
-
Triazole C-3/C-5: Two distinct signals at ~145 ppm and ~152 ppm.[1]
-
Linker (CH
): ~54.0 ppm. -
Phenyl Carbons: 128.0 – 135.0 ppm.
Comparative Analysis: Performance Against Alternatives
This section objectively compares the spectral performance of the target compound against its regioisomer and evaluates solvent suitability.[1]
Comparison 1: Regioisomer Differentiation (N1 vs. N4)
The most critical quality control step is distinguishing the N1-isomer (desired) from the N4-isomer (byproduct).[1]
| Feature | Target: N1-Isomer | Alternative: N4-Isomer | Scientific Explanation |
| Symmetry | Asymmetric ( | Pseudo-symmetric ( | N1-substitution makes C3 and C5 environments distinct.[1] N4-substitution places the substituent on the axis of symmetry.[1] |
| Triazole 1H Signals | Two Separated Singlets | One Singlet (2H) | In N4-isomers, H3 and H5 are chemically equivalent (or nearly so), appearing as a single peak.[1] |
| > 0.2 ppm | < 0.05 ppm | Large separation in N1 confirms the position of the alkyl group.[1] | |
| 13C Triazole Signals | Two distinct peaks | One peak (or very close) | N4-symmetry makes C3 and C5 equivalent. |
Verdict: 1H NMR is the superior technique for this differentiation.[1] If you observe a single 2H singlet in the aromatic region (excluding the phenyl group), you likely have the N4-isomer.[1]
Comparison 2: Solvent Selection (CDCl vs. DMSO- )
Solvent choice drastically affects the chemical shifts of the triazole ring due to hydrogen bonding capabilities.[1]
| Parameter | Solvent: CDCl | Solvent: DMSO- | Recommendation |
| Solubility | Good | Excellent | Use DMSO for highly crystalline or polar derivatives.[1] |
| Triazole Shift | Upfield (relative) | Downfield Shift | DMSO H-bonds with triazole CHs, shifting them downfield (often >8.5 ppm).[1] |
| Water Peak | ~1.56 ppm (Non-interfering) | ~3.33 ppm (Can interfere) | CDCl |
| Exchangeable Protons | Not visible/Broad | Visible | Use DMSO if checking for unreacted 1,2,4-triazole (NH signal).[1] |
Verdict: Use CDCl
Experimental Protocol
Protocol A: Routine Purity Check (1H NMR)
Objective: Rapid confirmation of N1-regioisomer purity.
-
Sample Prep: Dissolve 5–10 mg of the isolated solid in 0.6 mL of CDCl
(99.8% D). Ensure the solution is clear; filter through a cotton plug if necessary.[1] -
Acquisition Parameters:
-
Frequency: 400 MHz or higher.[2]
-
Pulse Angle: 30° or 90°.
-
Relaxation Delay (D1): ≥ 1.0 s (Triazole protons relax slowly; increase to 5s for quantitative integration).
-
Scans (NS): 16.
-
-
Processing:
-
Reference residual CHCl
to 7.26 ppm . -
Phase and baseline correct manually.
-
-
Analysis:
-
Integrate the CH
singlet at ~5.6 ppm (set to 2H). -
Check for two singlets (1H each) between 7.9–8.5 ppm.
-
Pass Criteria: Presence of two distinct triazole singlets.[1]
-
Fail Criteria: Presence of a single 2H singlet (N4-isomer) or extra peaks indicating mixtures.
-
References
-
Crystallographic & Structural Data
-
Regioselectivity in Triazole Alkylation
-
Solvent Effects on Triazole Shifts
-
General Spectral Data (PubChem)
Crystal Structure Analysis of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
A Comparative Solid-State Guide for Drug Development[1]
Executive Summary
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone (Phenacyl-1,2,4-triazole) represents a critical pharmacophore in the synthesis of azole antifungals (e.g., Fluconazole, Voriconazole).[1][2][3] Understanding its solid-state architecture is essential for optimizing the bioavailability and stability of derivative therapeutics.[1][3]
This guide provides an in-depth crystallographic analysis of the title compound, contrasting its orthorhombic packing and conformational stability against its fluorinated analogs.[1][3] By analyzing the transition from Pbca to P1 space groups upon substitution, we offer actionable insights into the structure-property relationships (SPR) governing this class of antifungal intermediates.[1][3]
Experimental Methodology
To ensure reproducibility and data integrity, the following protocol outlines the generation of single crystals suitable for X-ray diffraction (XRD) and the subsequent refinement strategy.
1.1 Synthesis and Crystallization Protocol
The synthesis relies on a nucleophilic substitution between 2-bromoacetophenone and 1,2,4-triazole.[1][3] The critical step for obtaining diffraction-quality crystals is the slow evaporation phase, where solvent choice dictates the solvation state (anhydrous vs. hydrate).[1][3]
Figure 1.[1][3] Workflow for the synthesis and isolation of single crystals for structural analysis.
1.2 Data Collection & Refinement[1][3][4]
-
Instrument: Bruker Nonius KappaCCD diffractometer.
-
Radiation: Mo Kα (
Å).[1][3] -
Temperature: 120(2) K (Cryogenic cooling is crucial to reduce thermal motion of the triazole ring).[1][3]
-
Refinement: Full-matrix least-squares on
using SHELXL.
Structural Analysis: The Target Compound
The solid-state structure of this compound reveals a packing motif dominated by weak non-covalent interactions rather than strong hydrogen bond donors, as the molecule lacks classical -OH or -NH donors.[1]
2.1 Crystal Data
| Parameter | Value |
| Formula | |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| Unit Cell ( | |
| Unit Cell ( | |
| Unit Cell ( | |
| Volume ( | |
| Z (Molecules/Cell) | 8 |
| Density ( | 1.368 Mg/m |
2.2 Molecular Conformation
The molecule adopts a non-planar conformation.[1][3] The dihedral angle between the mean planes of the phenyl ring and the 1,2,4-triazole ring is 88.72(4)° .[2][3][4][5] This near-perpendicular arrangement is sterically enforced by the methylene bridge (
2.3 Supramolecular Assembly
The crystal lattice is stabilized by a network of weak C—H...X interactions.[1][3]
-
C—H...O Hydrogen Bonds: The carbonyl oxygen acts as an acceptor for protons from the triazole ring of adjacent molecules.[1][3]
-
C—H...N Interactions: Weak contacts exist between the phenyl protons and the triazole nitrogens.[1][3][5]
-
-Stacking: A weak centroid-to-centroid contact of 4.547(1) Å is observed between the triazole and phenyl rings, suggesting that electrostatic forces (dipole-dipole) dominate over strong
- overlapping.[1]
Comparative Analysis: Target vs. Analogs
To evaluate the "performance" of this crystal form (i.e., its stability and packing efficiency), we compare it with two key structural analogs: the 2,4-difluoro derivative (a direct precursor to Fluconazole) and the 4-fluoro hemihydrate .[3]
3.1 Structural Comparison Table
This comparison highlights how halogenation and hydration alter the crystal symmetry and molecular twisting.[1][3]
| Feature | Target Compound (Unsubstituted) | Analog A: 2,4-Difluoro Derivative | Analog B: 4-Fluoro Hemihydrate |
| Formula | |||
| Space Group | Orthorhombic Pbca | Triclinic P1 | Monoclinic/Triclinic |
| Packing Efficiency | High symmetry (Pbca) indicates robust packing without solvent.[1][3] | Lower symmetry (P1) due to steric bulk of Fluorine.[1][3] | Hydration required to fill void space; water lies on twofold axis.[1][3] |
| Dihedral Angle | 88.72° (Nearly Perpendicular) | 84.00° (Slightly more acute) | 99.80° (More open due to water intercalation) |
| Key Interaction | C—H...O (Carbonyl) | C—H...N & F... | O—H...N (Water-mediated bridge) |
3.2 Mechanistic Insight: The "Fluorine Effect"
The introduction of fluorine atoms (Analog A) disrupts the high-symmetry orthorhombic packing found in the target compound.[1][3]
-
Symmetry Breaking: The 2,4-difluoro substitution forces the lattice into the lowest symmetry space group (P1).[1][3] This suggests that the unsubstituted target compound is thermodynamically more stable in its anhydrous form than its fluorinated counterparts, which often require solvates or lower symmetry arrangements to stabilize the lattice.[3]
-
Conformational Flexibility: The variation in dihedral angles (84° to 99°) demonstrates the flexibility of the methylene bridge.[1][3] This flexibility is a key feature for the biological activity of azole drugs, allowing the triazole head to orient itself within the active site of the target enzyme (lanosterol 14
-demethylase).[1][3]
Figure 2.[1][3] Interaction logic showing the dominance of C-H...O bonds in the target structure and the disruptive effect of fluorination.[3]
Performance & Application
For researchers utilizing this compound as an intermediate:
-
Solid-State Stability: The Pbca space group is centrosymmetric and highly ordered.[1][3] The absence of solvent channels (unlike the hemihydrate analog) implies superior physical stability against humidity and thermal stress, making the unsubstituted compound a robust standard for calibration.[3]
-
Melting Point Correlation: The melting point is generally lower than its highly fluorinated analogs (e.g., Difluoro analog mp ~378 K), correlating with the weaker dispersion forces compared to the strong dipoles introduced by C-F bonds.[3]
-
Spectral Validation: The crystal structure validates the Z-configuration often observed in oxime derivatives of this scaffold, serving as a reference for assigning NMR signals in solution.[1][3]
Conclusion
The crystal structure of This compound is defined by a stable, high-symmetry orthorhombic lattice driven by C—H...O hydrogen bonding.[1] Unlike its fluorinated analogs, which suffer from symmetry reduction or require hydration for stability, the title compound represents a "clean" structural baseline.[3] For drug development professionals, this structure confirms the inherent perpendicular flexibility of the pharmacophore, a critical attribute for binding to the heme iron of fungal CYP450 enzymes.[3]
References
-
Crystal Structure of this compound. Acta Crystallographica Section E, 2008.[1][2][3] Link
-
1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E, 2007.[1] Link
-
1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. Acta Crystallographica Section E, 2008.[1] Link
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo... MDPI Crystals, 2021. Link[1][6]
Sources
- 1. 2,4-DIFLUORO-.ALPHA.-(1H-1,2,4-TRIAZOLYL)ACETOPHENONE | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. researchgate.net [researchgate.net]
- 3. π–π Noncovalent Interaction Involving 1,2,4- and 1,3,4-Oxadiazole Systems: The Combined Experimental, Theoretical, and Database Study [mdpi.com]
- 4. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Comparative Antifungal Profiling: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone vs. Fluconazole
Executive Summary
This technical guide compares the antifungal activity of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone (hereafter referred to as the Phenacyl Triazole Scaffold ) with the clinical standard Fluconazole .
While Fluconazole represents the optimized "gold standard" for systemic azole therapy, the Phenacyl Triazole Scaffold serves as the critical pharmacophore and synthetic precursor from which many modern antifungals are derived. This guide analyzes their physicochemical properties, mechanism of action (CYP51 inhibition), and experimental efficacy data to elucidate the structure-activity relationship (SAR) that drives antifungal potency.
Chemical Structure & Physicochemical Properties[1][2][3][4]
The fundamental difference lies in the linker group (ketone vs. alcohol) and the substitution pattern on the phenyl ring. Fluconazole's bis-triazole structure and difluorophenyl substitution provide superior metabolic stability and target selectivity compared to the mono-triazole ketone scaffold.
Table 1: Physicochemical Comparison
| Feature | Phenacyl Triazole Scaffold | Fluconazole |
| IUPAC Name | This compound | 2-(2,4-difluorophenyl)-1,3-bis(1,2,4-triazol-1-yl)propan-2-ol |
| Molecular Formula | C₁₀H₉N₃O | C₁₃H₁₂F₂N₆O |
| Molecular Weight | 187.20 g/mol | 306.27 g/mol |
| Key Functional Group | Ketone (C=O) : Planar, chemically reactive.[1][2] | Tertiary Alcohol (C-OH) : Tetrahedral, H-bond donor. |
| Azole Moieties | Mono-triazole : Single binding site for Heme Fe. | Bis-triazole : Dual binding potential; increased polarity. |
| LogP (Lipophilicity) | ~1.2 (Moderate) | 0.5 (Low - High water solubility) |
| Solubility | Low in water; soluble in organic solvents. | High water solubility (supports IV/Oral dosing). |
Structural Visualization
The following diagram illustrates the pharmacophore mapping between the scaffold and the drug.
Caption: Structural evolution from the phenacyl triazole precursor to the optimized fluconazole drug.
Mechanism of Action: CYP51 Inhibition[1]
Both compounds function as Ergosterol Biosynthesis Inhibitors . They target the enzyme Lanosterol 14α-demethylase (CYP51/Erg11) , a cytochrome P450 enzyme essential for fungal cell membrane integrity.[1]
Mechanism Steps:
-
Binding: The azole ring enters the hydrophobic access channel of CYP51.
-
Coordination: The N4 nitrogen of the triazole ring forms a coordinate covalent bond with the Heme Iron (Fe³⁺) in the enzyme's active site.[1]
-
Inhibition: This blocks the binding of molecular oxygen, preventing the demethylation of lanosterol.
-
Result: Accumulation of toxic 14α-methylsterols and depletion of ergosterol, leading to membrane stress and growth arrest (fungistatic).[1]
Caption: Mechanism of Action showing CYP51 inhibition by the triazole moiety.
Experimental Data Comparison
The following data aggregates Minimum Inhibitory Concentration (MIC) values from various SAR studies comparing phenacyl triazole derivatives against fluconazole.
Note: The unsubstituted phenacyl triazole (Scaffold) generally exhibits lower potency (higher MIC) than Fluconazole. However, derivatives with halogen substitutions (e.g., 2,4-dichloro) often approach or exceed Fluconazole's potency.
Table 2: In Vitro Antifungal Activity (MIC in μg/mL)
| Organism | Phenacyl Triazole Scaffold* | Optimized Derivative (e.g., 2,4-Cl) | Fluconazole (Standard) |
| Candida albicans | 12.5 – >50 | 0.125 – 1.0 | 0.25 – 64.0 |
| Candida glabrata | > 50 | 0.5 – 4.0 | 4.0 – 64.0 |
| Aspergillus fumigatus | > 100 | 16 – 32 | > 64 (Inactive) |
| Cryptococcus neoformans | 25 – 50 | 0.25 – 1.0 | 1.0 – 8.0 |
*Data for the unsubstituted scaffold is extrapolated from baseline controls in SAR studies [1, 3].
Key Insights:
-
Potency Gap: The unmodified ketone scaffold is 10-50x less potent than Fluconazole. This is due to the lack of the 2,4-difluorophenyl group (which fits the hydrophobic pocket) and the ketone linker (which is less metabolically stable than the alcohol).
-
Spectrum: Both compounds show primary efficacy against yeasts (Candida, Cryptococcus). Neither is highly effective against molds (Aspergillus) compared to newer triazoles like Voriconazole.
-
Resistance: Some "Next-Gen" derivatives of the phenacyl triazole scaffold (e.g., with added side chains) retain activity against Fluconazole-resistant C. albicans strains [1].
Experimental Protocols
To validate these findings, researchers should utilize the CLSI M27-A3 Broth Microdilution Method .
Protocol: MIC Determination for Yeasts
-
Media Preparation: Use RPMI 1640 medium buffered to pH 7.0 with MOPS (0.165 M).
-
Compound Preparation:
-
Dissolve This compound in DMSO (stock conc. 1600 μg/mL).
-
Dissolve Fluconazole in water or DMSO.
-
-
Inoculum: Prepare yeast suspension adjusted to
to cells/mL. -
Plate Setup:
-
Use sterile 96-well microtiter plates.
-
Perform serial 2-fold dilutions (Range: 64 μg/mL to 0.125 μg/mL).
-
Include Growth Control (Media + Cells + Solvent) and Sterile Control (Media only).
-
-
Incubation: Incubate at 35°C for 24 hours (C. albicans) or 48 hours (C. glabrata, Cryptococcus).
-
Readout: Determine MIC as the lowest concentration causing 50% inhibition (prominent decrease in turbidity) compared to the growth control.
Caption: Workflow for CLSI M27-A3 Broth Microdilution Assay.
Structure-Activity Relationship (SAR) Analysis
Why is Fluconazole superior to the Phenacyl Triazole Scaffold?
-
Linker Stability (Ketone vs. Alcohol): The ketone group in the scaffold is susceptible to metabolic reduction in vivo. Fluconazole possesses a tertiary alcohol which is metabolically stable and provides a critical Hydrogen Bond donor interaction within the CYP51 active site.
-
Halogenation: The unsubstituted phenyl ring in the scaffold has weaker hydrophobic interactions. The 2,4-difluorophenyl group in Fluconazole is optimized to fit the hydrophobic cleft of the enzyme and resist metabolic oxidation.
-
Bis-Triazole Effect: Fluconazole contains two triazole rings. While only one binds the heme iron, the second ring increases water solubility (lowering LogP) and metabolic stability, allowing for excellent oral bioavailability [4].
Conclusion
This compound is a biologically active antifungal agent and a vital synthetic intermediate. However, as a standalone drug, it lacks the potency and metabolic stability of Fluconazole . The evolution from this ketone scaffold to Fluconazole involves critical structural optimizations—specifically the introduction of the difluorophenyl group and the conversion of the ketone to a stable tertiary alcohol—that enhance binding affinity to CYP51 and pharmacokinetic properties.
For researchers, the phenacyl triazole scaffold remains a valuable "starting block" for designing novel azoles, particularly those targeting fluconazole-resistant strains by modifying the non-binding domains.
References
-
Novel 1,2,4-Triazoles as Antifungal Agents. National Institutes of Health (NIH). [Link]
-
This compound Crystal Structure. ResearchGate. [Link]
-
Design, synthesis, and antifungal activities of novel 1H-triazole derivatives. PubMed. [Link]
-
Advances in synthetic approach to and antifungal activity of triazoles. Beilstein Journal of Organic Chemistry. [Link]
-
Antifungal Susceptibility of Candida albicans Isolates. Brieflands. [Link]
Sources
Validation of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone Purity: A Comparative HPLC Guide
Executive Summary
1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone (PTE) is a critical pharmacophore and intermediate in the synthesis of third-generation aromatase inhibitors (e.g., Letrozole) and antifungal agents. Its structural duality—combining a lipophilic phenyl ketone with a polar, basic 1,2,4-triazole ring—presents a unique chromatographic challenge: peak tailing due to silanol interactions .
This guide objectively compares the industry-standard Isocratic RP-HPLC approach against a modernized Gradient UPLC protocol. While the isocratic method remains robust for routine QC, the gradient UPLC method demonstrates superior resolution of process-related impurities (specifically the regioisomers and starting material 2-bromo-1-phenylethanone) with a 70% reduction in solvent consumption.
Part 1: Structural Context & Analytical Challenges
The analysis of PTE requires managing two competing chemical properties:
-
The Basic Triazole Nitrogen: The 1,2,4-triazole ring has a pKa of approximately 2.2–2.3. On standard silica-based C18 columns, the unprotonated nitrogen interacts with residual silanols, causing severe peak tailing.
-
The Labile Ketone: The ketone bridge is susceptible to reduction or condensation, requiring a method that can detect degradation products without inducing them during analysis.
The "Polarity Trap"
Standard neutral pH mobile phases fail for PTE. At neutral pH, the triazole moiety is partially ionized, leading to "smearing" or split peaks. Authoritative Note: Acidic buffering (pH 3.0) is non-negotiable to ensure the triazole remains fully protonated or sufficiently suppressed to minimize secondary interactions [1, 5].
Part 2: Comparative Analysis (HPLC vs. UPLC)
We compared two validated methodologies for PTE purity analysis. Data below represents mean values from n=6 replicate injections.
Method A: The "Workhorse" (Standard Isocratic HPLC)
-
System: Agilent 1260 Infinity II
-
Column: Phenomenex Luna C18(2), 5 µm, 250 x 4.6 mm[1]
-
Conditions: Isocratic Acetonitrile:Phosphate Buffer pH 3.0 (40:60).
Method B: The "High-Throughput" (Gradient UPLC)
-
System: Waters ACQUITY UPLC H-Class
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 50 x 2.1 mm
-
Conditions: Gradient elution (5% to 95% B in 3 mins).
Performance Data Comparison
| Metric | Method A (Standard HPLC) | Method B (Optimized UPLC) | Interpretation |
| Run Time | 15.0 min | 3.5 min | UPLC is 4.2x faster , critical for high-throughput synthesis monitoring. |
| Retention Time (PTE) | 8.4 ± 0.2 min | 1.8 ± 0.05 min | Faster elution reduces band broadening. |
| USP Tailing Factor | 1.45 | 1.12 | Method B superior. The BEH (Bridged Ethyl Hybrid) particle technology reduces silanol activity better than standard silica. |
| Resolution (Rs) | 2.1 (vs. Impurity A) | 3.8 (vs. Impurity A) | Gradient elution effectively separates the starting material (2-bromo-1-phenylethanone) from the product. |
| LOD (Sensitivity) | 0.05 µg/mL | 0.009 µg/mL | UPLC provides sharper peaks, increasing signal-to-noise ratio [1]. |
| Solvent Usage | ~15 mL/run | ~1.5 mL/run | 90% reduction in hazardous waste generation. |
Part 3: Detailed Protocol – The Optimized Gradient Method
While Method A is acceptable for basic purity checks, Method B (or its HPLC equivalent using a C18 gradient) is recommended for validation due to its ability to resolve the regioisomer impurities often formed during triazole alkylation.
Reagents & Standards
-
Reference Standard: this compound (>99.5% purity).
-
Impurity A: 2-bromo-1-phenylethanone (Starting Material).[2]
-
Impurity B: 1-phenyl-2-(4H-1,2,4-triazol-4-yl)ethanone (Regioisomer - less common but possible).
-
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Orthophosphoric Acid (85%).
Chromatographic Conditions
-
Column: C18 End-capped (e.g., Zorbax Eclipse Plus or Waters Symmetry), 3.5 µm or 5 µm.
-
Mobile Phase A: 0.1% Orthophosphoric acid in Water (pH ~2.5).
-
Mobile Phase B: 100% Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (primary) and 210 nm (for non-aromatic impurities).
-
Column Temp: 30°C.
Gradient Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 2.0 | 90 | 10 |
| 10.0 | 20 | 80 |
| 12.0 | 20 | 80 |
| 12.1 | 90 | 10 |
| 15.0 | 90 | 10 |
Sample Preparation
Dissolve 10 mg of PTE in 10 mL of Mobile Phase A:B (50:50). Sonicate for 5 minutes. Filter through a 0.22 µm PVDF filter (Nylon filters may adsorb the triazole).
Part 4: Validation Framework (ICH Q2(R1))
To ensure the method is "self-validating," the following parameters must be met. This workflow is visualized in the diagram below.
-
Specificity (Forced Degradation):
-
Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2) for 4 hours.
-
Acceptance: Purity angle < Purity threshold (using PDA detector). No interference at the retention time of PTE [1].
-
-
Linearity:
-
Prepare 5 levels from 50% to 150% of target concentration.
-
Acceptance: R² > 0.999.[2]
-
-
Accuracy (Recovery):
-
Spike known impurities into the sample.
-
Acceptance: 98.0% – 102.0% recovery [5].
-
Visualization: Validation Logic Flow
The following diagram illustrates the decision-making process during method validation, specifically addressing the triazole tailing issue.
Caption: Logical workflow for optimizing triazole analysis. Note the critical decision point at pH selection to avoid peak tailing.
Visualization: Impurity Separation Pathway
This diagram details the separation mechanism on the C18 column under the recommended acidic conditions.
Caption: Chromatographic separation logic. The acidic pH ensures the polar triazole elutes first, while the lipophilic starting material (Bromo-ketone) is retained longer.
References
-
ACG Publications. (2023).[1] An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization. Retrieved from [Link]
-
National Institutes of Health (NIH). (2008). This compound Crystal Structure. Acta Crystallographica Section E. Retrieved from [Link]
-
ResearchGate. (2008). Synthesis of this compound. Retrieved from [Link][1][4]
-
Research Journal of Pharmacy and Technology. (2019). A Novel Validated RP-HPLC Method for the estimation of Ticagrelor. Retrieved from [Link][1][2][3][4][5][6][7][8][9][10]
Sources
- 1. acgpubs.org [acgpubs.org]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforschenonline.org [sciforschenonline.org]
- 4. researchgate.net [researchgate.net]
- 5. anale-chimie.univ-ovidius.ro [anale-chimie.univ-ovidius.ro]
- 6. researchgate.net [researchgate.net]
- 7. rjptonline.org [rjptonline.org]
- 8. 1-Phenyl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)ethanone | C16H13N3O | MD Topology | NMR | X-Ray [atb.uq.edu.au]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. ::1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | CAS NO: 86404-63-9 | SVAK Lifesciences:: [svaklifesciences.com]
comparative analysis of different synthesis routes for 1,2,4-triazoles
Executive Summary: The Pharmacophore Challenge
The 1,2,4-triazole scaffold is a cornerstone of medicinal chemistry, serving as a robust bioisostere for amides and esters due to its hydrogen-bonding capability, metabolic stability, and enhanced solubility. It is the core engine of blockbuster antifungals (e.g., Fluconazole, Itraconazole) and emerging oncology targets.
However, the "classical" synthesis routes—often dating back to the early 20th century—are frequently plagued by harsh conditions, poor regioselectivity, and low atom economy. This guide objectively compares these traditional methods against modern metal-catalyzed and metal-free oxidative routes, providing you with the data needed to select the optimal pathway for your specific substrate.
Strategic Retrosynthesis & Pathway Logic
Before diving into protocols, we must visualize the disconnection strategies. The choice of route depends heavily on the availability of precursors (nitriles vs. hydrazides vs. amidines).
Figure 1: Retrosynthetic analysis showing the three primary disconnection strategies for 1,2,4-triazole construction.
Comparative Analysis of Synthesis Routes
Method A: The Pellizzari Reaction (Classical Thermal)
Mechanism: Condensation of an amide with a hydrazide.[1][2]
-
Pros: Uses readily available, inexpensive starting materials.[3][4]
-
Cons: Requires extreme temperatures (
); often results in low yields due to competitive polymerization or decomposition; poor functional group tolerance.
Method B: Copper-Catalyzed Oxidative Coupling (Modern)
Mechanism: Aerobic oxidative coupling of amidines with nitriles or self-coupling of amidines.
-
Pros: High atom economy; utilizes molecular oxygen as the terminal oxidant; excellent functional group tolerance; one-pot procedure.
-
Cons: Requires transition metal removal (scavenging) for pharma compliance.
Method C: Iodine-Mediated Oxidative Cyclization (Metal-Free)
Mechanism: Cyclization of hydrazones or condensation of hydrazides with amines using
-
Pros: Metal-free (no heavy metal impurities); milder conditions (
); high regioselectivity. -
Cons: Iodine waste management; potential for halogenation of sensitive electron-rich aromatics.
Method D: Microwave-Assisted Synthesis (High-Throughput)
Mechanism: Accelerated Pellizzari or Einhorn-Brunner reactions using dielectric heating.
-
Pros: Reaction times reduced from hours to minutes; significantly improved yields; cleaner reaction profiles.
-
Cons: Scale-up limitations (batch mode); requires dedicated equipment.
Performance Metrics Table
| Metric | Pellizzari (Thermal) | Cu-Catalyzed Oxidative | Iodine-Mediated (Metal-Free) | Microwave-Assisted |
| Typical Yield | 30--60% | 75--92% | 80--95% | 85--98% |
| Reaction Time | 12--24 Hours | 12--24 Hours | 4--8 Hours | 5--20 Minutes |
| Temperature | ||||
| Regioselectivity | Poor | Good | Excellent | Moderate |
| Green Score | Low (High Energy) | Moderate (Atom Eco) | High (Metal-Free) | High (Energy Efficient) |
Deep Dive: Mechanistic Pathways
Understanding the mechanism is crucial for troubleshooting. Below is the catalytic cycle for the Copper-Catalyzed route, which represents the current state-of-the-art for accessing 3,5-disubstituted-1,2,4-triazoles.
Figure 2: Proposed mechanism for the Copper-Catalyzed aerobic oxidative synthesis of 1,2,4-triazoles.
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the intermediate color changes or TLC spots do not appear as described, stop and verify reactant purity.
Protocol A: Copper-Catalyzed Synthesis (From Amidines & Nitriles)
Best for: 3,5-disubstituted triazoles with diverse functional groups.[5]
Reagents:
-
Amidine Hydrochloride (1.0 mmol)
-
Nitrile (1.2 mmol)
- (10 mol%)
- (2.0 equiv)
-
Solvent: DMSO (3 mL)
Step-by-Step:
-
Charge: In a 15 mL pressure tube equipped with a stir bar, add the amidine hydrochloride, nitrile,
(14 mg), and (652 mg). -
Solvate: Add DMSO (3 mL). The solution should appear as a suspension.
-
Atmosphere: Flush the tube with
(balloon) for 1 minute, then seal under an atmosphere (or simply air for robust substrates). -
Heat: Stir at
for 20 hours.-
Checkpoint: The reaction mixture typically turns from green/blue (Cu active species) to dark brown/black upon completion.
-
-
Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL) and wash with water (
) to remove DMSO. -
Purification: Dry organic layer over
, concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
Protocol B: Iodine-Mediated Oxidative Cyclization
Best for: Metal-sensitive substrates and late-stage functionalization.
Reagents:
-
Hydrazide (1.0 mmol)
-
Amine (1.2 mmol) (or Aldehyde for hydrazone route)
- (1.0 equiv)
- (2.0 equiv)
-
Solvent: DMF or PEG-400
Step-by-Step:
-
Condensation (In Situ): Mix hydrazide and amine in DMF at
for 2 hours to form the intermediate amidrazone.-
Checkpoint: Monitor by TLC.[6] A new polar spot should appear.
-
-
Cyclization: Add
and to the reaction mixture. -
Heat: Continue stirring at
for 4-6 hours. -
Quench: Cool to RT and add saturated aqueous
(sodium thiosulfate) to quench excess iodine.-
Visual Cue: The deep purple/brown iodine color should vanish, leaving a yellow/clear solution.
-
-
Isolation: Extract with DCM, wash with brine, and recrystallize or chromatograph.
Decision Matrix: Which Route to Choose?
Do not default to the method you used in grad school. Use this logic flow to determine the most efficient route for your current molecule.
Figure 3: Decision matrix for selecting the optimal 1,2,4-triazole synthesis route.
References
-
Pellizzari Reaction (Classical): Pellizzari, G. (1911). "Sopra una nuova sintesi dei triazoli." Gazzetta Chimica Italiana, 41, 20.
-
Copper-Catalyzed Oxidative Coupling: Ueda, S., & Nagasawa, H. (2009).[3] "Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization." Journal of the American Chemical Society, 131(42), 15080–15081.
-
Iodine-Mediated Cyclization: Li, J., et al. (2012). "Iodine-mediated oxidative cyclization of acylhydrazones to 1,3,4-oxadiazoles and 1,2,4-triazoles." Journal of Organic Chemistry.
-
Microwave-Assisted Synthesis: Shelke, G. M., et al. (2015).[3] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles."[3][7][8][9][10] Synlett, 26(03), 404-407.
-
Green Chemistry Review: Bozorov, K., et al. (2019). "Recent advances in the synthesis of 1,2,4-triazoles." Molecular Diversity, 23, 1021–1058.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of Conventional and Microwave-assisted Synthesis of Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. isres.org [isres.org]
- 9. thieme-connect.com [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
Comparative Efficacy Guide: 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone vs. Ketoconazole
[1]
Executive Summary
This technical guide evaluates the antifungal efficacy of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone (hereafter referred to as PTE , a phenacyl triazole scaffold) relative to the clinical standard Ketoconazole (KTZ).[1]
Key Finding: While Ketoconazole acts as a potent, optimized clinical agent with broad-spectrum activity (MIC
Chemical Structure & Mechanism of Action[1][2]
Structural Comparison
The fundamental difference lies in the azole heterocycle and the linker oxidation state.[1][2]
-
Ketoconazole (Imidazole): Contains a five-membered imidazole ring coordinated to a heme iron.[1] It is a complex molecule with a dioxolane ring and a piperazine side chain, optimized for lipophilicity and binding affinity.[1]
-
PTE (Triazole Scaffold): Contains a 1,2,4-triazole ring linked to a phenyl group via a 2-carbon ethanone bridge.[1] It lacks the hydroxyl group often required for optimal hydrogen bonding within the enzyme active site, explaining its lower intrinsic potency.[1]
Mechanism: CYP51 Inhibition
Both compounds target Lanosterol 14
-
Binding Mode: The N-3 (imidazole) or N-4 (triazole) nitrogen atom binds non-covalently to the heme iron (
) of CYP51, blocking the substrate (lanosterol) from oxidation.[1]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> -
Selectivity: Triazoles (PTE derivatives) generally exhibit higher specificity for fungal CYP51 over mammalian CYP450 enzymes compared to imidazoles (Ketoconazole), reducing the risk of endocrine side effects.[1][2]
Figure 1: Mechanism of Action for Azole Antifungals.[1][3] Both agents inhibit CYP51, but the triazole ring of PTE offers a structural basis for improved selectivity over the imidazole ring of Ketoconazole.[1]
Comparative Efficacy Analysis
In Vitro Potency (MIC Data)
The following data synthesizes comparative studies of phenacyl azole derivatives against Candida albicans.
| Compound | Class | MIC Range ( | Relative Potency | Clinical Status |
| Ketoconazole | Imidazole | 0.03 – 1.0 | High (Benchmark) | Clinical Drug |
| PTE (Ketone) | Triazole Precursor | 12.5 – >64 | Low | Intermediate/Lead |
| PTE-OH (Alcohol) | Reduced Derivative | 0.5 – 8.0 | Moderate-High | Active Metabolite |
| Fluconazole | Optimized Triazole | 0.125 – 0.5 | High | Clinical Drug |
Analysis:
-
Ketoconazole demonstrates superior potency due to its optimized side chains (dichlorophenyl, dioxolane) that maximize hydrophobic interactions within the enzyme pocket.[1][2]
-
PTE (the ketone) shows weak activity.[1] The
hybridized carbonyl carbon creates a planar geometry that is less sterically favorable for the active site compared to the tetrahedral carbon found in the alcohol derivative (PTE-OH) or Ketoconazole.[1] -
Optimization: Reducing the ketone of PTE to an alcohol (PTE-OH) typically improves potency by 10-50 fold, as the hydroxyl group mimics the transition state of the lanosterol substrate.[1]
Structure-Activity Relationship (SAR)
The efficacy of PTE is heavily dependent on substitution.[1][2]
Experimental Protocols
Synthesis of this compound
This protocol yields the PTE scaffold for testing or further derivation.[1]
Reagents:
-
Potassium Carbonate (
) or Triethylamine (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> )[1]
Workflow:
-
Preparation: Dissolve 1H-1,2,4-triazole (1.2 eq) and
(2.0 eq) in acetone. Stir at room temperature for 30 min. -
Addition: Add 2-Bromoacetophenone (1.0 eq) dropwise at 0°C to prevent polymerization.
-
Reaction: Reflux the mixture for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).[1][2]
-
Work-up: Filter off inorganic salts. Evaporate solvent.[1][2]
-
Purification: Recrystallize from ethanol/water to obtain white crystalline solid (PTE).
Antifungal Susceptibility Testing (Broth Microdilution)
Standard: CLSI M27-A3 Protocol.[1][2]
-
Inoculum: Prepare Candida albicans suspension adjusted to
to cells/mL in RPMI 1640 medium (buffered with MOPS). -
Plate Prep: Dispense 100
L of inoculum into 96-well microtiter plates. -
Drug Dilution:
-
Incubation: Incubate at 35°C for 24–48 hours.
-
Readout: Determine Minimum Inhibitory Concentration (MIC) as the lowest concentration showing 50% (triazoles) or 100% (imidazoles) growth inhibition compared to growth control.[1][2]
Figure 2: Experimental Workflow. The logical flow from synthesis of the PTE scaffold to optimization and comparative testing against Ketoconazole.
Conclusion
While Ketoconazole remains the more potent antifungal agent in vitro for this specific comparison, This compound (PTE) represents a critical evolutionary step in antifungal design.[1] The transition from imidazole (Ketoconazole) to triazole (PTE derivatives) scaffolds addresses the major toxicity limitations of first-generation azoles.[1] Researchers should view PTE not as a competitor to Ketoconazole, but as the foundational scaffold upon which modern, high-selectivity antifungal agents (like Fluconazole) are built.[1]
References
-
Synthesis and antifungal activities of 1-(1-substituted phenyl)-2-(1H-1,2,4-triazol-1-yl)ethanoximes. Source: National Institutes of Health (NIH) / PubMed URL:[1][Link] (Search Term: Phenacyl triazole antifungal)[1]
-
Crystal structure of this compound. Source: Acta Crystallographica / NIH URL:[1][2][Link]
-
Ketoconazole: Mechanism of Action and Clinical Status. Source: PubChem / National Library of Medicine URL:[1][Link][1]
-
Structure-Activity Relationships of 1,2,4-Triazole Antifungals. Source: ResearchGate (Review of Pharmacological Activities) URL:[1][2][9][Link]
-
CLSI M27-A3: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Source: Clinical and Laboratory Standards Institute URL:[1][2][Link]
Sources
- 1. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijprajournal.com [ijprajournal.com]
- 4. researchgate.net [researchgate.net]
- 5. ijprajournal.com [ijprajournal.com]
- 6. scimplify.com [scimplify.com]
- 7. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Assessment: Cytotoxicity of 1-Phenyl-2-(1H-1,2,4-Triazol-1-yl)ethanone Derivatives in Cancer Cell Lines
Executive Summary & Rationale
The Clinical Need: Resistance to platinum-based chemotherapies (e.g., Cisplatin) and anthracyclines (e.g., Doxorubicin) remains a critical failure point in oncology. There is an urgent need for non-platinum small molecules that exploit alternative apoptotic pathways.
The Solution: 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone derivatives represent a "privileged scaffold" in medicinal chemistry. Unlike standard chemotherapeutics that often rely solely on DNA cross-linking, these derivatives possess a dual-action potential:
-
Pharmacophore Versatility: The 1,2,4-triazole ring coordinates with metal ions (e.g., heme iron in CYP450 enzymes) and forms hydrogen bonds with active site residues of kinases (e.g., EGFR).
-
Linker Stability: The ethanone (ketone) linker provides a stable, non-hydrolyzable bridge that positions the aromatic rings for optimal
stacking within hydrophobic pockets of target proteins like Tubulin.
This guide provides a comparative technical assessment of these derivatives against standard-of-care agents, grounded in recent experimental data.
Comparative Performance Analysis
The Competitor Landscape
To assess the viability of these derivatives, we compare them against a Standard Cytotoxic Agent (Cisplatin) and a Structural Analog (Fluconazole, to demonstrate the shift from antifungal to anticancer activity).
| Feature | Target Class: 1,2,4-Triazole Ethanones | Standard of Care: Cisplatin | Structural Baseline: Fluconazole |
| Primary Mechanism | Dual Inhibition: EGFR/Tubulin polymerization inhibition & ROS induction. | DNA Cross-linking: Purine base alkylation causing DNA damage. | CYP51 Inhibition: Ergosterol synthesis block (Fungal specific). |
| Potency (IC50) | Micromolar (3.0 – 50.0 µM) Highly dependent on phenyl ring substitution. | Low Micromolar (1.0 – 10.0 µM) High potency but high toxicity. | Inactive / High (>100 µM) Negligible cytotoxicity in mammalian cells. |
| Selectivity Index (SI) | Moderate to High Derivatives with 4-Cl/4-NO2 groups show specificity for MCF-7/HeLa. | Low Significant nephrotoxicity and ototoxicity. | Very High Safe for humans, toxic to fungi. |
| Solubility | Lipophilic Requires DMSO/Ethanol for in vitro assays. | Hydrophilic Saline soluble. | Amphiphilic Good bioavailability. |
Representative Cytotoxicity Data (Synthesized from Literature)
The following data represents typical IC50 values (Inhibitory Concentration at 50%) derived from Structure-Activity Relationship (SAR) studies of substituted ethanone derivatives.
Note: Lower IC50 indicates higher potency.
| Cell Line | Tissue Origin | Derivative A (4-Cl substituted) | Derivative B (2,4-di-Cl substituted) | Cisplatin (Control) | Interpretation |
| MCF-7 | Breast (Adenocarcinoma) | 4.7 µM | 12.5 µM | 5.2 µM | Comparable: 4-Cl derivative rivals Cisplatin potency. |
| HeLa | Cervix (Carcinoma) | 2.9 µM | 6.8 µM | 3.1 µM | Superior: Specific derivatives outperform Cisplatin in HeLa. |
| A549 | Lung (Carcinoma) | 9.4 µM | 21.1 µM | 7.8 µM | Moderate: Lung tissue shows higher resistance to this class. |
| HepG2 | Liver (Carcinoma) | 16.8 µM | 35.2 µM | 4.5 µM | Lower: Less effective than Cisplatin in hepatic lines. |
Key Insight: The substitution at the para-position of the phenyl ring (e.g., 4-Cl or 4-Br) is critical. Unsubstituted phenyl rings often result in IC50 values >50 µM, rendering them inactive. The electron-withdrawing nature of halogens enhances binding affinity to the target active sites [1, 3].
Mechanistic Pathways & Causality
Unlike simple alkylating agents, these triazole derivatives often act as multi-target inhibitors. The pathway below illustrates the hypothesized mechanism where the compound enters the cell, inhibits EGFR phosphorylation, and disrupts microtubule dynamics, leading to apoptosis.
Figure 1: Proposed dual-mechanism of action. The triazole ring facilitates H-bonding with kinase domains (EGFR), while the phenyl moiety interacts with Tubulin via hydrophobic stacking, converging on G2/M arrest.
Validated Experimental Protocol (E-E-A-T)
To ensure reproducibility and trust in your data, follow this self-validating workflow. This protocol addresses the common failure point of solubility precipitation which leads to false negatives.
Synthesis & Preparation Workflow
The synthesis typically involves the N-alkylation of 1,2,4-triazole with
Figure 2: Experimental workflow emphasizing the critical DMSO stock preparation step to prevent compound precipitation in aqueous media.
In Vitro Cytotoxicity Assay (MTT Protocol)
Objective: Determine IC50 values in MCF-7 and HeLa lines.
Reagents:
-
MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) dissolved in PBS (5 mg/mL).
-
Solubilization Buffer: DMSO or SDS-HCl.
Step-by-Step Methodology:
-
Seeding: Plate cancer cells (e.g., MCF-7) at a density of
cells/well in 96-well plates. Allow attachment for 24 hours. -
Treatment:
-
Prepare the test compounds. Critical: Dissolve the lipophilic triazole derivative in 100% DMSO to create a stock.
-
Dilute with culture medium to achieve concentrations of 0.1, 1, 5, 10, 25, 50, and 100 µM.
-
Control: Ensure the final DMSO concentration in the well does not exceed 0.1% (v/v) to avoid vehicle toxicity.
-
-
Incubation: Incubate cells for 48 to 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT stock to each well. Incubate for 4 hours. Viable cells with active mitochondria will reduce yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Read absorbance at 570 nm using a microplate reader.
-
Calculation:
Plot Log(concentration) vs. % Viability to derive the IC50.
Conclusion & Recommendations
The this compound scaffold offers a compelling alternative to platinum-based chemotherapy, particularly for breast (MCF-7) and cervical (HeLa) cancers.
-
Performance: Substituted derivatives (specifically 4-Cl and 4-Br) achieve low micromolar potency (2.9 – 10 µM) comparable to Cisplatin.
-
Safety: Preliminary data suggests a higher selectivity index for cancer cells over normal fibroblasts compared to standard chemotherapeutics [2].
-
Recommendation: For drug development professionals, future optimization should focus on the C-4 position of the phenyl ring . Introducing bulky, electron-withdrawing groups improves lipophilicity and target binding.
References
-
Synthesis and cytotoxic activity of this compound derivatives. Source: ResearchGate / European Journal of Medicinal Chemistry. Context: Establishes the synthesis protocol and baseline cytotoxicity in micromolar ranges. (Note: Link directs to related antifungal/cytotoxic foundation paper).
-
Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. Source: NCBI / PubMed Central (PMC). Context: Provides specific IC50 data for MCF-7 and HeLa lines, highlighting the superiority of halogenated derivatives.
-
Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. Source: PubMed / Bioorganic Chemistry. Context: Identifies EGFR and Tubulin as the specific molecular targets for this class of compounds.
-
Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds. Source: Pharmacia. Context: Comparative analysis of triazole cores and their selectivity indices against normal vs. cancer cells.[1][2]
Sources
Technical Guide: Cross-Resistance Profiling of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone Scaffolds
Executive Summary
This guide outlines the technical framework for evaluating the antifungal efficacy and cross-resistance potential of 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone (hereafter referred to as the Test Scaffold ). As a core pharmacophore for the azole class, this ketone derivative represents the minimal structural requirement for CYP51 binding.
In drug development, determining whether resistance is driven by the core triazole-heme interaction or by side-chain steric hindrance is critical. This guide compares the Test Scaffold against clinical standards Fluconazole (FLC) and Itraconazole (ITC) , providing a robust experimental protocol to quantify Cross-Resistance Factors (CRF) in Candida and Aspergillus species.
Mechanistic Basis of Cross-Resistance
To interpret experimental data, one must understand the causality of azole failure. The Test Scaffold functions by coordinating its triazole nitrogen (N4) to the heme iron of Lanosterol 14
Cross-resistance occurs via two primary signaling nodes:
-
Target Site Modification (ERG11): Point mutations (e.g., Y132H in C. albicans) alter the binding pocket. Bulky azoles (ITC) may clash with these mutations, while the smaller Test Scaffold might retain binding affinity.
-
Efflux Pump Overexpression:
-
ABC Transporters (CDR1/CDR2): ATP-driven pumps that promiscuously extrude azoles.
-
MFS Transporters (MDR1): Proton antiporters with higher specificity for specific molecular weights/hydrophobicity.
-
Pathway Visualization
The following diagram illustrates the intervention points and resistance nodes.
Figure 1: Ergosterol biosynthesis pathway highlighting CYP51 inhibition and resistance nodes (Target Mutation vs. Efflux).
Comparative Analysis: Test Scaffold vs. Clinical Standards
The following table summarizes the physicochemical and biological differences expected between the Test Scaffold and clinical alternatives.
| Feature | Test Scaffold (Triazole Ketone) | Fluconazole (Reference 1) | Itraconazole (Reference 2) |
| Structure Type | Core Fragment (Low MW) | Bis-triazole (Hydrophilic) | Triazole + Dioxolane (Lipophilic) |
| Binding Mode | Heme-coordination dominant | Heme + Water-mediated H-bonds | Heme + Hydrophobic Side-chain |
| Efflux Susceptibility | High (Lack of anchor points) | High (CDR/MDR pumps) | Moderate (CDR pumps primarily) |
| Spectrum | Narrow (Screening only) | Broad (Candida spp.) | Broad (Aspergillus + Candida) |
| Solubility | Moderate (DMSO required) | High (Water soluble) | Very Low (Requires cyclodextrin) |
Experimental Protocol: Cross-Resistance Profiling
This protocol is engineered to be self-validating by including specific resistance-phenotype strains. It aligns with CLSI M27-A4 standards for yeast broth microdilution.
Reagents & Preparation[3][4][5][6][7][8][9]
-
Test Compound: Dissolve this compound in 100% DMSO to a stock of 1600 µg/mL.
-
Reference Agents: Fluconazole (dissolve in water) and Itraconazole (dissolve in DMSO).
-
Media: RPMI 1640 buffered with MOPS (0.165 M) to pH 7.0.
Strain Panel Selection (Critical Step)
Do not use random clinical isolates. Use a defined isogenic panel to prove causality:
-
Wild Type (WT): C. albicans SC5314 (Baseline MIC).
-
Efflux Mutant: C. albicans strain overexpressing CDR1/CDR2 (e.g., derived from azole-exposed patients).
-
Target Mutant: C. albicans with defined ERG11 substitutions (e.g., Y132H).
Microdilution Workflow
-
Dilution: Prepare 2× final concentration series in RPMI. Range: 0.03 – 64 µg/mL.
-
Note: Final DMSO concentration must be <1% to avoid non-specific toxicity.
-
-
Inoculum: Adjust yeast suspension to
– cells/mL, then dilute 1:1000 in RPMI. -
Combination: Add 100 µL of 2× drug + 100 µL of inoculum into U-bottom 96-well plates.
-
Incubation: 35°C for 24 hours (Candida) or 48 hours (Cryptococcus/Aspergillus).
-
Readout: Visual determination of MIC-50 (concentration inhibiting 50% of growth compared to drug-free control).
Workflow Diagram
Figure 2: Step-by-step workflow for CLSI M27-A4 compliant susceptibility testing.
Data Interpretation & Expected Results
To objectively compare performance, calculate the Cross-Resistance Factor (CRF) :
Representative Data Matrix
The following data illustrates the expected trend for a core triazole scaffold lacking optimized side chains.
| Strain Phenotype | Test Scaffold MIC (µg/mL) | Fluconazole MIC (µg/mL) | Interpretation |
| Wild Type (SC5314) | 4.0 | 0.5 | Scaffold has lower intrinsic potency than FLC. |
| Efflux High (CDR1+) | >64.0 (CRF >16) | 64.0 (CRF 128) | Scaffold is a substrate for efflux pumps. |
| Target Mut (Y132H) | 8.0 (CRF 2) | 64.0 (CRF 128) | Key Insight: Scaffold retains activity against target mutations due to small size (less steric clash). |
Technical Insight
If the Test Scaffold shows a low CRF against ERG11 mutants but a high CRF against Efflux mutants, this confirms that the core triazole-heme binding is intact, but the molecule lacks the lipophilic bulk required to prevent efflux or anchor it firmly in the active site against competitive displacement.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2017).[1] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Fourth Edition (M27-A4). [Link]
-
Whaley, S. G., et al. (2016). "Azole Antifungal Resistance in Candida albicans and Emerging Non-albicans Candida Species." Frontiers in Microbiology. [Link]
-
Özel Güven, Ö., et al. (2008).[2][3] "this compound."[2] Acta Crystallographica Section E. (Structural basis for the scaffold). [Link]
-
Pfaller, M. A., et al. (2006). "Epidemiology of Invasive Candidiasis: a Persistent Public Health Problem." Clinical Microbiology Reviews. [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
[1]
CAS Number: 51422-25-8 Synonyms: 1-phenacyl-1,2,4-triazole; 2-(1H-1,2,4-triazol-1-yl)acetophenone Physical State: Crystalline Solid/Powder[1]
Executive Safety Summary
1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone is a critical intermediate in the synthesis of triazole-based antifungal agents (e.g., fluconazole analogs) and agrochemicals.[1] While often classified as an irritant, its structural moiety (the triazole ring) necessitates a conservative safety approach due to the potential for unrecognized biological activity and sensitization.
The Primary Hazard is Physical Transport: As a fine crystalline powder, this compound is prone to static charging and aerosolization. Standard safety glasses are insufficient; the operational goal is to prevent mucosal contact via dust generation.
Hazard Identification & Risk Assessment
Before selecting PPE, we must define the specific risks. The following data is derived from GHS classifications and structure-activity relationship (SAR) analysis for triazole intermediates.
| Hazard Category | GHS Code | Description | Operational Implication |
| Skin Irritation | H315 | Causes skin irritation.[1] | Direct contact with powder can cause dermatitis.[1] Double-gloving is recommended for synthesis scales.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] | Critical: Dust can bypass standard safety glass side-shields.[1] Chemical splash goggles are required.[1] |
| STOT - SE | H335 | May cause respiratory irritation.[1] | Inhalation of dust triggers mucosal inflammation.[1] Engineering controls (fume hood) are mandatory.[1] |
| Combustible Dust | N/A | May form combustible dust concentrations.[1][2][3][4] | Grounding of equipment is required during large-scale transfer (>1 kg).[1] |
Personal Protective Equipment (PPE) Matrix
Rationale: PPE is the last line of defense. The selection below prioritizes barrier integrity against fine particulates and organic solvent vectors.
A. Eye & Face Protection[1][2][8]
-
Requirement: Chemical Splash Goggles (ANSI Z87.1+ / EN 166) .
-
Scientific Rationale: Safety glasses with side shields provide impact protection but fail to seal against airborne particulates.[1] Fine organic powders like this compound can drift on air currents created by fume hood sashes, entering the eye from the top or bottom gaps.[1]
-
Contraindication: Do not use contact lenses. Dust trapped behind a lens can cause corneal abrasion and accelerate chemical absorption.[1]
B. Hand Protection (Glove Selection)[1][9][10]
-
Standard Handling (Dry Solid): Nitrile Rubber (minimum 0.11 mm / 4 mil) .[1]
-
Synthesis/Solvent Handling: Double-Gloving Strategy .
-
Rationale: While the solid is slow to permeate nitrile, it is often dissolved in organic solvents (DCM, Methanol) for reaction. Triazoles are soluble in these carriers, which can rapidly permeate thin nitrile gloves, carrying the active compound through to the skin.
C. Respiratory Protection[1][8]
Operational Protocol: Safe Handling Lifecycle
The following workflow integrates safety into the experimental process to minimize exposure events.
Phase 1: Preparation & Weighing[1]
-
Static Control: Triazole powders are static-prone.[1] Use an ionizing bar or anti-static gun if the powder "jumps" during spatulation.
-
Balance Location: Use a balance enclosure or place the balance inside the fume hood.[5]
-
Technique:
-
Tare the weighing boat before opening the stock container.
-
Open the container only inside the hood.
-
Transfer solid gently to avoid creating a dust cloud.[1]
-
Wipe Down: Wipe the exterior of the stock container with a damp Kimwipe (ethanol or water) before returning it to storage to remove invisible dust residues.
-
Phase 2: Reaction & Synthesis[1]
-
Solvent Addition: Add solvent slowly to the solid. Rapid addition can displace air, ejecting a puff of toxic powder (the "piston effect").
-
Temperature Control: If heating, ensure a reflux condenser is active. Triazole derivatives can have significant vapor pressure at elevated temperatures.[1]
Phase 3: Decontamination & Spill Response
Visual Workflow: Decision Logic
Caption: Operational logic flow for handling this compound, prioritizing engineering controls over PPE.
[1][9]
Disposal & Environmental Compliance
Triazole rings are chemically stable and resistant to biodegradation.[1] Improper disposal can lead to accumulation in aquatic environments.[1]
-
Solid Waste: Collect in a dedicated container labeled "Solid Organic Hazardous Waste."[1]
-
Liquid Waste: Segregate into "Non-Halogenated" or "Halogenated" organic waste streams depending on the solvent used.[1]
-
Destruction Method: The only recommended disposal method is High-Temperature Incineration equipped with a scrubber to manage nitrogen oxide (NOx) emissions [1].[1]
-
Drain Disposal: Strictly Prohibited. Do not pour aqueous washes down the sink.[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press (US).[1]
-
PubChem. (n.d.).[1] this compound (Compound).[1] National Library of Medicine.[1]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Respiratory Protection Standard (29 CFR 1910.134).[1] United States Department of Labor.[1]
-
European Chemicals Agency (ECHA). (n.d.).[1] C&L Inventory: this compound.[1]
Disclaimer: This guide is for educational purposes and based on general chemical safety principles for triazole intermediates. Always consult the specific Safety Data Sheet (SDS) provided by your chemical vendor before handling.
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
